molecular formula C45H90NO11P B15614896 DSPE-PEG 2000

DSPE-PEG 2000

Cat. No.: B15614896
M. Wt: 852.2 g/mol
InChI Key: ZMUHXEQZDXLNQJ-QUEDAWNRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DSPE-PEG 2000 is a useful research compound. Its molecular formula is C45H90NO11P and its molecular weight is 852.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H90NO11P

Molecular Weight

852.2 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;methane

InChI

InChI=1S/C44H86NO11P.CH4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51);1H4/t41-;/m1./s1

InChI Key

ZMUHXEQZDXLNQJ-QUEDAWNRSA-N

Origin of Product

United States

Foundational & Exploratory

DSPE-PEG 2000: A Comprehensive Technical Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a high-purity, amphiphilic phospholipid-polymer conjugate widely employed in the development of nanocarrier-based drug delivery systems. Its unique structure, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 tail, enables the formation of stable micelles and liposomes. These nanostructures serve as effective vehicles for encapsulating a diverse range of therapeutic agents, particularly those with poor aqueous solubility. The PEGylated surface of these carriers provides a "stealth" characteristic, sterically hindering opsonization and recognition by the mononuclear phagocyte system. This leads to prolonged systemic circulation times, enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect, and improved therapeutic outcomes. This guide provides an in-depth overview of the physicochemical properties, formulation methodologies, and key applications of this compound in advanced drug delivery.

Physicochemical Properties of this compound

This compound is a biocompatible and biodegradable polymer.[1] Its amphiphilic nature drives the self-assembly into core-shell structures in aqueous environments, forming micelles and contributing to the stability of liposomal bilayers.[2]

Chemical Structure and Properties
  • Chemical Name: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000][3]

  • Molecular Formula: C₁₃₃H₂₆₇N₂O₅₅P (representative)[4]

  • Average Molecular Weight: Approximately 2805.5 g/mol [4]

  • Appearance: White to off-white solid[5]

  • Solubility: Soluble in organic solvents like ethanol (B145695) and dimethylformamide (approximately 20 mg/mL and 11 mg/mL, respectively).[6] It is also soluble in hot water and chloroform (B151607).[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and nanoparticles formulated with it.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Average Molecular Weight~2805.5 g/mol [4]
Critical Micelle Concentration (CMC)0.5 - 20 µMVaries with solvent conditions (e.g., ~10-20 µM in pure water, ~0.5-1.0 µM in HEPES buffered saline).[7][8]
Purity>99%As determined by TLC.[9]
Storage Temperature-20°C[3]

Table 2: Characteristics of this compound-Containing Nanoparticles

FormulationAverage Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
This compound alone52.0~ -38.00.952[10]
This compound / Soluplus (10:1 w/w)36.5-28.50.900[10][11]
This compound / Soluplus (5:1 w/w)80.8-29.20.644[10][11]
This compound / Soluplus (1:1 w/w)50 - 150--[10]
Ridaforolimus-loaded this compound micelles33 ± 15--[12][13]

Experimental Protocols

Preparation of this compound Micelles (Thin-Film Hydration Method)

This method is suitable for encapsulating hydrophobic drugs.[14]

Materials:

  • This compound

  • Hydrophobic drug

  • Chloroform or other suitable organic solvent

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolution: Dissolve this compound and the hydrophobic drug in chloroform in a round-bottom flask.[14]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[14][15]

  • Drying: Further dry the film under vacuum for at least one hour to remove residual solvent.[16]

  • Hydration: Hydrate (B1144303) the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set above the phase transition temperature of the lipid (e.g., 60°C).[14]

  • Sonication: Sonicate the resulting suspension using a probe sonicator to form micelles and reduce their size.[16]

  • Filtration: Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.[14]

  • Storage: Store the prepared micelle solution at 4°C.[14]

Preparation of this compound-Containing Liposomes (Thin-Film Hydration and Extrusion)

This protocol describes the formation of unilamellar liposomes.[17]

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Aqueous buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 33:62:5).[16]

  • Film Formation: Create a thin lipid film by removing the chloroform using a rotary evaporator.[16][17]

  • Vacuum Drying: Place the flask under high vacuum for several hours to ensure complete removal of the organic solvent.[16]

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[16][17]

  • Extrusion: Subject the MLV suspension to multiple passes (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs).[17]

  • Storage: Store the liposome (B1194612) suspension at 4°C.[17]

Characterization of this compound Nanoparticles

3.3.1 Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles.[11]

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration.

  • Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.

  • Data Acquisition: Perform the measurements according to the instrument's protocol to obtain the Z-average diameter, PDI, and zeta potential.[11]

3.3.2 Morphology Characterization

Transmission Electron Microscopy (TEM) is used to visualize the shape and morphology of the nanoparticles.[10]

Procedure:

  • Sample Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to adsorb for a few minutes.

  • Staining (Optional): For lipid-based nanoparticles, negative staining with a heavy metal salt solution (e.g., uranyl acetate) can enhance contrast.[11]

  • Drying: Remove excess liquid and allow the grid to air-dry completely.[11]

  • Imaging: Observe the sample under the TEM at an appropriate acceleration voltage and capture images at various magnifications.[11]

Mechanism of Action in Drug Delivery

The primary mechanism of action of this compound in drug delivery is to improve the pharmacokinetic profile and biodistribution of encapsulated drugs.[2]

  • Prolonged Circulation: The hydrophilic PEG chains create a steric barrier on the surface of the nanocarrier, which inhibits the adsorption of plasma proteins and reduces uptake by the mononuclear phagocyte system. This "stealth" effect significantly prolongs the circulation half-life of the drug.[2][18]

  • Enhanced Permeability and Retention (EPR) Effect: The extended circulation time and small size of the nanoparticles allow them to preferentially accumulate in tumor tissues, which have leaky vasculature and poor lymphatic drainage.[12][18]

  • Improved Solubility: The hydrophobic core of the micelles or the lipid bilayer of liposomes can effectively encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous environments.[12][13]

Visualizations

This compound in Nanoparticle Self-Assembly

G This compound Self-Assembly cluster_0 Amphiphilic Monomer cluster_1 Aqueous Environment cluster_2 Self-Assembled Nanostructures DSPE_PEG This compound Micelle Micelle DSPE_PEG->Micelle Self-Assembly Liposome_Bilayer Liposome Bilayer DSPE_PEG->Liposome_Bilayer Incorporation H2O Water

Caption: Self-assembly of this compound into micelles and liposomes.

Workflow for Drug-Loaded Nanoparticle Formulation

G Nanoparticle Formulation Workflow Start Start: Lipids & Drug Dissolution 1. Dissolution in Organic Solvent Start->Dissolution Film_Formation 2. Thin-Film Formation (Evaporation) Dissolution->Film_Formation Hydration 3. Hydration with Aqueous Buffer Film_Formation->Hydration Size_Reduction 4. Size Reduction (Sonication/Extrusion) Hydration->Size_Reduction Characterization 5. Characterization (DLS, TEM, etc.) Size_Reduction->Characterization End End: Drug-Loaded Nanoparticles Characterization->End

Caption: Workflow for preparing drug-loaded nanoparticles.

Mechanism of Enhanced Drug Delivery via EPR Effect

G EPR Effect Mechanism Nanoparticle This compound Nanoparticle Bloodstream Systemic Circulation (Prolonged) Nanoparticle->Bloodstream Stealth Effect Tumor_Vasculature Leaky Tumor Vasculature Bloodstream->Tumor_Vasculature Extravasation Tumor_Tissue Tumor Tissue Accumulation Tumor_Vasculature->Tumor_Tissue EPR Effect Drug_Release Drug Release Tumor_Tissue->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Enhanced drug delivery to tumors via the EPR effect.

References

An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG 2000 in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is an amphiphilic phospholipid-polymer conjugate that has become a cornerstone in the field of advanced drug delivery.[1] Its biocompatibility, biodegradability, and unique physicochemical properties have established it as a critical excipient in the formulation of nanocarriers such as liposomes, micelles, and lipid nanoparticles.[1][2] this compound is integral to the design of "stealth" nanoparticles, which are engineered to evade the body's immune system, thereby prolonging their circulation time and enhancing their therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function in modern therapeutics.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to form a protective hydrophilic layer on the surface of nanoparticles. This "PEGylation" process is fundamental to overcoming significant physiological barriers in drug delivery.[4] this compound is an amphiphilic molecule, comprising a hydrophobic DSPE (distearoylphosphatidylethanolamine) anchor and a hydrophilic PEG (polyethylene glycol) chain.[2] The DSPE anchor integrates into the lipid bilayer of a nanoparticle, while the long, flexible PEG 2000 chain extends into the aqueous environment, creating a steric barrier.[3][5]

The "Stealth" Effect and Prolonged Circulation

A major challenge for intravenously administered nanoparticles is their rapid recognition and clearance by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen.[3] This process, known as opsonization, involves the adsorption of plasma proteins onto the nanoparticle surface, which flags them for phagocytic uptake.[3]

The dense layer of hydrophilic PEG chains on the nanoparticle surface, provided by this compound, creates a steric barrier that physically hinders the binding of opsonin proteins.[3] This "stealth" characteristic allows the nanoparticles to remain in circulation for extended periods.[1][6] The prolonged circulation half-life is crucial for the nanoparticle to reach its target site, particularly in passive targeting strategies. For instance, the PEGylation of liposomes has been shown to increase their half-life in mice from less than 30 minutes to approximately 5 hours.[7]

The conformation of the PEG chains on the surface—described as "mushroom" or "brush" conformations—depends on the PEG density.[3] A higher density, leading to a brush conformation, is more effective at inhibiting macrophage uptake and significantly increases systemic circulation time.[3][4]

Stealth_Mechanism cluster_0 Without this compound cluster_1 With this compound Nanoparticle Nanoparticle (Unmodified) Opsonins Opsonin Proteins Nanoparticle->Opsonins Opsonization Macrophage {Macrophage | (MPS/RES)} Opsonins->Macrophage Recognition Clearance Rapid Clearance Macrophage->Clearance Phagocytosis Stealth_NP Stealth Nanoparticle (this compound Surface) Circulation Prolonged Circulation Stealth_NP->Circulation Evades MPS Opsonins_B Opsonin Proteins Stealth_NP->Opsonins_B Steric Hindrance (Inhibited Opsonization) EPR Tumor Accumulation (EPR Effect) Circulation->EPR

Caption: The "Stealth" Mechanism of this compound.
The Enhanced Permeability and Retention (EPR) Effect

The prolonged circulation time afforded by this compound is a prerequisite for the passive accumulation of nanoparticles in solid tumors via the Enhanced Permeability and Retention (EPR) effect.[6][8] Tumor vasculature is distinct from that of healthy tissue; it is characterized by disorganized and leaky blood vessels with large gaps (fenestrations) between endothelial cells.[8][9] Additionally, tumor tissues often have poor lymphatic drainage.[9]

This unique pathophysiology allows nanoparticles, typically in the size range of 70-200 nm, to extravasate from the bloodstream into the tumor interstitium.[10] Once in the tumor, their clearance is slow due to the impaired lymphatic system, leading to their retention and accumulation.[8] By increasing the plasma half-life of the nanocarrier, this compound significantly enhances the probability of it reaching the tumor site and exploiting the EPR effect for passive targeting.[3][11]

EPR_Effect cluster_0 Tumor Microenvironment cluster_1 Nanoparticle Journey Blood_Vessel Leaky Tumor Vasculature Fenestrations (100-780 nm) Tumor_Interstitium Tumor Interstitium (Poor Lymphatic Drainage) Blood_Vessel->Tumor_Interstitium Extravasation (Permeability) Accumulation Nanoparticle Accumulation (Retention) Tumor_Interstitium->Accumulation Slow Clearance Stealth_NP {Stealth Nanoparticle (with this compound)} Stealth_NP->Blood_Vessel Prolonged Circulation

Caption: The Enhanced Permeability and Retention (EPR) Effect.
Physicochemical Stability and Formulation Properties

This compound plays a crucial role in the formulation and stability of nanoparticles. As an amphiphilic molecule, it acts as a surfactant, influencing particle size and preventing aggregation.[1][12] The inclusion of this compound in liposomal formulations can reduce vesicle size and inhibit liposome-liposome aggregation, thereby enhancing colloidal stability.[2] This steric stabilization complements electrostatic repulsion, preventing aggregation during storage and in vivo application.[1]

Considerations: Complement Activation and the "PEG Dilemma"

While PEGylation is highly beneficial, it is not without its challenges. A significant concern is the potential for this compound to induce an immune response. Some individuals have pre-existing anti-PEG antibodies (typically IgM) due to environmental exposure to PEG-containing products.[13] The binding of these anti-PEG antibodies to PEGylated nanoparticles can trigger the classical pathway of the complement system.[13][14] Complement activation can lead to accelerated blood clearance of the nanoparticles, negating the "stealth" effect, and in some cases, cause complement activation-related pseudoallergy (CARPA), an infusion reaction in sensitive individuals.[13]

Furthermore, while the dense PEG layer is excellent for evading the MPS, it can also hinder the interaction of the nanoparticle with target cells, a phenomenon sometimes called the "PEG dilemma".[15] This can reduce cellular uptake and the subsequent intracellular release of the encapsulated drug.[15]

References

The Pivotal Role of DSPE-PEG 2000 in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) has emerged as a cornerstone in the design and development of sophisticated drug delivery systems. Its unique amphiphilic nature, biocompatibility, and ability to confer "stealth" properties to nanocarriers have revolutionized the therapeutic potential of a wide array of drugs, from small molecule chemotherapeutics to large biologic entities like mRNA. This technical guide provides an in-depth exploration of the multifaceted role of this compound in drug delivery, intended for researchers, scientists, and drug development professionals. The document elucidates its structural and functional attributes, summarizes key quantitative data, details essential experimental protocols, and visualizes critical mechanistic pathways.

Introduction: The Advent of PEGylation in Drug Delivery

The therapeutic efficacy of many potent drug molecules is often hampered by poor solubility, rapid systemic clearance, and off-target toxicity. The advent of nanotechnology in medicine, particularly the development of nanocarriers such as liposomes and micelles, offered a promising avenue to overcome these challenges. However, early-generation nanocarriers were swiftly recognized and cleared by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, limiting their circulation time and therapeutic window.

The introduction of polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to the surface of these nanocarriers, marked a paradigm shift. This compound, a phospholipid-polymer conjugate, has become one of the most widely utilized PEGylating agents.[1][2] Its integration into nanocarrier formulations imparts a hydrophilic, sterically-hindering layer that significantly reduces opsonization (the process of marking particles for phagocytosis), thereby prolonging circulation half-life.[3][4] This "stealth" effect is fundamental to enhancing drug accumulation at pathological sites through mechanisms like the Enhanced Permeability and Retention (EPR) effect in tumors.[5]

Physicochemical Properties and Core Functions of this compound

This compound is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic methoxy-terminated polyethylene glycol chain with an average molecular weight of 2000 Daltons.[1] The DSPE moiety readily integrates into the lipid bilayer of liposomes or the hydrophobic core of micelles, while the flexible, hydrophilic PEG chain extends into the aqueous environment.[6]

The primary functions of this compound in drug delivery systems include:

  • Prolonged Systemic Circulation: By creating a steric barrier, this compound inhibits the adsorption of plasma proteins, thereby reducing recognition and uptake by the MPS. This leads to significantly longer circulation times.[1][3]

  • Enhanced Stability: The hydrophilic PEG layer provides colloidal stability to nanoparticles, preventing their aggregation in biological fluids.[1]

  • Improved Drug Solubility: this compound can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core and significantly increasing their apparent solubility.[7][8]

  • Platform for Targeted Delivery: The terminal end of the PEG chain can be functionalized with various targeting ligands, such as antibodies or peptides, to facilitate site-specific drug delivery.[6][9]

Quantitative Impact of this compound on Drug Delivery

The incorporation of this compound into drug delivery formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize key data from various studies.

Table 1: Physicochemical Characterization of this compound Formulations
Formulation TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
MicellesRidaforolimus33 ± 15--77.52 ± 1.66[7][8]
LiposomesPodophyllotoxin168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77[10]
NanoliposomesQuercetin & TMZ--Positive-[11]
Mixed Micelles-50 - 150--38.0 (DSPE-PEG alone)-[12]
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
DrugFormulationHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Volume of Distribution (Vd)Reference(s)
RidaforolimusControl (Ethanol/PEG 400)1.8 ± 0.4 h1.3 ± 0.2 L/h/kg7.9 ± 0.9 µg·h/mL3.1 ± 0.3 L/kg[7]
RidaforolimusThis compound Micelles3.1 ± 0.5 h (↑ 1.7-fold)0.7 ± 0.1 L/h/kg (↓ 0.6-fold)13.9 ± 1.9 µg·h/mL3.0 ± 0.4 L/kg[7]
Quercetin/TMZFree Drugs-Delayed ClearanceSignificantly Increased-[11]
Quercetin/TMZThis compound Nanoliposomes-Delayed ClearanceSignificantly Increased-[11]

Note: "↑" indicates an increase and "↓" indicates a decrease compared to the control group.

Key Mechanisms and Pathways

The "Stealth" Effect and Evasion of the Mononuclear Phagocyte System

The incorporation of this compound onto the surface of nanocarriers is a key strategy to prolong their circulation time. This "stealth" effect is achieved by creating a hydrophilic barrier that reduces the adsorption of opsonins, which are plasma proteins that mark foreign particles for phagocytosis by the mononuclear phagocyte system (MPS).

stealth_effect cluster_0 Without this compound cluster_1 With this compound Nanoparticle_uncoated Uncoated Nanoparticle Hydrophobic Surface Opsonization Opsonization Nanoparticle_uncoated->Opsonization Protein Adsorption Opsonins Opsonins (Plasma Proteins) Opsonins->Opsonization Macrophage Macrophage (MPS) Opsonization->Macrophage Recognition Phagocytosis Rapid Clearance Macrophage->Phagocytosis Nanoparticle_coated This compound Coated Nanoparticle Hydrophilic 'Stealth' Layer Reduced_Opsonization Reduced Opsonization Nanoparticle_coated->Reduced_Opsonization Steric Hindrance Prolonged_Circulation Prolonged Circulation Reduced_Opsonization->Prolonged_Circulation Evades MPS

Caption: Mechanism of the "stealth" effect conferred by this compound.

Enhanced Permeability and Retention (EPR) Effect

The prolonged circulation of this compound-modified nanoparticles allows them to take advantage of the pathophysiological characteristics of solid tumors, namely their "leaky" vasculature and poor lymphatic drainage. This phenomenon, known as the Enhanced Permeability and Retention (EPR) effect, leads to the passive accumulation of nanocarriers in the tumor interstitium.

epr_effect Blood_Vessel Tumor Blood Vessel | Fenestrations (100-780 nm) Extravasation Extravasation Blood_Vessel->Extravasation Leaky Vasculature Normal_Vessel Normal Blood Vessel | Tight Junctions Normal_Tissue Normal Tissue Normal_Vessel->Normal_Tissue Minimal Extravasation PEGylated_Nanoparticle This compound Nanoparticle Prolonged Circulation PEGylated_Nanoparticle->Blood_Vessel PEGylated_Nanoparticle->Normal_Vessel Tumor_Tissue Tumor Interstitium Retention Retention (Poor Lymphatic Drainage) Tumor_Tissue->Retention Extravasation->Tumor_Tissue Accumulation

Caption: The Enhanced Permeability and Retention (EPR) effect in solid tumors.

Targeted Drug Delivery via Ligand Conjugation

Functionalized this compound, such as this compound-Maleimide or this compound-NHS, allows for the covalent attachment of targeting ligands to the surface of nanocarriers. This strategy facilitates active targeting to cells that overexpress specific receptors, enhancing cellular uptake and therapeutic efficacy while reducing off-target effects.

targeted_delivery_workflow cluster_0 Workflow for Antibody-Targeted Nanoparticle Start Start: Prepare Nanoparticles with this compound-Maleimide Thiolate_Ab Thiolate Antibody (e.g., with TCEP) Start->Thiolate_Ab Conjugation Conjugate Thiolated Antibody to Maleimide Group Start->Conjugation Thiolate_Ab->Conjugation Purification Purify Immuno-nanoparticle (e.g., Size Exclusion Chromatography) Conjugation->Purification Targeted_NP Targeted Nanoparticle Purification->Targeted_NP Systemic_Admin Systemic Administration Targeted_NP->Systemic_Admin Binding Receptor-Mediated Binding to Target Cell Systemic_Admin->Binding Internalization Cellular Internalization (Endocytosis) Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release

Caption: Workflow for creating and utilizing antibody-targeted nanoparticles.

Detailed Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is widely used for the preparation of liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, this compound)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) and the lipophilic drug in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (which can contain a hydrophilic drug) pre-heated to a temperature above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the liposome (B1194612) suspension is subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size.

Preparation of this compound Micelles by Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs into polymeric micelles.

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., ethanol, acetone, or acetonitrile)

  • Aqueous phase (e.g., deionized water or buffer)

  • Stirring plate and magnetic stirrer

Procedure:

  • Dissolution: Dissolve both the this compound and the hydrophobic drug in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring. This forms an oil-in-water emulsion.

  • Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring at room temperature or under reduced pressure. As the solvent is removed, the this compound molecules self-assemble into micelles, entrapping the drug in their hydrophobic cores.

  • Purification: The resulting micellar solution can be filtered to remove any non-incorporated drug aggregates.

Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)

DLS is a standard technique to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects. Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette containing the sample into the instrument. The instrument directs a laser beam through the sample, and the scattered light intensity fluctuations are measured by a detector.

  • Data Analysis: The software uses the autocorrelation of the intensity fluctuations to calculate the translational diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation. The polydispersity index (PDI) provides an indication of the width of the size distribution.

Conclusion and Future Perspectives

This compound is an indispensable excipient in the field of drug delivery, enabling the development of long-circulating, stable, and targetable nanomedicines. Its ability to improve the pharmacokinetic profiles and therapeutic indices of a wide range of drugs is well-documented.[7][10][11] The versatility of this compound also extends to the rapidly advancing field of nucleic acid delivery, including its crucial role in the formulation of mRNA vaccines.[]

Future research will likely focus on the development of next-generation PEGylated lipids with cleavable linkers that can shed the PEG layer in the tumor microenvironment to enhance cellular uptake, further addressing the "PEG dilemma". Additionally, the exploration of alternative stealth polymers to mitigate potential immunogenic responses to PEG will be an active area of investigation. Nevertheless, this compound will undoubtedly remain a key player in the design of innovative and effective drug delivery systems for the foreseeable future.

References

An In-depth Technical Guide to the Biocompatibility and Safety of DSPE-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a phospholipid-polymer conjugate integral to the advancement of nanomedicine. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG 2000 tail, allows for its self-assembly into various nanocarriers, including liposomes and micelles.[1] These nanostructures are widely employed to enhance the therapeutic efficacy of drugs by improving solubility, prolonging circulation times, and enabling targeted delivery.[2] The biocompatibility and safety of this compound are paramount to its clinical translation. This technical guide provides a comprehensive overview of the biocompatibility and safety profile of this compound, summarizing key quantitative data, detailing experimental protocols for safety assessment, and visualizing relevant biological pathways. Generally considered biocompatible and safe for drug delivery applications, this compound exhibits low toxicity and is biodegradable.[3]

Physicochemical Properties and Role in Drug Delivery

This compound is an amphiphilic polymer that readily self-assembles in aqueous solutions to form micelles or can be incorporated into lipid bilayers to form liposomes and other lipid-based nanoparticles.[2] The DSPE portion anchors the molecule within the hydrophobic core of the nanoparticle, while the flexible, hydrophilic PEG 2000 chain extends into the aqueous environment, forming a protective corona.[4]

This "stealth" PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[3][4] This evasion of the immune system leads to significantly prolonged systemic circulation times of the nanocarrier and its encapsulated therapeutic payload.[2][3] The enhanced circulation, combined with the leaky vasculature of tumor tissues, facilitates the passive accumulation of these nanoparticles in tumors via the enhanced permeability and retention (EPR) effect.[4]

Biocompatibility Assessment

The biocompatibility of this compound is a critical factor in its widespread use. It is generally considered to have low toxicity and is biodegradable.[1][3] However, a thorough evaluation of its interaction with biological systems is essential for any new formulation. Key aspects of its biocompatibility, including cytotoxicity, hemocompatibility, and in vivo toxicity, are discussed below.

Cytotoxicity

The cytotoxic potential of this compound is a crucial parameter in its safety assessment. In vitro cytotoxicity is commonly evaluated using cell-based assays that measure metabolic activity or membrane integrity. While this compound is generally considered to have low cytotoxicity, its concentration and the specific cell line used can influence the results.[5] It is important to distinguish between the cytotoxicity of the this compound vehicle itself and the encapsulated drug. Therefore, "blank" or "empty" nanoparticle formulations are essential controls in these assays.[6]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound Formulations

FormulationCell LineAssayEndpointResultReference
This compound micellesRAW 264.7 macrophagesMTTCell ViabilityNo significant cytotoxicity at concentrations up to 100 µg Fe/mL.[7]
Quercetin (B1663063)/Temozolomide-loaded this compound nanoliposomesU87 and U87/TR glioma cellsMTTIC50TMZ IC50: 9.24 mM (U87), 38.65 mM (U87/TR)[2]
Cabozantinib-loaded this compound micellesA549, U87, and U251 cellsResazurinCytotoxicityEnhanced cytotoxicity compared to free drug.[8]
Docetaxel-containing liposomes with this compoundMCF-7 cellsNot specifiedCytotoxicityHigher cytotoxicity compared to free docetaxel.[9]
Hemocompatibility

Hemocompatibility is the assessment of the interaction of a material with blood and its components. For intravenously administered nanomedicines, it is crucial to ensure that the formulation does not cause hemolysis (rupture of red blood cells) or adverse coagulation events. Formulations containing this compound are generally found to be hemocompatible.

Table 2: Summary of Hemocompatibility Data for this compound Formulations

FormulationAssayResultReference
RGD-modified indocyanine green micelles with DSPE-PEGHemolysis AssayNearly 5% hemolysis within a certain concentration range.[10]
In Vivo Toxicity

Preclinical in vivo studies in animal models are essential to evaluate the systemic toxicity of this compound-containing nanomedicines. These studies typically assess parameters such as survival, body weight changes, hematology, clinical chemistry, and histopathology of major organs. This compound-based nanocarriers are generally well-tolerated in vivo, with a favorable safety profile.[2]

Immunogenicity

While the PEGylation of nanoparticles is designed to reduce immunogenicity, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies (primarily IgM and IgG).[11] The presence of pre-existing anti-PEG antibodies in a significant portion of the population, likely due to exposure to PEG in various consumer products, can lead to the accelerated blood clearance (ABC) of PEGylated nanomedicines upon repeated administration.[11]

Binding of anti-PEG IgM to PEGylated nanoparticles can activate the complement system, a key component of the innate immune system.[7] This can lead to the opsonization and rapid clearance of the nanoparticles by phagocytic cells, as well as the potential for complement-related pseudoallergic reactions.[7]

Complement Activation

The complement system can be activated by PEGylated nanoparticles, primarily through the classical and alternative pathways.[12][13] Activation of the complement cascade leads to the generation of anaphylatoxins (C3a and C5a) and opsonins (C3b), which can trigger inflammatory responses and enhance phagocytosis.[7]

Table 3: Summary of Immunogenicity and Complement Activation Data

Formulation/ComponentAssayKey FindingReference
PEGELISA for SC5b-9, C3a-desArg, Bb, C4dPEG can trigger complement activation in human serum.[12]
This compoundELISA for C3 depositionAnti-PEG IgM mediates complement activation.[1]
PEGylated liposomesELISA for anti-PEG antibodiesBinding of anti-PEG IgM to PEGylated liposomes leads to complement activation.[7]

Cellular Uptake and Intracellular Fate

The cellular uptake of this compound-formulated nanoparticles is a critical step for the delivery of intracellular-acting drugs. The process is often size- and cell-type-dependent and can occur through various endocytic pathways.

dot

Cellular_Uptake_Workflow NP This compound Nanoparticle Membrane Cell Membrane NP->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Release Drug Release Lysosome->Release Target Intracellular Target Release->Target

Caption: Cellular uptake and intracellular trafficking of this compound nanoparticles.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)[6]

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)[6]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Treatment: Prepare serial dilutions of the this compound formulation (including blank and drug-loaded nanoparticles) in fresh culture medium. Replace the old medium with the treatment solutions.[14]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Crystal Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6]

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Seed Seed Cells in 96-well plate Treat Add this compound Formulations Seed->Treat Incubate_Cells Incubate (24-72h) Treat->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read Measure Absorbance (570 nm) Add_DMSO->Read

Caption: Workflow for the MTT cytotoxicity assay.

Hemolysis Assay (Direct Contact Method)

This protocol is based on the principles outlined in ISO 10993-4 and ASTM F756-17.[15][16]

Materials:

  • Freshly drawn, anticoagulated human or rabbit blood

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Spectrophotometer (540 nm)

Methodology:

  • Red Blood Cell (RBC) Preparation: Centrifuge the anticoagulated blood to pellet the RBCs. Wash the RBCs multiple times with PBS and resuspend to a final concentration of 2% (v/v) in PBS.

  • Incubation: Add the this compound formulation to the RBC suspension. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) should be included. Incubate the samples with gentle agitation for a specified time (e.g., 3 hours) at 37°C.[16]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

dot

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_RBCs Prepare 2% RBC Suspension Incubate_Samples Incubate with this compound Formulation (37°C) Prepare_RBCs->Incubate_Samples Centrifuge Centrifuge Samples Incubate_Samples->Centrifuge Measure_Absorbance Measure Supernatant Absorbance (540 nm) Centrifuge->Measure_Absorbance Calculate Calculate % Hemolysis Measure_Absorbance->Calculate

Caption: Workflow for the hemolysis assay.

Complement Activation Assay (ELISA-based)

This protocol outlines a general ELISA-based method to measure complement activation products like SC5b-9.[12]

Materials:

  • Human serum

  • ELISA kit for the specific complement component (e.g., SC5b-9)

  • Microplate reader

Methodology:

  • Sample Incubation: Incubate the this compound formulation with human serum for a defined period at 37°C to allow for complement activation.[12]

  • ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Coating a microplate with a capture antibody specific for the complement activation product.

    • Adding the serum samples to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the concentration of the complement activation product in the samples by comparing the absorbance values to a standard curve.

dot

Complement_Activation_Pathway cluster_trigger Trigger cluster_pathway Classical Pathway Activation cluster_effects Effector Functions NP_Ab This compound Nanoparticle + Anti-PEG IgM C1q C1q binding NP_Ab->C1q C4_C2 C4 and C2 cleavage C1q->C4_C2 C3_convertase C3 Convertase (C4b2a) C4_C2->C3_convertase C3_cleavage C3 Cleavage C3_convertase->C3_cleavage C3a C3a (Anaphylatoxin) C3_cleavage->C3a C3b C3b (Opsonization) C3_cleavage->C3b C5_convertase C5 Convertase C3b->C5_convertase C5_cleavage C5 Cleavage C5_convertase->C5_cleavage C5a C5a (Anaphylatoxin) C5_cleavage->C5a MAC Membrane Attack Complex (C5b-9) C5_cleavage->MAC

Caption: Signaling pathway for complement activation by PEGylated nanoparticles.

Conclusion

This compound is a cornerstone of modern nanomedicine, offering significant advantages in drug delivery. Its biocompatibility and safety have been extensively studied, and it is generally considered a safe and effective component of nanocarrier systems. However, a thorough understanding of its potential for cytotoxicity, hemocompatibility, and immunogenicity is crucial for the successful development of novel nanotherapeutics. The experimental protocols and data summarized in this guide provide a framework for the comprehensive safety assessment of this compound-based formulations, supporting their continued development and clinical translation. As with any biomaterial, a case-by-case evaluation of each new formulation is essential to ensure patient safety.

References

Introduction: The Dual Nature of DSPE-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Amphiphilicity of DSPE-PEG 2000

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], commonly abbreviated as this compound, is a phospholipid-polymer conjugate that has become a cornerstone in the field of advanced drug delivery.[1] Its widespread use in formulating nanocarriers like liposomes and micelles stems from its unique amphiphilic character, biocompatibility, and biodegradability.[1][2] Amphiphilicity refers to the possession of both hydrophilic (water-loving) and lipophilic (fat-loving) properties within a single molecule. This dual nature is the primary driver of its self-assembly into sophisticated core-shell nanostructures in aqueous environments, making it an invaluable tool for solubilizing and delivering poorly water-soluble therapeutic agents.[3][4] This guide provides a detailed examination of the structural and physicochemical properties that govern the amphiphilicity of this compound.

Molecular Architecture: A Tale of Two Moieties

The amphiphilicity of this compound is a direct consequence of its distinct molecular components: a hydrophobic lipid anchor and a hydrophilic polymer chain.[1]

  • The Hydrophobic Anchor (DSPE): The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion constitutes the molecule's nonpolar, hydrophobic tail. It consists of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl fatty acid chains, and a phosphate (B84403) group.[5][6] These long fatty acid chains are responsible for the molecule's lipid-like character and its tendency to avoid contact with water, driving its incorporation into the hydrophobic cores of self-assembled structures.[7]

  • The Hydrophilic Shell (PEG 2000): Covalently attached to the phosphoethanolamine headgroup of DSPE is a long, flexible chain of polyethylene (B3416737) glycol (PEG) with an average molecular weight of 2000 Daltons.[4] This PEG chain is highly water-soluble and forms a protective hydrophilic corona or shell on the exterior of nanostructures.[5] This "PEGylation" is critical for providing steric stabilization, which shields the nanoparticles from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[8][9]

DSPE_PEG_2000_Structure cluster_DSPE DSPE (Hydrophobic Tail) cluster_PEG PEG 2000 (Hydrophilic Head) Glycerol Glycerol Backbone Stearoyl1 Stearoyl Chain 1 (C18) Glycerol->Stearoyl1 Stearoyl2 Stearoyl Chain 2 (C18) Glycerol->Stearoyl2 Phosphate Phosphate Group Glycerol->Phosphate PEG Polyethylene Glycol Chain (avg. MW 2000 Da) Phosphate->PEG Linker

Figure 1: Molecular structure of this compound.

Self-Assembly in Aqueous Media: The Formation of Micelles

When this compound is introduced into an aqueous solution above a certain concentration, its amphiphilic molecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and water. This process, driven by the hydrophobic effect, results in the formation of thermodynamically stable, core-shell nanostructures known as micelles.[10]

In these micelles, the hydrophobic DSPE tails aggregate to form a sequestered inner core, creating a microenvironment suitable for encapsulating lipophilic drugs.[4] Concurrently, the hydrophilic PEG 2000 chains orient themselves towards the aqueous exterior, forming a dense, water-soluble corona that ensures the colloidal stability of the entire assembly.[4]

Micelle_Formation cluster_Monomers This compound Monomers in Water (Below CMC) cluster_Micelle Self-Assembly into Micelle (Above CMC) a a_peg a_peg a->a_peg PEG a_tail b b_peg b_peg b->b_peg PEG c c_peg c_peg c->c_peg PEG d d_peg d_peg d->d_peg PEG Core Hydrophobic DSPE Core a_peg->Core  Aggregation   b_peg->Core  Aggregation   c_peg->Core  Aggregation   d_peg->Core  Aggregation   Shell_label Hydrophilic PEG Shell

Figure 2: Spontaneous self-assembly of this compound into a micelle.

Quantitative Analysis of Amphiphilicity

The self-assembly behavior of this compound can be characterized by several key quantitative parameters.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the minimum concentration of an amphiphile at which micelle formation begins. Below the CMC, this compound exists predominantly as individual monomers. Above the CMC, the addition of more molecules leads to the formation of more micelles rather than an increase in the monomer concentration. A low CMC value is highly desirable for drug delivery applications, as it ensures that the micelles remain stable and do not prematurely disassemble upon dilution in the bloodstream.[4]

The CMC of this compound is highly sensitive to the surrounding environment, particularly the ionic strength of the solvent.[11] In pure water, the CMC is significantly higher than in buffered saline solutions.[12] This is because the ions in a buffer can shield the electrostatic repulsion between the negatively charged phosphate groups, thus facilitating easier aggregation.[11][12]

Parameter Solvent/Medium Reported Value (µM) Reference(s)
CMCPure Water≈ 10 - 20[11][12]
CMCHEPES Buffered Saline0.5 - 1.0[11]
CMCGeneral (Aqueous)0.5 - 1.5[13]
CMCGeneral (Aqueous)2.44[14]
Aggregation Number (Nagg)

The aggregation number is the average number of individual this compound molecules that assemble to form a single micelle. This parameter is also heavily influenced by the solvent conditions.

Parameter Solvent/Medium Reported Value Reference(s)
NaggSaline Solution≈ 90[11]
NaggPure Water< 8[11]

Factors Influencing Self-Assembly

The precise nature of the self-assembled structures formed by this compound depends on a variety of factors:

  • Solvent and Ionic Strength: As detailed above, the presence of ions in solution decreases the CMC and promotes the formation of larger micelles with higher aggregation numbers.[11][12]

  • Lipid Concentration: At concentrations well above the CMC, the viscosity of the solution can increase dramatically.[11] Higher concentrations generally lead to the formation of larger micelles, although excessive concentrations may cause unwanted aggregation or precipitation.[15]

  • Temperature: Temperature can influence the fluidity of the hydrophobic core and the hydration of the PEG chains, thereby affecting micelle stability and size.

  • pH: The pH of the solution can alter the charge on the phosphate headgroup, which in turn can influence electrostatic interactions and affect micelle size and stability.[15]

  • Preparation Method: The technique used to prepare the micellar solution—such as simple hydration, sonication, or freeze-thawing—can significantly impact the size, homogeneity, and type of the resulting nanostructures.[16]

Experimental Protocol: Determination of Critical Micelle Concentration

A widely used method to determine the CMC of this compound is based on fluorescence spectroscopy using a hydrophobic probe, such as N-Phenyl-1-naphthylamine or pyrene.

Principle

Hydrophobic fluorescent probes have low fluorescence intensity in polar aqueous environments but exhibit a significant increase in fluorescence when they are partitioned into the nonpolar, hydrophobic core of a micelle. By measuring the fluorescence intensity across a range of this compound concentrations, the CMC can be identified as the point where a sharp increase in intensity occurs.[11]

Detailed Methodology
  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the desired aqueous medium (e.g., pure water or phosphate-buffered saline).

    • Prepare a stock solution of the fluorescent probe (e.g., 1 µM N-Phenyl-1-naphthylamine) in a suitable solvent like ethanol (B145695) or methanol.[14]

  • Sample Preparation:

    • Prepare a series of vials or a 96-well plate with serial dilutions of the this compound stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 µM to 100 µM).

    • Add a small, constant aliquot of the fluorescent probe stock solution to each dilution. The final concentration of the probe should be kept very low to avoid altering the micellization process.

  • Equilibration:

    • Gently mix the samples and allow them to equilibrate for a set period (e.g., 2-4 hours) at a constant temperature in the dark to ensure the probe has fully partitioned.[17]

  • Fluorescence Measurement:

    • Using a spectrofluorometer, measure the fluorescence intensity of each sample. For N-Phenyl-1-naphthylamine, the excitation wavelength is typically around 340 nm and the emission is measured around 420 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.

    • The resulting plot will typically show two linear regions: one with low, relatively constant fluorescence at low concentrations, and another with a steeply rising fluorescence at high concentrations.

    • The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.

CMC_Workflow prep Prepare Serial Dilutions of this compound add_probe Add Constant Amount of Fluorescent Probe prep->add_probe equilibrate Equilibrate Samples (Constant T, Dark) add_probe->equilibrate measure Measure Fluorescence Intensity equilibrate->measure plot Plot Intensity vs. log[Concentration] measure->plot determine Determine CMC at Intersection of Slopes plot->determine

Figure 3: Experimental workflow for CMC determination.

Conclusion

The amphiphilicity of this compound is the fundamental property that underpins its immense utility in drug delivery and nanotechnology. The molecule's elegant design, featuring a robust hydrophobic DSPE anchor and a versatile hydrophilic PEG shield, enables the spontaneous formation of stable, core-shell micelles in aqueous solutions. A thorough understanding of its quantitative properties, such as the critical micelle concentration, and the environmental factors that influence its self-assembly is critical for the rational design and optimization of effective nanomedicines for a wide range of therapeutic applications.

References

DSPE-PEG 2000 critical micelle concentration

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Critical Micelle Concentration of DSPE-PEG 2000

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a phospholipid-polymer conjugate widely utilized in the fields of drug delivery and nanomedicine. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, enables it to self-assemble into micelles in aqueous solutions. These micelles serve as effective nanocarriers for hydrophobic drugs, enhancing their solubility and stability.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which individual this compound monomers begin to associate and form stable micelles. A low CMC is highly desirable for drug delivery applications, as it ensures the stability of the micellar structure even upon significant dilution in the bloodstream.[1] This guide provides a comprehensive overview of the reported CMC values for this compound, details the experimental protocols for its determination, and illustrates the key factors influencing this critical parameter.

Quantitative Data Summary: CMC of this compound

The CMC of this compound is not a single, fixed value but is highly dependent on the experimental conditions. The table below summarizes quantitative data from various studies, highlighting the influence of the solvent and the measurement technique.

CMC Value (µM)Molar Concentration (mol L⁻¹)Solvent / MediumMethodProbe UsedTemperature (°C)Reference
0.5 - 1.00.5 x 10⁻⁶ - 1.0 x 10⁻⁶HEPES Buffered Saline (pH 7.4)Fluorescence Spectroscopy1,6-Diphenyl-1,3,5-hexatriene (DPH)25[2]
~1.0~1 x 10⁻⁶Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][3]
0.5 - 1.50.5 x 10⁻⁶ - 1.5 x 10⁻⁶Not SpecifiedFluorescence SpectroscopyNot SpecifiedNot Specified[4][5]
10 - 201.0 x 10⁻⁵ - 2.0 x 10⁻⁵Pure WaterFluorescence Spectroscopy1,6-Diphenyl-1,3,5-hexatriene (DPH)25[2]
181.8 x 10⁻⁵Aqueous MediumSpectrofluorimetryPyrene (B120774)25[6]
2.442.44 x 10⁻⁶Not SpecifiedFluorescence SpectroscopyN-Phenyl-1-naphthylamineNot Specified[7]

A key observation is the significant difference in CMC between pure water and buffered saline solutions. The CMC in pure water is approximately 10 to 20 times higher than in a buffer with physiological ionic strength.[2] This is attributed to the presence of ions in the buffer, which screen the electrostatic repulsion between the charged phosphate (B84403) headgroups of the DSPE, thereby facilitating micelle formation at a lower concentration.[2]

Factors Influencing Critical Micelle Concentration

Several physicochemical factors can influence the self-assembly of this compound and thus alter its CMC. The diagram below illustrates the primary relationships between these factors and the resulting CMC value.

G cluster_factors Influencing Factors cluster_cmc Outcome IonicStrength Ionic Strength (e.g., Buffer Salts) CMC This compound Critical Micelle Concentration (CMC) IonicStrength->CMC Increasing Ionic Strength DECREASES CMC PEG_Length PEG Chain Length PEG_Length->CMC Increasing PEG Length INCREASES CMC Temperature Temperature Temperature->CMC Complex Relationship OtherMolecules Other Molecules (e.g., Drugs, Proteins) OtherMolecules->CMC Can Increase or Decrease CMC

Caption: Key factors influencing the CMC of this compound.

  • Ionic Strength of Solvent: As demonstrated in the data table, increasing the ionic strength of the solvent (e.g., by using a buffered saline solution instead of pure water) significantly decreases the CMC.[2] The added ions shield the charges on the phospholipid headgroups, reducing repulsion and promoting aggregation.[2]

  • PEG Chain Length: Studies comparing DSPE-PEG with different PEG chain lengths (e.g., 2000, 3000, 5000) have shown that a longer PEG chain leads to a higher CMC.[4][5] This is because a larger hydrophilic PEG block increases the overall water solubility of the monomer, making micellization less favorable.[5]

  • Temperature: The effect of temperature is complex. It can influence both the hydration of the PEG chains and the hydrophobic interactions of the DSPE tails, leading to non-linear changes in the CMC.

  • Presence of Other Molecules: The incorporation of drugs into the micelle core or the interaction with plasma proteins like albumin can shift the monomer-micelle equilibrium, thereby altering the apparent CMC.[8]

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

Fluorescence spectroscopy using a hydrophobic probe is the most common method for determining the CMC of this compound.[2][4][6] The probe (e.g., pyrene) has low fluorescence intensity in a polar aqueous environment but exhibits a significant increase in fluorescence when it partitions into the hydrophobic core of the newly formed micelles. The CMC is identified as the concentration at the inflection point of the fluorescence intensity versus lipid concentration plot.

The following diagram outlines the typical experimental workflow.

G start Start prep 1. Stock Solution Prep Dissolve this compound in aqueous buffer to form a concentrated stock solution. start->prep serial 2. Serial Dilution Prepare a series of dilutions of the stock solution with varying This compound concentrations. prep->serial probe 3. Probe Addition Add a fixed, small amount of fluorescent probe (e.g., Pyrene in acetone) to each dilution. serial->probe incubate 4. Incubation & Equilibration Evaporate solvent (if any) from probe. Incubate mixtures overnight in the dark to allow for probe partitioning and equilibrium. probe->incubate measure 5. Fluorescence Measurement Measure the fluorescence intensity of each sample using a spectrofluorometer. incubate->measure plot 6. Data Analysis Plot fluorescence intensity (or intensity ratio) vs. the logarithm of this compound concentration. measure->plot cmc 7. CMC Determination The intersection of the two linear regions of the plot indicates the CMC. plot->cmc end End cmc->end

Caption: Experimental workflow for CMC determination using a fluorescent probe.

Detailed Methodology (Pyrene Probe Method)

This protocol is based on methodologies described in the literature.[6]

  • Materials and Reagents:

    • This compound

    • Pyrene (fluorescence grade)

    • Acetone (B3395972) (spectroscopic grade)

    • Aqueous buffer (e.g., 10 mM HEPES with 150 mM NaCl, pH 7.4)

    • Volumetric flasks and pipettes

    • Spectrofluorometer

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in acetone (e.g., 0.1 mM).

    • Prepare a concentrated stock solution of this compound in the desired aqueous buffer (e.g., 1 mM). This concentration must be well above the expected CMC.

  • Sample Preparation:

    • In a series of clean vials, add a small, fixed volume of the pyrene stock solution (e.g., 10 µL).

    • Gently evaporate the acetone, leaving a thin film of pyrene at the bottom of each vial. This step is crucial to avoid interference from the organic solvent.

    • Prepare a range of this compound dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 10⁻⁸ M to 10⁻⁴ M).

    • Add a fixed volume of each this compound dilution to the vials containing the pyrene film. The final pyrene concentration should be very low (e.g., ~1 µM).

    • Include a control sample with only buffer and pyrene.

  • Equilibration:

    • Seal the vials and vortex them thoroughly to ensure the solubilization of pyrene.

    • Incubate the samples overnight at a controlled temperature (e.g., 25°C) in the dark to allow the system to reach equilibrium.[6]

  • Fluorescence Measurement:

    • Set the spectrofluorometer to measure pyrene fluorescence. Typically, the excitation wavelength is set around 335 nm.

    • Measure the emission intensity at two wavelengths corresponding to specific vibronic bands of pyrene, for example, I₁ at ~373 nm and I₃ at ~384 nm. The ratio of these intensities (I₁/I₃) is sensitive to the polarity of the microenvironment surrounding the pyrene probe.

  • Data Analysis and CMC Determination:

    • Plot the fluorescence intensity ratio (I₁/I₃) as a function of the logarithm of the this compound concentration.

    • The plot will typically show a plateau at low concentrations (pyrene in a polar aqueous environment) followed by a sharp decrease as micelles form and the pyrene probe moves into their nonpolar core.

    • The CMC is determined from the intersection of the two lines fitted to the pre- and post-micellar transition regions of the plot.

References

An In-depth Technical Guide to the Synthesis of DSPE-PEG2000 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of key 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG2000) derivatives. DSPE-PEG2000 is a critical component in drug delivery systems, enhancing the pharmacokinetic properties of nanocarriers like liposomes and nanoparticles.[1][2] Its functionalization allows for the attachment of targeting ligands, drugs, and imaging agents, making it a versatile tool in the development of advanced therapeutics.[3][4]

This guide details the synthetic methodologies for commonly used DSPE-PEG2000 derivatives, including those with amine, carboxyl, maleimide (B117702), and N-hydroxysuccinimide (NHS) ester terminal groups. It includes structured data on their physicochemical properties, detailed experimental protocols, and visualizations of the synthetic pathways and experimental workflows.

Core Concepts in DSPE-PEG2000 Derivative Synthesis

The synthesis of DSPE-PEG2000 derivatives typically involves the modification of the distal end of the PEG chain. The choice of the terminal functional group is dictated by the desired conjugation chemistry. For instance, amine and carboxyl groups can be used for amide bond formation, maleimide groups for reaction with thiols, and NHS esters for efficient reaction with primary amines.[1][3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for common DSPE-PEG2000 and its derivatives. Note that the molecular weight is an average due to the polydispersity of the PEG chain.[5]

Derivative NameAbbreviationAverage Molecular Weight ( g/mol )PurityKey Application
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]DSPE-mPEG2000~2805>95%Stealth liposomes, nanoparticles
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]DSPE-PEG2000-Amine~2790>95%Conjugation to carboxyl-containing molecules
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]DSPE-PEG2000-Carboxyl~2780.38>95%Conjugation to amine-containing molecules
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]DSPE-PEG2000-Maleimide~2915>95%Conjugation to thiol-containing molecules (e.g., peptides, antibodies)
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000, NHS ester]DSPE-PEG2000-NHS~2877>95%Efficient conjugation to primary amines

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic routes for key DSPE-PEG2000 derivatives and a typical experimental workflow for their use in targeted drug delivery.

Synthesis of DSPE-PEG2000-Amine

G DSPE DSPE DSPE_PEG_Boc DSPE-PEG2000-NH-Boc DSPE->DSPE_PEG_Boc + Boc_PEG_NHS in Chloroform (B151607)/TEA Boc_PEG_NHS Boc-NH-PEG2000-NHS DSPE_PEG_Amine DSPE-PEG2000-Amine DSPE_PEG_Boc->DSPE_PEG_Amine + TFA (Boc deprotection) TFA Trifluoroacetic Acid (TFA)

Caption: Synthesis of DSPE-PEG2000-Amine.

Synthesis of DSPE-PEG2000-Carboxyl

G DSPE_PEG_Amine DSPE-PEG2000-Amine DSPE_PEG_Carboxyl DSPE-PEG2000-Carboxyl DSPE_PEG_Amine->DSPE_PEG_Carboxyl + Succinic Anhydride in Pyridine SuccinicAnhydride Succinic Anhydride

Caption: Synthesis of DSPE-PEG2000-Carboxyl.

Synthesis of DSPE-PEG2000-Maleimide

G DSPE_PEG_Amine DSPE-PEG2000-Amine DSPE_PEG_Maleimide DSPE-PEG2000-Maleimide DSPE_PEG_Amine->DSPE_PEG_Maleimide + Maleimide-NHS ester in CH2Cl2/DMF/TEA Maleimide_NHS Succinimidyl-3-(N-maleimido)propionate

Caption: Synthesis of DSPE-PEG2000-Maleimide.[3]

Synthesis of DSPE-PEG2000-NHS

G DSPE_PEG_Carboxyl DSPE-PEG2000-Carboxyl DSPE_PEG_NHS DSPE-PEG2000-NHS DSPE_PEG_Carboxyl->DSPE_PEG_NHS + EDC and NHS in Chloroform EDC_NHS EDC / NHS

Caption: Synthesis of DSPE-PEG2000-NHS ester.

Experimental Workflow for Targeted Liposome Development

G cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Evaluation DSPE_PEG_Derivative DSPE-PEG2000 Derivative Synthesis Liposome_Formation Liposome Formulation (e.g., thin-film hydration) DSPE_PEG_Derivative->Liposome_Formation Drug_Loading Drug Loading Liposome_Formation->Drug_Loading Ligand_Conjugation Targeting Ligand Conjugation Drug_Loading->Ligand_Conjugation Purification Purification (e.g., dialysis, SEC) Ligand_Conjugation->Purification Size_Zeta Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM) Purification->Morphology Encapsulation_Efficiency Encapsulation Efficiency Purification->Encapsulation_Efficiency Purity_Analysis Purity (HPLC) Purification->Purity_Analysis In_Vitro_Uptake In Vitro Cellular Uptake Purity_Analysis->In_Vitro_Uptake In_Vitro_Toxicity In Vitro Cytotoxicity In_Vitro_Uptake->In_Vitro_Toxicity In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Toxicity->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy In_Vivo_PK->In_Vivo_Efficacy

Caption: General workflow for developing targeted liposomes.

Experimental Protocols

Detailed methodologies for the synthesis of key DSPE-PEG2000 derivatives are provided below. These protocols are synthesized from various sources and represent common laboratory practices.

Synthesis of DSPE-PEG2000-Amine
  • Materials : DSPE, Boc-NH-PEG2000-NHS, Chloroform, Triethylamine (TEA), Trifluoroacetic Acid (TFA), Dialysis membrane (MWCO 3 kDa).

  • Procedure :

    • Dissolve DSPE and a 1.2 molar excess of Boc-NH-PEG2000-NHS in anhydrous chloroform.

    • Add a 2 molar excess of TEA to the solution to act as a base.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent by rotary evaporation.

    • Dissolve the resulting residue in a minimal amount of chloroform and precipitate the product by adding cold diethyl ether.

    • Collect the precipitate (DSPE-PEG2000-NH-Boc) by filtration and dry under vacuum.

    • For deprotection of the Boc group, dissolve the product in TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the TFA by rotary evaporation.

    • Dissolve the crude product in deionized water and purify by dialysis against deionized water for 48 hours, with frequent water changes.

    • Lyophilize the dialyzed solution to obtain the final product, DSPE-PEG2000-Amine.

    • Characterize the final product using ¹H NMR and MALDI-TOF mass spectrometry.

Synthesis of DSPE-PEG2000-Maleimide
  • Materials : DSPE-PEG2000-Amine, N-succinimidyl-3-(N-maleimido)-propionate (Maleimide-NHS ester), Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF), Triethylamine (TEA), Dialysis membrane (MWCO 3 kDa).[3]

  • Procedure :

    • Dissolve DSPE-PEG2000-Amine in a mixture of anhydrous CH₂Cl₂ and DMF.[3]

    • Add a 1.5 molar excess of Maleimide-NHS ester to the solution.[3]

    • Add a 2 molar excess of TEA to the reaction mixture.[3]

    • Stir the reaction under an inert atmosphere at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the solution under reduced pressure.

    • Purify the product by dialysis against deionized water for 48 hours.

    • Lyophilize the purified solution to obtain DSPE-PEG2000-Maleimide as a white powder.

    • Confirm the structure and purity using ¹H NMR and MALDI-TOF mass spectrometry. The maleimide group can be detected by the characteristic peaks of its protons in the NMR spectrum.[6]

Synthesis of DSPE-PEG2000-NHS Ester
  • Materials : DSPE-PEG2000-Carboxylic Acid, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), Anhydrous Chloroform or Dichloromethane.

  • Procedure :

    • Dissolve DSPE-PEG2000-Carboxylic Acid in anhydrous chloroform.

    • Add 1.2 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.[7]

    • Stir the reaction mixture under an inert atmosphere at room temperature for 4-6 hours.

    • Monitor the formation of the NHS ester by TLC or HPLC.

    • The byproduct, dicyclohexylurea (if DCC is used), can be removed by filtration.

    • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the DSPE-PEG2000-NHS ester.

    • The product is often used immediately for conjugation reactions due to the hydrolytic instability of the NHS ester.

Conclusion

The synthesis of DSPE-PEG2000 derivatives is a cornerstone of modern nanomedicine, enabling the creation of sophisticated drug delivery systems. The protocols and data presented in this guide offer a foundational resource for researchers in this field. Proper characterization of these derivatives is crucial to ensure the quality and reproducibility of subsequent studies. The versatility of the functional groups allows for a wide range of conjugation strategies, paving the way for the development of highly specific and effective targeted therapies.

References

DSPE-PEG 2000: A Comprehensive Technical Guide for Nanomedicine Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is an amphiphilic polymer that has become a cornerstone in the field of nanomedicine.[1] Its unique properties make it an invaluable tool for researchers and drug development professionals aiming to enhance the efficacy and safety of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in various nanocarrier systems, detailed experimental protocols, and quantitative data to inform formulation development.

This compound is a phospholipid-polymer conjugate, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Daltons.[1] This amphiphilic nature allows it to be readily incorporated into lipid-based nanoparticles, such as liposomes, micelles, and solid lipid nanoparticles (SLNs).[2] The DSPE portion integrates into the lipid core of the nanoparticle, while the flexible, hydrophilic PEG chain extends into the aqueous environment, forming a protective corona.[2]

The primary role of this compound in nanomedicine is to impart "stealth" characteristics to nanocarriers.[3] This PEGylated surface creates a steric barrier that reduces the adsorption of opsonin proteins from the bloodstream.[2] Opsonization is a process that marks foreign particles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4] By inhibiting opsonization, this compound significantly prolongs the circulation half-life of nanoparticles, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]

Physicochemical Properties and Impact on Nanoparticle Characteristics

The incorporation of this compound into nanocarrier formulations has a profound impact on their physicochemical properties. These properties are critical determinants of the in vivo behavior and therapeutic efficacy of the drug delivery system.

Data Presentation: Quantitative Impact of this compound

The following tables summarize the quantitative effects of this compound on key nanoparticle parameters, drawn from various studies.

Table 1: Effect of this compound Concentration on Nanoparticle Size and Zeta Potential

Nanoparticle SystemThis compound Concentration (mol% or w/w ratio)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
This compound / Soluplus Nanoparticles10:1 (w/w)36.5-28.50.900[5]
5:1 (w/w)80.8-29.20.644[5]
4:1 (w/w)128.1-28.10.295[5]
1:1 (w/w)116.6-13.70.112[5]
Lidocaine-loaded NanoparticlesWithout this compound--41.27 ± 3.204-[6]
With this compound< 50-24.33 ± 2.654-[6]
DOPC-based LiposomesNon-PEGylated129-162--[7]
PEGylated (this compound)112-126Slight increase in negative charge-[7]

Table 2: Drug Loading and Encapsulation Efficiency in this compound Formulations

DrugNanoparticle SystemThis compound ConcentrationDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
RidaforolimusThis compound MicellesNot specified7.194 ± 0.14377.519 ± 1.658[8][9]
DoxorubicinPEGylated PLGA NanoparticlesNot specified-94.7 ± 1.4[10]
Indocyanine Green (ICG)DPPC:CH:this compound Liposomes5 mol%-63.47[11]
Lidocainemethyl-PEG2000-DSPE-PVP NanoparticlesNot specified226.618 µg/mg-[6]

Table 3: In Vitro Drug Release from this compound Formulations

DrugNanoparticle SystemRelease ConditionsTime to 50% Release (t50%)Time to 90% Release (t90%)Reference
RidaforolimusThis compound MicellesPBS, pH 7.4, 37°C1.5 days6.5 days[8][9]
RidaforolimusFree Drug SolutionPBS, pH 7.4, 37°C< 20 minutes1 hour[8][9]

Core Applications in Nanomedicine

This compound is a versatile excipient used in a wide array of nanocarrier systems for various therapeutic applications.

  • Liposomes: In liposomal formulations, this compound is incorporated into the lipid bilayer. The DSPE anchor resides within the hydrophobic core of the bilayer, while the PEG chains extend from the liposome (B1194612) surface. This PEGylation strategy is famously employed in Doxil®, the first FDA-approved nanomedicine, which is a PEGylated liposomal formulation of doxorubicin.[12][13] The presence of this compound in Doxil® significantly reduces its cardiotoxicity and prolongs its circulation time compared to the free drug.[12]

  • Micelles: this compound can self-assemble in aqueous solutions to form micelles.[14] These micelles have a hydrophobic DSPE core that can encapsulate poorly water-soluble drugs, and a hydrophilic PEG corona that provides stability and stealth properties.[8] this compound micelles are particularly advantageous due to their small size, which facilitates accumulation in tumor tissues through the EPR effect.[8]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core. Incorporating this compound into SLN formulations enhances their stability, prolongs their circulation time, and can improve drug loading and release profiles.[2]

  • Targeted Drug Delivery: The terminal end of the PEG chain in this compound can be functionalized with various targeting ligands, such as antibodies, peptides, or small molecules.[2][15] This allows for active targeting of the nanocarriers to specific cells or tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and reducing off-target effects.[15]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-containing nanoparticles.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.[16][17][18]

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids, this compound, and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.[16]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[16]

    • Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[17]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature (Tc).[17] This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to size reduction.

    • Sonication: Use a probe sonicator to sonicate the MLV suspension intermittently.[16]

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size using a mini-extruder. This is often the preferred method for achieving a narrow size distribution.[19]

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential by Dynamic Light Scattering (DLS) [3][20]

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. Zeta potential is a measure of the surface charge of the nanoparticles and is determined by measuring their electrophoretic mobility in an applied electric field.[20]

Procedure:

  • Dilute the nanoparticle suspension with an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration to avoid multiple scattering.[3]

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).

  • Perform the measurement according to the instrument's software. The key parameters to record are the Z-average diameter (hydrodynamic size), the polydispersity index (PDI), and the zeta potential.

B. Morphology by Transmission Electron Microscopy (TEM) [21][22]

Principle: TEM provides high-resolution images of nanoparticles, allowing for the visualization of their size, shape, and morphology.[21]

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Allow the nanoparticles to adsorb to the grid surface for a few minutes.

  • Wick away the excess liquid with a piece of filter paper.

  • (Optional) For enhanced contrast, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

  • Allow the grid to air-dry completely before imaging with the TEM.

Protocol 3: Quantification of Drug Loading and Encapsulation Efficiency

Principle: Drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for evaluating a drug delivery system. They are determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug associated with the nanocarriers.[23][24]

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle suspension using techniques such as:

    • Centrifugal ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that retains the nanoparticles while allowing the free drug to pass through.[10]

    • Size exclusion chromatography (SEC): Pass the formulation through a column packed with a porous gel that separates the larger nanoparticles from the smaller free drug molecules.[19]

    • Dialysis: Place the formulation in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.[8]

  • Quantification of Encapsulated Drug:

    • Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[19]

    • Quantify the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • Drug Loading Content (DLC %): DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 4: In Vitro Drug Release Study

Principle: In vitro drug release studies are performed to predict the release profile of the drug from the nanocarrier under physiological conditions. The dialysis method is a commonly used technique.[8]

Procedure:

  • Place a known amount of the drug-loaded nanoparticle formulation into a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring to ensure sink conditions.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Mandatory Visualizations

Diagram 1: Conceptual Workflow for this compound Nanoparticle Formulation and Characterization

G cluster_0 Formulation cluster_1 Characterization cluster_2 Evaluation A 1. Component Selection (Lipids, this compound, Drug) B 2. Preparation Method (e.g., Thin-Film Hydration) A->B C 3. Size Reduction (Extrusion/Sonication) B->C D 4. Physicochemical Analysis (DLS: Size, PDI, Zeta Potential) C->D F 6. Drug Loading & Encapsulation (HPLC/UV-Vis) C->F E 5. Morphological Analysis (TEM) D->E G 7. In Vitro Release Study (Dialysis Method) F->G H 8. In Vitro & In Vivo Studies G->H

Caption: A typical workflow for the development of this compound-based nanomedicines.

Diagram 2: Logical Relationship of this compound's "Stealth" Effect

G A This compound Incorporation B Formation of Hydrophilic PEG Corona on Nanoparticle Surface A->B C Steric Hindrance B->C D Reduced Opsonin Protein Adsorption C->D E Decreased Recognition by Mononuclear Phagocyte System (MPS) D->E F Prolonged Systemic Circulation Time E->F G Enhanced Accumulation in Target Tissues (EPR Effect) F->G

Caption: The mechanism of the "stealth" effect conferred by this compound.

Conclusion

This compound is a critical enabling technology in the field of nanomedicine. Its ability to improve the stability, prolong the circulation time, and enable targeted delivery of therapeutic agents has led to the development of more effective and safer nanomedicines. This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals. By leveraging the information and protocols presented herein, the scientific community can continue to innovate and develop the next generation of advanced drug delivery systems.

References

DSPE-PEG 2000: A Comprehensive Technical Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is an amphiphilic polymer widely utilized in the development of nanocarrier-based drug delivery systems.[1] Its structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, enables the formation of stable micelles and liposomes. The PEGylated surface of these nanoparticles provides a "stealth" characteristic, shielding them from the mononuclear phagocyte system and prolonging their circulation time in the bloodstream.[2] This extended circulation enhances the accumulation of the encapsulated therapeutic agents in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3] This technical guide provides an in-depth review of this compound, focusing on its application in drug delivery, with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Characterization

This compound-based nanoparticles, including liposomes and micelles, are characterized by several key physicochemical parameters that influence their in vivo behavior and therapeutic efficacy. These parameters are summarized in the table below.

Formulation TypeCompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
MicellesThis compound9.6 ± 0.6--2.7 ± 1.1[4]
MicellesThis compound52.00.952-38.0[5]
Micelles (Ridaforolimus-loaded)This compound33 ± 15--[6][7]
LiposomesThis compound / Soluplus (1:1 ratio)50 - 150--[5]
Nanoliposomes (Quercetin/Temozolomide-loaded)This compound, Poloxamer 188, Tween-80--Positive[8]
Liposomes (Paclitaxel-loaded)Egg Yolk Lecithin, Cholesterol, this compound-FA140.5 ± 10.30.263 ± 0.061-[9]

Drug Loading and Encapsulation Efficiency

The ability of this compound formulations to efficiently encapsulate therapeutic agents is a critical determinant of their clinical utility. The drug loading content (DLC) and encapsulation efficiency (EE) are key metrics for evaluating this capacity.

Formulation TypeDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
MicellesRidaforolimus-77.519 ± 1.658[6]

Pharmacokinetics and Biodistribution

The PEGylated surface of this compound nanoparticles significantly alters their pharmacokinetic profile, leading to prolonged circulation times and reduced clearance.

FormulationHalf-life (t½)ClearanceArea Under the Curve (AUC)Key FindingsReference
Ridaforolimus in this compound micellesIncreased by 170%Decreased by 58%-Improved retention of the drug in plasma.[6][7]
Quercetin (B1663063)/Temozolomide in this compound nanoliposomes-DelayedIncreased plasma concentrationsSignificant accumulation in the brain.[8]
Paclitaxel (B517696) in PEG5000-DSPE micelles--45-fold higher in lungsSustained release and enhanced lung accumulation.[1]

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing this compound-containing liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in the desired molar ratio) and the therapeutic drug in chloroform in a round-bottom flask.[10]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[10]

  • Further dry the film under vacuum for at least one hour to remove any residual solvent.[10]

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature.[10]

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]

  • The unencapsulated drug can be removed by methods such as dialysis or size exclusion chromatography.[11]

Preparation of this compound Micelles

This protocol outlines the preparation of drug-loaded this compound micelles.

Materials:

  • This compound

  • Drug to be encapsulated

  • Methanol or other suitable organic solvent

  • Aqueous solution (e.g., pure water, buffer)

  • Stirrer

  • Bath sonicator

  • Rotary evaporator

Procedure:

  • Dissolve this compound in an organic solvent such as methanol.[8]

  • Prepare an aqueous phase, which may contain surfactants like Poloxamer 188 and Tween-80.[8]

  • Add the this compound solution dropwise to the aqueous phase while stirring rapidly.[8]

  • Sonicate the mixture in a bath sonicator until the solution becomes translucent.[8]

  • Remove the organic solvent using a rotary evaporator.[8]

Visualization of Key Processes

Experimental Workflow: Liposome (B1194612) Preparation

G cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids & Drug in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film Evaporation hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate Hydration size_reduction 4. Size Reduction (Sonication/Extrusion) hydrate->size_reduction Energy Input purify 5. Purify Liposomes (Dialysis/SEC) size_reduction->purify Separation

Caption: Workflow for preparing this compound liposomes.

Targeted Drug Delivery and Cellular Uptake

This compound can be functionalized with targeting ligands to enhance drug delivery to specific cells. The following diagram illustrates the general mechanism of receptor-mediated endocytosis of a targeted liposome.

G cluster_cell Target Cell receptor Receptor endosome Endosome receptor->endosome 2. Endocytosis liposome Targeted Liposome (this compound) liposome->receptor 1. Binding drug_release Drug Release endosome->drug_release 3. Endosomal Escape nucleus Nucleus drug_release->nucleus 4. Therapeutic Action G DSPE_PEG High Concentration of Free this compound Membrane Cell Membrane Destabilization DSPE_PEG->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Methodological & Application

Application Note: Preparation and Characterization of DSPE-PEG 2000 Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology who are involved in the formulation and characterization of lipid-based drug delivery systems.

Introduction: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents.[1] The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) into the liposome (B1194612) formulation creates a hydrophilic polymer coating on the vesicle surface.[2][3] This "stealth" characteristic allows the liposomes to evade recognition and uptake by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[2][3] This extended circulation enhances the probability of the liposome accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][4]

The most established and versatile method for preparing this compound liposomes is the thin-film hydration technique, followed by extrusion.[5][6] This method involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous medium to form multilamellar vesicles (MLVs).[7] Subsequent extrusion of these MLVs through polycarbonate membranes of a defined pore size yields unilamellar vesicles (LUVs) with a homogenous size distribution.[6][8] This document provides a detailed protocol for the preparation, drug loading, and characterization of this compound liposomes.

Data Presentation

Table 1: Example Lipid Formulations for this compound Liposomes
Primary PhospholipidCholesterolThis compoundOtherMolar Ratio
Soy-phosphatidylcholine (SPC)YesYesDSPE-PEG2000-R862 : 33 : 4.2 : 0.8[9]
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)YesYes-61.56 : 19.56 : 18.8 (w/w)[10]
Egg Phosphatidylcholine (EPC)YesYes-50 : 45 : 5[11]
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)YesYes1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)4 : 3 : 3 (PC:Chol:PG) with 2.5 wt% this compound[12]
Table 2: Typical Process Parameters for Liposome Extrusion
ParameterValueDescription
Membrane MaterialPolycarbonateStandard material for liposome extrusion membranes.[8]
Final Pore Size≤200 nmRequired to produce unilamellar vesicles; 100 nm is commonly used for a narrow size distribution.[8][13]
Number of Passes10-11 (minimum)Repeated passes through the membrane ensure a homogeneous size distribution.[8]
TemperatureAbove the lipid's phase transition temperature (Tm)Prevents the lipid from solidifying and ensures proper vesicle formation.[1][8]
Pressure (example)125 psi (for 100 nm membrane)Controlled pressure can ensure consistent extrusion and vesicle formation.[14]
Table 3: Expected Physicochemical Properties of this compound Liposomes
ParameterTypical Value RangeMethod of Analysis
Average Particle Size (Z-average)100 - 200 nmDynamic Light Scattering (DLS)[15][16]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[15]
Zeta Potential-13 to -30 mVLaser Doppler Velocimetry[15][17]
Encapsulation Efficiency (EE)> 85%UV-Vis Spectrophotometry, HPLC[15][18]

Experimental Protocols

Protocol 1: Preparation of Empty this compound Liposomes

This protocol details the thin-film hydration method followed by extrusion.[6]

Materials:

  • Primary phospholipid (e.g., DSPC, SPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., Chloroform (B151607), Methanol)[19][20]

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[9]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder[8]

  • Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)[8]

  • Gas-tight syringes

Workflow Diagram:

G Figure 1: Experimental Workflow for this compound Liposome Preparation cluster_prep Preparation Phase cluster_processing Processing Phase cluster_analysis Analysis Phase A 1. Lipid Dissolution (Lipids + Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B Evaporate Solvent C 3. Hydration (Add Aqueous Buffer) B->C Form MLVs D 4. Size Reduction (Extrusion) (Pass through membranes) C->D Form LUVs E 5. Purification (Remove free drug) D->E Dialysis / SEC F 6. Characterization (Size, PDI, Zeta, EE) E->F

Caption: Workflow for preparing and characterizing this compound liposomes.

Methodology:

  • Lipid Film Formation: a. Weigh the desired amounts of lipids (e.g., DSPC, cholesterol, and this compound) and dissolve them in a suitable organic solvent like chloroform in a round-bottom flask.[9][13] b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tm) to form a thin, uniform lipid film on the flask's inner surface.[9][19] c. For complete solvent removal, further dry the film under a high vacuum for at least 2 hours.[9][13]

  • Hydration: a. Warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of the lipid mixture.[13] b. Add the warm buffer to the flask containing the dried lipid film.[13] c. Agitate the flask by hand or vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[13] This process should take at least 30 minutes.[8] d. (Optional) To improve encapsulation efficiency, the MLV suspension can be subjected to 3-5 freeze-thaw cycles by alternately placing it in a dry ice bath and a warm water bath.[8]

  • Size Reduction (Extrusion): a. Assemble the liposome extruder with a polycarbonate membrane (e.g., 100 nm pore size).[8] To prevent membrane rupture, it may be beneficial to sequentially extrude through larger pore sizes first (e.g., 400 nm, then 200 nm).[1] b. Equilibrate the extruder and syringes to a temperature above the Tm of the lipids.[8] c. Load the MLV suspension into one of the gas-tight syringes and carefully place it into the extruder.[8] d. Push the suspension from one syringe to the other through the membrane. Repeat this process for a minimum of 11 passes to ensure a uniform size distribution.[8] e. The final product is a translucent suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Protocol 2: Drug Encapsulation

A. Encapsulation of Hydrophilic Drugs: For water-soluble drugs, passive loading is achieved during the hydration step.[2]

  • Follow Step 1 of Protocol 1 to prepare the thin lipid film.

  • Dissolve the hydrophilic drug in the hydration buffer at the desired concentration.

  • Use this drug-containing buffer for the hydration step (Step 2 of Protocol 1).[2]

  • Proceed with the extrusion and purification steps as described.

B. Encapsulation of Lipophilic Drugs: For water-insoluble (lipophilic) drugs, the drug is incorporated into the lipid bilayer.[9]

  • During Step 1a of Protocol 1, dissolve the lipophilic drug along with the lipids in the organic solvent.[9]

  • Proceed with the film formation, hydration, and extrusion steps as described. The hydration buffer in this case will not contain the drug.

Protocol 3: Purification and Characterization
  • Removal of Unencapsulated Drug: a. To accurately determine encapsulation efficiency and remove untrapped drug, the liposome suspension must be purified. b. Common methods include size-exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.[2][13]

  • Characterization: a. Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS). Dilute the liposome suspension in buffer before measurement to avoid multiple scattering effects.[2] b. Zeta Potential: Determine the surface charge of the liposomes using Laser Doppler Velocimetry. The negative charge imparted by this compound contributes to colloidal stability.[15] c. Encapsulation Efficiency (EE): i. Separate the unencapsulated drug from the liposomes as described in step 1. ii. Disrupt the purified liposomes using a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.[2] iii. Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[2] iv. Calculate EE using the formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualization of Liposome Components

G Figure 2: Conceptual Diagram of Liposome Self-Assembly cluster_inputs Components in Solution lipids Phospholipids + Cholesterol process Thin-Film Hydration & Extrusion lipids->process peg This compound peg->process drug Therapeutic Agent (Hydrophilic or Lipophilic) drug->process output Drug-Loaded Stealth Liposome process->output

Caption: Key components self-assemble to form the final liposomal product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Liposome Aggregation Insufficient PEGylation; Presence of divalent cations (Ca²⁺, Mg²⁺).Ensure the molar percentage of DSPE-PEG is adequate (starting at 5 mol%). Use a buffer without divalent cations if possible.[13]
High PDI / Large Particle Size Incomplete extrusion; Extrusion temperature is below Tm.Ensure the minimum number of extrusion passes is performed (at least 11). Verify that the temperature of the extruder block is consistently above the lipid Tm.[1][8]
Low Encapsulation Efficiency Hydrophilic Drug: Drug leakage due to increased membrane permeability from DSPE-PEG.[21]Optimize the DSPE-PEG concentration. Perform freeze-thaw cycles prior to extrusion to improve passive loading.[8][21]
Lipophilic Drug: Poor solubility of the drug in the lipid bilayer.Adjust the lipid composition (e.g., cholesterol content) to better accommodate the drug.

References

Application Notes and Protocols for Thin-Film Hydration of DSPE-PEG 2000 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000) using the thin-film hydration method. This technique is a cornerstone in the development of nanocarriers for drug delivery, offering a straightforward and effective means of encapsulating a variety of therapeutic agents.

Introduction

The thin-film hydration method, also known as the Bangham method, is a widely used technique for the production of liposomes.[1] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[2] This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs).[3] Subsequent size reduction steps, such as extrusion or sonication, are typically employed to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[3][4]

The incorporation of this compound into the liposome (B1194612) formulation is critical for enhancing their therapeutic potential. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer on the surface of the liposomes, which provides steric stabilization.[5] This "stealth" characteristic helps the liposomes evade recognition and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream and increasing the likelihood of reaching the target site.[3][6]

Quantitative Data Summary

The following tables summarize typical physicochemical characteristics of this compound-containing liposomes prepared via the thin-film hydration method, as reported in various studies. These values can serve as a benchmark for formulation development.

Table 1: Physicochemical Properties of this compound Liposomes

Formulation Components (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC:Cholesterol:DSPE-PEG2000 (55:40:5)~100-120< 0.2-10 to -30Drug-dependent[3]
SPC:Cholesterol:DSPE-PEG2000:DSPE-PEG2000-R8 (62:33:4.2:0.8)~140< 0.2NegativeDrug-dependent[7][8]
DSPE-mPEG2000 modified168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77[9]
Cationic Liposomes with DSPE-mPEG2000~60-70< 0.3Not specified~81 (Doxorubicin)[10]

Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), SPC (Soy Phosphatidylcholine), Cholesterol, R8 (Cell-penetrating peptide). The final characteristics are highly dependent on the specific lipids used, drug loaded, and processing parameters.

Experimental Workflow

The preparation of this compound liposomes via thin-film hydration followed by extrusion can be visualized as a sequential process.

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Purification & Characterization a Dissolve Lipids (e.g., DSPC, Cholesterol, this compound) in Organic Solvent b Evaporate Solvent (Rotary Evaporator) a->b c Dry Lipid Film (Under Vacuum) b->c d Add Aqueous Buffer (e.g., PBS, Drug Solution) c->d Formation of Multilamellar Vesicles (MLVs) e Agitate above Lipid Tc (Vortexing/Shaking) d->e f Extrusion through Polycarbonate Membranes e->f Formation of Small Unilamellar Vesicles (SUVs) g Sonication (Alternative) e->g h Remove Unencapsulated Drug (e.g., Size Exclusion Chromatography) f->h g->h i Characterize Liposomes (DLS, Zeta Potential, etc.) h->i G cluster_0 Formulation cluster_1 Physicochemical Change cluster_2 Biological Consequence cluster_3 Pharmacokinetic Outcome a Inclusion of This compound in Liposome Bilayer b Formation of 'Stealth' Layer (Steric Hindrance) a->b c Reduced Opsonization (Protein Adsorption) b->c d Evasion of Mononuclear Phagocyte System (MPS) c->d e Prolonged Blood Circulation Time d->e f Enhanced Tumor Accumulation (EPR Effect) e->f

References

DSPE-PEG 2000 Nanoparticle Formulations for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a biocompatible and biodegradable amphiphilic polymer widely used in the development of nanocarriers for drug delivery.[1][2] Its structure consists of a hydrophobic DSPE lipid anchor and a hydrophilic PEG 2000 chain. This amphiphilic nature allows this compound to self-assemble in aqueous solutions into nanoparticles like liposomes and micelles, which can encapsulate poorly water-soluble drugs.[3][4] The PEGylated surface provides a "stealth" characteristic, forming a protective hydrophilic layer that reduces recognition by the immune system, thereby prolonging circulation time and enhancing the potential for the nanoparticles to accumulate in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[3][4][5]

These formulations are critical in therapies for cancer and other diseases, as they can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents, leading to increased efficacy and reduced systemic toxicity.[4][6][7] This document provides an overview of the quantitative properties of this compound nanoparticles, detailed protocols for their formulation and characterization, and visualizations of key experimental workflows.

Quantitative Data Summary

The physicochemical properties of this compound nanoparticles are highly dependent on the formulation method and the ratio of their components. The following tables summarize quantitative data from various studies.

Table 1: Physicochemical Properties of this compound Nanoparticles with Soluplus

This compound:Soluplus Ratio (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
10:136.50.900-28.5[5][8]
5:180.80.644-29.2[8]
4:1128.10.295-28.1[8]
1:1116.60.112-13.7[8]
1:472.00.103-11.3[8]
1:554.50.057-6.0[8]
1:1056.10.101-7.7[8]

Table 2: Comparative Properties of Nanoparticles with this compound vs. DSPE-PEG 5000

PropertyThis compoundDSPE-PEG 5000Reference
Hydrodynamic Diameter (nm)~125Larger than this compound formulations[9]
Polydispersity Index (PDI)~0.147-[9]
Zeta Potential (mV)~ -35More neutral than this compound formulations[9]
Cellular UptakeGenerally efficientCan be reduced compared to this compound[9]
In Vivo Circulation TimeProlongedPotentially longer than this compound[9]

Table 3: Drug Loading and Pharmacokinetic Data for this compound Formulations

FormulationDrugKey Quantitative FindingReference
This compound MicellesRidaforolimusIncreased aqueous solubility ~40x (from 200 µg/mL to 8.9 mg/mL)[10][11]
This compound MicellesRidaforolimusEncapsulation Efficiency (EE%) of 77.5% ± 1.6%[10]
This compound MicellesRidaforolimusIncreased elimination half-life by 170% in rats[10][11]
DSPE-mPEG 2000 LiposomesPodophyllotoxinEncapsulation Efficiency of 87.11% ± 1.77%[12]
DSPE-mPEG 2000 LiposomesPodophyllotoxinAverage Particle Size of 168.91 ± 7.07 nm[12]

Experimental Workflows and Key Concepts

Visualizing the formulation and characterization processes is crucial for understanding and executing the experimental plans.

G cluster_prep Lipid Film Preparation cluster_form Nanoparticle Formulation cluster_final Final Product a 1. Dissolution Dissolve this compound, lipids, and drug in organic solvent b 2. Evaporation Remove solvent via rotary evaporator to form a thin film a->b c 3. Drying Dry film under high vacuum to remove residual solvent b->c d 4. Hydration Hydrate (B1144303) the lipid film with aqueous buffer c->d e 5. Size Reduction (Optional) Sonication or Extrusion for uniform size d->e f 6. Purification Remove unencapsulated drug (e.g., dialysis) e->f g Drug-Loaded Nanoparticle Suspension f->g

Caption: Workflow for nanoparticle formulation via the thin-film hydration method.

G cluster_physicochemical Physicochemical Characterization cluster_drug Drug Loading & Release NP This compound Nanoparticle Formulation DLS Dynamic Light Scattering (DLS) NP->DLS ZP Zeta Potential Analysis NP->ZP TEM Transmission Electron Microscopy (TEM) NP->TEM EE Encapsulation Efficiency (EE%) & Drug Loading Content (DLC%) NP->EE Release In Vitro Drug Release Study (e.g., Dialysis Method) NP->Release DLS_out DLS_out DLS->DLS_out Measures: - Hydrodynamic Size - Polydispersity Index (PDI) ZP_out ZP_out ZP->ZP_out Measures: - Surface Charge - Predicts Colloidal Stability TEM_out TEM_out TEM->TEM_out Visualizes: - Morphology & Shape - Size Confirmation EE_out EE_out EE->EE_out Quantifies: - Drug-carrying capacity - Formulation success Release_out Release_out Release->Release_out Determines: - Drug release rate - Release mechanism

Caption: Key characterization techniques for this compound nanoparticles.

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Thin-Film Hydration

This method is widely used for preparing liposomes and other lipid-based nanoparticles, especially for encapsulating hydrophobic drugs.[4][13][14]

Principle: Lipids, including this compound, and a hydrophobic drug are dissolved in an organic solvent. The solvent is evaporated to create a thin lipid film, which is then hydrated with an aqueous buffer to allow for the self-assembly of nanoparticles.[9][14]

Materials:

  • This compound

  • Structural lipids (e.g., HSPC, DPPC, Cholesterol)[14]

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)[3][13]

  • Organic solvent (e.g., Chloroform, Methanol)[4][8]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[13]

  • Round-bottom flask, rotary evaporator, water bath sonicator or extruder.

Procedure:

  • Dissolution: Weigh and dissolve this compound, other lipids, and the drug in the organic solvent within a round-bottom flask.[4] The molar ratios should be predetermined based on desired nanoparticle characteristics.[13]

  • Film Formation: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a temperature above the lipid transition temperature to form a thin, uniform film on the flask's inner wall.[4][9]

  • Drying: Dry the film under a high vacuum for at least 2-4 hours to remove any residual solvent.[4]

  • Hydration: Add the aqueous buffer to the flask and hydrate the film by gentle agitation or vortexing at a temperature above the lipid's phase transition temperature.[9][13] This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain a more uniform size distribution, subject the MLV suspension to sonication using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[13]

  • Purification: Remove the unencapsulated free drug from the nanoparticle suspension using techniques such as dialysis against a fresh buffer, size exclusion chromatography, or ultracentrifugation.[14]

  • Sterilization and Storage: Sterilize the final nanoparticle solution by filtering it through a 0.22 µm syringe filter and store at 4°C.[3]

Protocol 2: Characterization of Particle Size and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles. Zeta potential analysis measures the surface charge, which is an indicator of the stability of the colloidal suspension.[5]

Materials:

  • Nanoparticle suspension from Protocol 1

  • Deionized water or the same buffer used for hydration

  • DLS instrument with a zeta potential measurement capability

  • Appropriate cuvettes (disposable for DLS, specialized electrode cuvette for zeta potential)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the buffer to an appropriate concentration to avoid multiple scattering effects.[5][14]

  • DLS Measurement (Size and PDI):

    • Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[14]

    • Perform the measurement according to the instrument's software. Record the Z-average diameter (nm) and the Polydispersity Index (PDI).[14]

  • Zeta Potential Measurement:

    • Transfer the diluted sample to the specialized electrode-containing cuvette.

    • Place it in the instrument. The instrument will apply an electric field and measure the particle velocity to determine the zeta potential.

    • Record the zeta potential in millivolts (mV).[5]

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading Content

Principle: Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully encapsulated within the nanoparticles. Drug Loading Content (DLC%) is the weight percentage of the drug relative to the total weight of the nanoparticle.[5]

Materials:

  • Drug-loaded nanoparticle suspension

  • Method for separating free drug (e.g., ultracentrifuge, size exclusion chromatography columns)

  • Method for quantifying drug concentration (e.g., HPLC, UV-Vis Spectrophotometer)

  • Reagent to disrupt nanoparticles (e.g., Triton X-100 or an appropriate organic solvent like methanol)[14]

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles. For example, centrifuge the sample at high speed to pellet the nanoparticles, leaving the free drug in the supernatant.[5][9]

  • Quantification of Free Drug (for EE%): Measure the concentration of the drug in the supernatant (W_free) using a pre-validated analytical method like HPLC.[9]

  • Quantification of Total Drug (for DLC%):

    • Take a known volume of the nanoparticle suspension (before separation).

    • Disrupt the nanoparticles by adding a surfactant or solvent to release the encapsulated drug.[14]

    • Measure the total drug concentration in this disrupted sample (W_total).

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

    • Drug Loading Content (DLC %): DLC (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] * 100

Protocol 4: In Vitro Drug Release Study

Principle: The dialysis method is commonly used to study the release of a drug from nanoparticles into a release medium under conditions that mimic a physiological environment (e.g., specific pH and temperature). This helps predict the drug's release profile in vivo.[5][9]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing/device with a molecular weight cut-off (MWCO) that retains nanoparticles but allows the free drug to diffuse.[9]

  • Release medium (e.g., PBS at pH 7.4 or an acidic buffer like pH 5.5 to simulate tumor microenvironments).

  • Shaking water bath or incubator set to 37°C.

  • Analytical instrument for drug quantification (HPLC, UV-Vis).

Procedure:

  • Preparation of Dialysis Setup: Place a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag/device.[9]

  • Release Study: Immerse the sealed dialysis bag in a larger, known volume of the release medium in a beaker or flask. Place the setup in a shaking incubator at 37°C.[9]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.[9]

  • Maintain Sink Conditions: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions (i.e., the concentration of drug in the release medium is kept low).[9]

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile.

References

Encapsulation of Hydrophobic Drugs Using DSPE-PEG 2000: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the encapsulation of hydrophobic drugs using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000). This compound is an amphiphilic polymer widely utilized in drug delivery systems to enhance the solubility, stability, and pharmacokinetic profiles of poorly water-soluble drugs.[1] The hydrophobic distearoyl (DSPE) portion forms the core of a micelle or the lipid bilayer of a liposome, creating a suitable environment for encapsulating hydrophobic molecules. The hydrophilic polyethylene (B3416737) glycol (PEG) chain forms an outer shell, providing a "stealth" characteristic that helps evade the immune system and prolong circulation time.[1]

This guide covers three common encapsulation methods: thin-film hydration, nanoprecipitation, and solvent evaporation. Each protocol is accompanied by a visual workflow diagram and a summary of expected quantitative outcomes to aid in the design and execution of experiments.

Core Concepts: this compound Micelles and Liposomes

In an aqueous environment, this compound molecules self-assemble into core-shell structures. The hydrophobic DSPE tails form the inner core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic PEG chains form the outer corona. This structure improves drug solubility and protects the drug from degradation.[1][2] The PEGylated surface also reduces clearance by the mononuclear phagocyte system, leading to longer circulation times in the body.[3][4]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method

This widely used technique is straightforward for preparing drug-loaded this compound micelles or liposomes.[1][5]

Methodology

  • Dissolution: Dissolve this compound and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask. The drug-to-lipid ratio can be varied to optimize drug loading.[1][5]

  • Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask's inner surface.[1]

  • Drying: Dry the film under a high vacuum for at least 4 hours to eliminate any residual solvent.[1]

  • Hydration: Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline (PBS) or deionized water) by gentle rotation or sonication. This process facilitates the self-assembly of this compound into drug-loaded micelles or liposomes.[1][2]

  • Sizing (Optional): To obtain a uniform particle size distribution, the resulting suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Thin_Film_Hydration cluster_workflow Thin-Film Hydration Workflow start 1. Dissolve this compound & Hydrophobic Drug in Organic Solvent film 2. Form Thin Film via Rotary Evaporation start->film dry 3. Dry Film under Vacuum film->dry hydrate 4. Hydrate Film with Aqueous Solution dry->hydrate size 5. Sonication/ Extrusion (Optional) hydrate->size end Drug-Loaded Nanoparticles size->end

Workflow for the thin-film hydration method.
Protocol 2: Nanoprecipitation (Solvent Displacement) Method

Nanoprecipitation is a rapid and straightforward method for preparing this compound-based nanoparticles.[6][7]

Methodology

  • Organic Phase Preparation: Dissolve this compound and the hydrophobic drug in a water-miscible organic solvent (e.g., ethanol, acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the non-solvent.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the precipitation of the drug and this compound as nanoparticles.[8]

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.

  • Purification: Purify the nanoparticle suspension to remove any unencapsulated drug and residual solvent, for example, by dialysis or centrifugation.

Nanoprecipitation cluster_workflow Nanoprecipitation Workflow organic_phase 1. Prepare Organic Phase: This compound + Drug in Water-Miscible Solvent injection 3. Inject Organic Phase into Aqueous Phase with Stirring organic_phase->injection aqueous_phase 2. Prepare Aqueous Phase aqueous_phase->injection solvent_removal 4. Remove Organic Solvent injection->solvent_removal purification 5. Purify Nanoparticles solvent_removal->purification end Drug-Loaded Nanoparticles purification->end

Workflow for the nanoprecipitation method.
Protocol 3: Solvent Evaporation/Extraction Technique

This method is particularly suitable for encapsulating highly hydrophobic drugs.[3][9]

Methodology

  • Organic Phase Preparation: Dissolve the this compound and the hydrophobic drug in a volatile organic solvent that is immiscible with water (e.g., chloroform, dichloromethane).[5]

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (if necessary) and emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation/Extraction: Remove the organic solvent from the emulsion by evaporation under reduced pressure or by extraction. This causes the this compound and drug to precipitate, forming solid nanoparticles.[5]

  • Purification: Collect and purify the nanoparticles by centrifugation or filtration, followed by washing to remove any remaining surfactant and unencapsulated drug.

Solvent_Evaporation cluster_workflow Solvent Evaporation Workflow organic_phase 1. Prepare Organic Phase: This compound + Drug in Volatile Solvent emulsify 2. Emulsify in Aqueous Phase organic_phase->emulsify evaporate 3. Evaporate/ Extract Solvent emulsify->evaporate purify 4. Purify Nanoparticles evaporate->purify end Drug-Loaded Nanoparticles purify->end

Workflow for the solvent evaporation method.

Data Presentation: Quantitative Analysis of this compound Formulations

The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems. These values can serve as a benchmark for researchers developing new formulations.

Table 1: Physicochemical Properties of this compound Formulations

Formulation MethodDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Thin-Film HydrationPodophyllotoxin168.91 ± 7.070.19 ± 0.04-24.37 ± 0.36[10]
Solvent ExtractionRidaforolimus33 ± 15Not ReportedNot Reported[3][9]
Hydration Method(Drug not specified)52.00.952-38.0[2]
Microfluidics(Drug not specified)< 100< 0.2Not Reported[11][12]
Thin-Film Hydration(Drug not specified)~125~0.147~ -35[13]

Table 2: Drug Loading and Encapsulation Efficiency

Formulation MethodDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Solvent ExtractionRidaforolimus (10% w/w)7.19 ± 0.1477.52 ± 1.66[3][9]
Thin-Film HydrationPodophyllotoxinNot Reported87.11 ± 1.77[10]
Thin-Film HydrationTimosaponin AIIIVaries with molar ratioVaries with molar ratio[14]
Nanoprecipitation9-NitrocamptothecinNot Reported97.6[15]

Characterization of Drug-Loaded Nanoparticles

After preparation, it is crucial to characterize the physicochemical properties of the drug-loaded this compound nanoparticles.

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and the width of the size distribution (PDI). A PDI value below 0.2 is generally considered acceptable for drug delivery applications.[11][12]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. Nanoparticles with a zeta potential greater than ±30 mV are generally considered stable.

  • Drug Loading and Encapsulation Efficiency: These parameters are critical for determining the therapeutic potential of the formulation. They can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy after separating the encapsulated drug from the free drug.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Conclusion

This compound is a versatile and effective polymer for the encapsulation of hydrophobic drugs. The choice of encapsulation method will depend on the specific properties of the drug and the desired characteristics of the final nanoparticle formulation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, fabricate, and characterize this compound-based drug delivery systems for a wide range of therapeutic applications.

References

Functionalizing DSPE-PEG 2000 with Targeting Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG 2000) is a versatile and widely utilized phospholipid-polymer conjugate in the field of drug delivery. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG 2000 chain, facilitates the formation of sterically stabilized nanoparticles, such as liposomes and micelles. This "stealth" characteristic imparted by the PEG layer reduces clearance by the mononuclear phagocyte system, prolonging circulation time and promoting passive tumor accumulation via the enhanced permeability and retention (EPR) effect.[1]

To further enhance therapeutic efficacy and minimize off-target effects, the distal end of the PEG chain can be functionalized with targeting ligands.[1] This active targeting strategy enables the specific recognition and binding of nanoparticles to receptors overexpressed on the surface of diseased cells, leading to enhanced cellular uptake and intracellular drug delivery.[1] This document provides detailed application notes and protocols for the covalent conjugation of various targeting ligands to this compound-terminated nanoparticles.

Common Targeting Ligands and Their Receptors

A variety of targeting moieties can be conjugated to this compound to direct nanoparticles to specific cell types. The choice of ligand depends on the target cell's surface receptor profile.

Targeting LigandTarget ReceptorOverexpressed in (Examples)
Antibodies (e.g., Trastuzumab) Human Epidermal Growth Factor Receptor 2 (HER2)Breast cancer, Gastric cancer[1]
Peptides (e.g., RGD) Integrins (e.g., αvβ3)Tumor neovasculature, various cancer cells
Aptamers (e.g., AS1411) NucleolinVarious cancer cells
Small Molecules (e.g., Folic Acid) Folate Receptor (FR)Ovarian, lung, and breast cancer[1]
Transferrin Transferrin ReceptorGlioma, various cancer cells[2]

Signaling Pathways of Key Receptors

Understanding the signaling pathways activated upon ligand-receptor binding is crucial for designing effective targeted therapies.

HER2 Signaling Pathway

HER2, a member of the epidermal growth factor receptor (EGFR) family, does not have a known ligand but is activated through heterodimerization with other ligand-bound EGFR family members.[3] This leads to the autophosphorylation of tyrosine residues in its intracellular domain, initiating downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways. These pathways are pivotal in promoting cell proliferation, survival, differentiation, and invasion.[3][4]

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 Ligand Ligand (e.g., Heregulin) Ligand->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: HER2 receptor activation and downstream signaling pathways.

Folate Receptor Signaling Pathway

Folate receptor 1 (FOLR1 or FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that binds folic acid and its derivatives.[5] Beyond its role in folate uptake for one-carbon metabolism, recent evidence suggests FOLR1 is involved in signal transduction.[6][7][8] Upon folate binding, FOLR1 can activate signaling pathways such as the JAK-STAT3 and ERK1/2 pathways, which can influence cell proliferation and survival.[6][7][8][9]

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor (FOLR1) JAK JAK FR->JAK ERK ERK1/2 FR->ERK Folate Folic Acid Folate->FR STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription ERK->Gene_Transcription

Caption: Folate receptor-mediated signaling pathways.

Experimental Protocols

Conjugation Chemistries

The choice of conjugation chemistry depends on the functional groups available on the targeting ligand and the desired linkage.

Conjugation_Workflow cluster_workflow General Conjugation Workflow Start Start: Functionalized DSPE-PEG2000 (e.g., NHS, Maleimide (B117702), DBCO) Reaction Conjugation Reaction Start->Reaction Ligand Targeting Ligand (with corresponding functional group) Ligand->Reaction Purification Purification (e.g., Dialysis, SEC) Reaction->Purification Characterization Characterization (e.g., NMR, HPLC, DLS) Purification->Characterization Formulation Incorporate into Nanoparticle (Liposome/Micelle) Characterization->Formulation Final Targeted Nanoparticle Formulation->Final

Caption: General workflow for ligand conjugation to DSPE-PEG2000.

Protocol 1: Amine-Reactive Conjugation using this compound-NHS Ester

This protocol is suitable for conjugating ligands with primary amine groups (e.g., antibodies, peptides, amine-modified aptamers). The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond.[4][10]

Materials:

  • This compound-NHS

  • Amine-containing targeting ligand (e.g., antibody, peptide)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification system (e.g., dialysis cassette with appropriate MWCO, size-exclusion chromatography (SEC) column)

Procedure:

  • Preparation of Ligand: Dissolve the amine-containing ligand in the amine-free buffer to a desired concentration (e.g., 1-2 mg/mL for antibodies).

  • Preparation of this compound-NHS: Immediately before use, dissolve the this compound-NHS in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS to the ligand solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound-NHS and quenching agent by dialysis against PBS or using an SEC column.

  • Characterization: Confirm the conjugation and determine the conjugation efficiency using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Protocol 2: Thiol-Reactive Conjugation using this compound-Maleimide

This protocol is ideal for conjugating ligands containing free sulfhydryl (thiol) groups (e.g., cysteine-containing peptides). The maleimide group reacts specifically with thiols to form a stable thioether bond.[3][6][8][11]

Materials:

  • This compound-Maleimide

  • Thiol-containing targeting ligand (e.g., peptide with a terminal cysteine)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Optional: Reducing agent (e.g., TCEP) if the ligand has disulfide bonds

  • Purification system (e.g., dialysis, SEC)

Procedure:

  • Preparation of Ligand: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand contains disulfide bonds, pre-treat with a reducing agent like TCEP to expose the free thiols, followed by removal of the reducing agent.

  • Preparation of this compound-Maleimide: Dissolve this compound-Maleimide in the reaction buffer. It may be necessary to first dissolve it in a small amount of an organic solvent like DMSO and then add it to the buffer.

  • Conjugation Reaction: Add the dissolved this compound-Maleimide to the ligand solution at a desired molar ratio (e.g., 1.2:1 to 3:1 of maleimide to thiol).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

  • Purification: Purify the conjugate to remove unreacted starting materials using dialysis or SEC.

  • Characterization: Analyze the conjugate by techniques such as TLC, HPLC, or MALDI-TOF mass spectrometry to confirm successful conjugation.[8][12]

Protocol 3: Bioorthogonal "Click Chemistry" using this compound-DBCO

This protocol utilizes copper-free click chemistry for highly efficient and specific conjugation. It is suitable for ligands modified with an azide (B81097) group. The dibenzocyclooctyne (DBCO) group on the this compound reacts spontaneously with the azide group without the need for a copper catalyst.

Materials:

  • This compound-DBCO

  • Azide-modified targeting ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., dialysis, SEC)

Procedure:

  • Preparation of Reactants: Dissolve the this compound-DBCO and the azide-modified ligand separately in the reaction buffer.

  • Conjugation Reaction: Mix the solutions of this compound-DBCO and the azide-modified ligand at a desired molar ratio (e.g., 3:1 of DBCO to azide).

  • Incubation: Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.

  • Purification: Purify the resulting conjugate using dialysis or SEC to remove any unreacted components.

  • Characterization: Confirm the formation of the conjugate using appropriate analytical methods.

Data Presentation

The following tables summarize key quantitative data for this compound-functionalized nanoparticles from various studies.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

FormulationTargeting LigandSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-mPEG2000/DSPE-PEG2000-DTPA MicellesDTPA~10--2.7 ± 1.1
Folate-conjugated LiposomesFolic Acid~100< 0.2~ -30[5]
DSPE-PEG2000/Soluplus (1/1 ratio)None116.60.112-13.7
RGD-PEG-DSPE Micellesc(RGDyK)15.6 ± 0.30.15 ± 0.02--
Tf/TAT-liposomesTransferrin & TAT105.4 ± 4.20.18 ± 0.03-15.6 ± 1.8[2]

Table 2: Conjugation Efficiency and In Vitro/In Vivo Performance

Nanoparticle SystemTargeting LigandConjugation MethodConjugation Efficiency (%)Key In Vitro/In Vivo FindingReference
P435-PEG-DSPE MicellesP435 peptideMaleimide-ThiolUp to 100%Induced strong CTL response in a breast cancer model.[8]
c(RGDfE)-functionalized Liposomesc(RGDfE) peptideSPAAC (Click Chemistry)83 ± 1.5%-[9]
Apt-CUR-NPsEpCAM AptamerEDC/NHS-Enhanced cellular uptake and cytotoxicity in colorectal cancer cells.
APTEDB-PEG2000/PEG1000 LS (Dox)APTEDB peptideMaleimide-Thiol-Retarded tumor growth by ~90% in a U87MG xenograft model.
Tf/TAT-lip-DOXTransferrin & TATMaleimide-Thiol & NHS-Amine-Median survival time prolonged to 50 days in GBM-bearing rats.[2]

Conclusion

The functionalization of this compound with targeting ligands is a powerful strategy to enhance the therapeutic index of nanomedicines. The choice of conjugation chemistry and targeting ligand should be carefully considered based on the specific application and the biological target. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design and synthesize effectively targeted nanoparticle systems for a wide range of diseases. Rigorous characterization of the resulting conjugates and nanoparticle formulations is essential to ensure reproducibility and optimal in vivo performance.

References

Application Notes and Protocols: DSPE-PEG2000-Maleimide Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide). These guidelines are intended to assist in the successful conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to lipid nanoparticles and liposomes for targeted drug delivery and other biomedical applications.

Introduction to DSPE-PEG2000-Maleimide

DSPE-PEG2000-Maleimide is a heterobifunctional lipid-polymer conjugate widely utilized in the development of targeted drug delivery systems.[1][2] It consists of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles.[3][]

  • Polyethylene Glycol (PEG) 2000: A hydrophilic polymer linker that provides a "stealth" characteristic to nanoparticles, reducing non-specific protein binding and uptake by the reticuloendothelial system, thereby prolonging circulation half-life.[1][5]

  • Maleimide (B117702): A reactive group at the terminus of the PEG chain that specifically and efficiently reacts with sulfhydryl (thiol) groups of cysteine residues in peptides and proteins to form a stable thioether bond.[6][7]

This unique structure makes DSPE-PEG2000-Maleimide an invaluable tool for the surface functionalization of nanocarriers, enabling the attachment of targeting ligands to direct them to specific cells or tissues.[8][9]

Maleimide-Thiol Conjugation Chemistry

The conjugation of DSPE-PEG2000-Maleimide to a thiol-containing molecule relies on the Michael addition reaction. In this reaction, the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[6][7]

Reaction Mechanism and Specificity

The maleimide-thiol reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[3][7][10] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10] This specificity allows for the targeted conjugation of molecules via cysteine residues without significant side reactions with other nucleophilic groups like lysine (B10760008) amines.

However, at pH values above 7.5, the competitive reaction with primary amines can occur.[10] Therefore, careful control of the reaction pH is crucial for achieving high yields of the desired conjugate and minimizing side products.

Factors Affecting the Reaction

Several factors can influence the efficiency and outcome of the maleimide-thiol conjugation:

  • pH: As mentioned, a pH range of 6.5-7.5 is optimal for selective and efficient conjugation.[3][10] Higher pH levels can lead to hydrolysis of the maleimide ring, rendering it unreactive towards thiols.[10][11]

  • Presence of Reducing Agents: Thiols can form disulfide bonds, which are unreactive with maleimides. To ensure the availability of free thiol groups for conjugation, a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often included in the reaction mixture.[12]

  • Oxygen: The presence of oxygen can promote the oxidation of thiols to disulfides. It is therefore recommended to perform the conjugation reaction under an inert atmosphere, such as nitrogen or argon.[12]

  • Stability of the Conjugate: While the thioether bond formed is generally stable, the thiosuccinimide product can undergo a retro-Michael reaction, potentially leading to payload migration.[7] Additionally, with N-terminal cysteine peptides, a side reaction leading to thiazine (B8601807) rearrangement can occur, particularly at neutral to basic pH.[6][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to DSPE-PEG2000-Maleimide and its conjugation chemistry.

ParameterValue/RangeReference(s)
Molecular Weight~2941.6 g/mol [8]
Purity≥90% - ≥95%[2][14]
Optimal Reaction pH6.5 - 7.5[3][10]
Storage Temperature-20°C[8][14]
SolubilityChloroform (B151607), Ethanol (with gentle warming)[8][14]

Table 1: Physicochemical Properties of DSPE-PEG2000-Maleimide

ConditionObservationReference(s)
pH 7.0 (24h)~100% maleimide activity retained[11]
pH 9.5 (5h)Maleimide activity decreased to ~18%[11]
pH 9.5 (24h)Maleimide activity decreased to ~26%[11]
Pre-insertion liposome (B1194612) preparation~63% active maleimide groups remaining[11]
Pre-insertion + purification~32% active maleimide groups remaining[11]
Post-insertion liposome preparation~76% active maleimide groups remaining[11]

Table 2: Stability and Reactivity of DSPE-PEG2000-Maleimide

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG2000-Maleimide

This protocol describes the general procedure for conjugating a peptide with a free cysteine residue to DSPE-PEG2000-Maleimide in solution.

Materials:

  • DSPE-PEG2000-Maleimide

  • Thiol-containing peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.8-7.4

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Organic Solvent: Chloroform or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., glass vial)

  • Stirring equipment

Procedure:

  • Dissolve DSPE-PEG2000-Maleimide: Accurately weigh the required amount of DSPE-PEG2000-Maleimide and dissolve it in a minimal amount of chloroform or DMSO. For subsequent aqueous reaction, the organic solvent should be removed by evaporation under a stream of inert gas to form a thin lipid film.

  • Prepare Peptide Solution: Dissolve the thiol-containing peptide in the reaction buffer. If the peptide may have formed disulfide bonds, pre-incubate it with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.

  • Initiate Conjugation Reaction: Rehydrate the DSPE-PEG2000-Maleimide lipid film with the peptide solution. A typical molar ratio of DSPE-PEG2000-Maleimide to peptide is 1.2:1 to 3:1.[15][16]

  • Incubate: Flush the reaction vessel with an inert gas, seal it, and allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring.[12][15] The reaction time may need to be optimized depending on the specific peptide.

  • Quench the Reaction (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol (B42355) can be added to the reaction mixture and incubated for an additional 1-2 hours.

  • Purification: The resulting DSPE-PEG2000-peptide conjugate can be purified from unreacted components using techniques such as dialysis, size exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).[16]

  • Characterization: Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the addition of the peptide to the DSPE-PEG2000-Maleimide.[17] The disappearance of the maleimide peak in 1H NMR can also be used for confirmation.[18]

Protocol 2: Preparation of Peptide-Functionalized Liposomes via Post-Insertion

This protocol describes the preparation of liposomes and the subsequent insertion of a pre-formed DSPE-PEG2000-peptide conjugate into the liposome bilayer. The post-insertion method is often preferred as it minimizes the hydrolysis of the maleimide group that can occur during liposome formation.[11][19]

Materials:

  • Lipid components (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • DSPE-PEG2000-peptide conjugate (prepared as in Protocol 1)

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Chloroform

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)

  • Water bath

Procedure:

  • Prepare Plain Liposomes:

    • Dissolve the lipid components (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG2000 of 50:45:4) in chloroform in a round-bottom flask.[12][20]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.[21]

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the lipid transition temperature (e.g., 65°C for DSPC).[21] This will form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) at a temperature above the lipid transition temperature to form small unilamellar vesicles (SUVs).[20][21]

  • Prepare DSPE-PEG2000-Peptide Micelles:

    • Dissolve the DSPE-PEG2000-peptide conjugate in the hydration buffer to form a micellar solution.[19]

  • Post-Insertion:

    • Add the DSPE-PEG2000-peptide micellar solution to the pre-formed plain liposomes. The amount to be added will depend on the desired final concentration of the targeting ligand on the liposome surface (e.g., 1 mol%).

    • Incubate the mixture at a temperature above the lipid transition temperature (e.g., 60-65°C) for 1 hour with gentle stirring.[11] During this incubation, the DSPE-PEG2000-peptide conjugate will spontaneously insert into the liposome bilayer.

  • Purification: Remove any non-inserted micelles by dialysis or size exclusion chromatography.

  • Characterization: Characterize the final functionalized liposomes for size, zeta potential, and ligand density.

Visualizations

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DSPE_PEG_Mal {DSPE-PEG-Maleimide | {}} Conjugate {DSPE-PEG-Molecule Conjugate | Stable Thioether Bond} DSPE_PEG_Mal:f0->Conjugate Michael Addition Thiol_Molecule {Thiol-containing Molecule (Peptide, Protein) | R-SH} Thiol_Molecule->Conjugate Conditions pH 6.5 - 7.5 Room Temperature

Liposome_Functionalization_Workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation cluster_final_product Final Product Lipid_Film 1. Lipid Film Formation (DSPC, Cholesterol, etc.) Hydration 2. Hydration (Formation of MLVs) Lipid_Film->Hydration Extrusion 3. Extrusion (Formation of SUVs) Hydration->Extrusion Post_Insertion 5. Post-Insertion into Liposomes Extrusion->Post_Insertion Conjugate_Prep 4. Prepare DSPE-PEG-Peptide (Protocol 1) Conjugate_Prep->Post_Insertion Purification 6. Purification Post_Insertion->Purification Final_Liposome Functionalized Liposome Purification->Final_Liposome

Logical_Relationships Start DSPE-PEG2000-Maleimide Application Reaction Maleimide-Thiol Conjugation Start->Reaction Goal Targeted Drug Delivery Functionalized Ligand-Functionalized Nanoparticle Reaction->Functionalized Ligand Thiol-containing Ligand (Peptide, Antibody) Ligand->Reaction Vehicle Liposome / Nanoparticle Vehicle->Functionalized Functionalized->Goal

References

Application Notes and Protocols for DSPE-PEG 2000 in siRNA and mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The incorporation of this compound into LNPs offers several advantages, primarily by creating a hydrophilic shield that sterically stabilizes the nanoparticles, reduces aggregation, and prolongs circulation time in the bloodstream by minimizing interactions with blood proteins and uptake by the reticuloendothelial system.[1] This extended circulation allows for more effective targeting of tissues beyond the liver.

These application notes provide detailed protocols for the formulation, characterization, and in vitro and in vivo evaluation of this compound-containing LNPs for both siRNA and mRNA delivery.

Data Presentation: Physicochemical Properties of this compound-Containing LNPs

The following tables summarize typical quantitative data for LNPs formulated with this compound for siRNA and mRNA delivery. The exact values can vary based on the specific formulation parameters, such as the type of ionizable lipid, lipid molar ratios, and the manufacturing process.

Table 1: Typical Physicochemical Characteristics of siRNA-LNPs with this compound

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average) 50 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 mV to -20 mVElectrophoretic Light Scattering (ELS)
siRNA Encapsulation Efficiency > 90%RiboGreen Assay
Molar Ratio (Ionizable lipid:DSPC:Cholesterol:this compound) 50:10:38.5:1.5-

Table 2: Typical Physicochemical Characteristics of mRNA-LNPs with this compound

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -3 mV to -15 mVElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 95%RiboGreen Assay
Molar Ratio (Ionizable lipid:DSPC:Cholesterol:this compound) 50:10:38.5:1.5-

Experimental Protocols

Protocol 1: Formulation of siRNA/mRNA LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating siRNA or mRNA using a microfluidic mixing device, a method that allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.[2]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • siRNA or mRNA

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase is typically between 10-20 mM.

    • Ensure all lipids are completely dissolved by gentle vortexing or warming.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the siRNA or mRNA in 50 mM citrate buffer (pH 4.0).

    • The concentration of the nucleic acid will depend on the desired final concentration and the lipid-to-nucleic acid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Set the total flow rate (e.g., 12 mL/min).[3]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C.

Protocol 2: Characterization of LNPs

2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • The instrument software will provide the Z-average particle size and the PDI.

2.2. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Procedure:

  • Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

  • Load the diluted sample into a specialized zeta potential cell.

  • Place the cell in the ELS instrument.

  • The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

2.3. Quantification of Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive method to quantify the amount of encapsulated nucleic acid.[4] The principle is to measure the fluorescence of the RiboGreen dye, which significantly increases upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.

Procedure:

  • Prepare a standard curve of the free siRNA or mRNA in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Sample preparation:

    • Total RNA (A): Dilute the LNP sample in TE buffer containing 0.5% Triton X-100 to disrupt the LNPs.

    • Free RNA (B): Dilute the LNP sample in TE buffer without Triton X-100.

  • Add the RiboGreen working solution to each standard and sample well of a 96-well plate.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

Protocol 3: In Vitro Transfection and Efficacy Assessment

3.1. siRNA-LNP Transfection and Gene Knockdown Quantification in HeLa Cells

Cell Culture:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

Transfection Protocol:

  • Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • On the day of transfection, dilute the siRNA-LNPs in serum-free medium to the desired final siRNA concentration (e.g., 10-50 nM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the diluted siRNA-LNP solution to the cells.

  • Incubate for 4-6 hours at 37°C.

  • After incubation, add complete medium containing serum.

  • Incubate for an additional 24-48 hours.

Quantification of Gene Knockdown by RT-qPCR:

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.

3.2. mRNA-LNP Transfection and Protein Expression Analysis

Cell Culture:

  • Culture cells (e.g., HEK293T or HepG2) in appropriate complete medium.

Transfection Protocol:

  • Follow the same seeding and transfection procedure as for siRNA-LNPs, adjusting the mRNA concentration as needed (e.g., 100-500 ng/well for a 24-well plate).

Analysis of Protein Expression:

  • For reporter proteins (e.g., Luciferase, GFP):

    • Luciferase: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

    • GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells and mean fluorescence intensity by flow cytometry.

  • For other proteins:

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the expressed protein.

Protocol 4: In Vivo Biodistribution Study

This protocol describes a non-invasive method to assess the biodistribution of LNPs in small animals using an in vivo imaging system (IVIS).

Materials:

  • LNPs labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy5 or DiR encapsulated within the LNP).

  • Mice (e.g., BALB/c or C57BL/6).

  • In Vivo Imaging System (IVIS).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Administer the fluorescently labeled LNPs to the mice via intravenous (tail vein) injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice.

  • Place the anesthetized mice in the IVIS imaging chamber.

  • Acquire fluorescence images using the appropriate excitation and emission filters for the NIR dye.

  • After the final imaging time point, euthanize the mice and excise major organs (liver, spleen, lungs, kidneys, heart, brain).

  • Image the excised organs ex vivo to quantify the fluorescence signal in each organ.

  • Analyze the images using the accompanying software to quantify the fluorescence intensity in different regions of interest (ROI), representing different organs.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LNP_Delivery_Pathway cluster_circulation Systemic Circulation cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_escape Endosomal Escape cluster_action Mechanism of Action LNP_injection 1. Intravenous Injection of LNP LNP_circulation 2. LNP circulates with this compound shield LNP_injection->LNP_circulation Target_cell 3. LNP reaches target cell LNP_circulation->Target_cell Tissue Extravasation Endocytosis 4. Clathrin-Mediated Endocytosis Target_cell->Endocytosis Receptor Binding Early_endosome 5. LNP in Early Endosome (pH ~6.5) Endocytosis->Early_endosome Late_endosome 6. Maturation to Late Endosome (pH ~5.5) Early_endosome->Late_endosome Ionizable_lipid_protonation 7. Ionizable lipid protonation Late_endosome->Ionizable_lipid_protonation Acidification Membrane_disruption 8. Interaction with endosomal membrane & disruption Ionizable_lipid_protonation->Membrane_disruption Payload_release 9. siRNA/mRNA release into cytoplasm Membrane_disruption->Payload_release siRNA_action 10a. siRNA incorporates into RISC, cleaves target mRNA Payload_release->siRNA_action siRNA mRNA_action 10b. mRNA translated by ribosomes to produce protein Payload_release->mRNA_action mRNA Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Characterization (DLS, Zeta, RiboGreen) Formulation->Characterization Cell_culture 3. Cell Culture Animal_model 6. Animal Model Transfection 4. LNP Transfection Cell_culture->Transfection Efficacy_assay 5. Efficacy Assay (qPCR/Luciferase) Transfection->Efficacy_assay Administration 7. LNP Administration Animal_model->Administration Biodistribution 8. Biodistribution (IVIS) Administration->Biodistribution Therapeutic_efficacy 9. Therapeutic Efficacy Administration->Therapeutic_efficacy Endosomal_Escape_Mechanism cluster_endosome Late Endosome (Acidic pH) cluster_interaction Membrane Interaction & Disruption cluster_release Payload Release LNP LNP with Ionizable Lipids Protonation 1. Ionizable Lipids become Positively Charged LNP->Protonation Low pH Anionic_lipids Anionic Endosomal Lipids Electrostatic_interaction 2. Electrostatic Interaction Anionic_lipids->Electrostatic_interaction Protonation->Electrostatic_interaction Hexagonal_phase 3. Formation of Non-Bilayer Hexagonal (HII) Phase Electrostatic_interaction->Hexagonal_phase Membrane_destabilization 4. Endosomal Membrane Destabilization Hexagonal_phase->Membrane_destabilization Release 5. siRNA/mRNA Released into Cytoplasm Membrane_destabilization->Release

References

Application Notes and Protocols for the Creation of Stealth Liposomes with DSPE-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and application of stealth liposomes utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000). The inclusion of this compound in liposomal formulations imparts "stealth" characteristics, enabling them to evade the mononuclear phagocyte system, prolonging their circulation time, and enhancing drug delivery to target tissues.[1][2][3]

Core Principles of Stealth Liposome (B1194612) Technology

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents.[1][3] However, conventional liposomes are rapidly cleared from circulation by the reticuloendothelial system (RES).[3] The incorporation of this compound, an amphiphilic polymer-lipid conjugate, into the liposome membrane creates a hydrophilic protective layer.[4][5] This "PEGylation" sterically hinders the binding of opsonin proteins, rendering the liposomes "invisible" to macrophages and prolonging their systemic circulation.[3][5] This extended circulation time increases the probability of liposome accumulation in pathological sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][6]

Experimental Protocols

The following protocols outline the standard procedures for the preparation and characterization of stealth liposomes incorporating this compound. The most common method for preparation is the thin-film hydration technique followed by extrusion for size homogenization.[1][7]

Protocol 1: Preparation of Stealth Liposomes by Thin-Film Hydration

This protocol describes the formation of unilamellar stealth liposomes.

Materials:

  • Main structural lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)[8][9]

  • Membrane stabilizer: Cholesterol[1][7]

  • Stealth agent: this compound[1][7]

  • Organic solvent: Chloroform or a chloroform:methanol mixture

  • Hydration buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer[7]

  • Drug for encapsulation (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in the organic solvent in a round-bottom flask.[1][7] For lipophilic drugs, the drug is co-dissolved with the lipids at this stage.[7]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[7]

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer.[1] For hydrophilic drugs intended for passive loading, the drug is dissolved in this buffer.[1]

    • The hydration is typically performed above the phase transition temperature (Tc) of the main lipid component (for DSPC, Tc is ~55°C). Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).[10]

  • Size Reduction (Extrusion):

    • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.[1]

    • This is achieved by passing the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. The extrusion should also be performed above the lipid's Tc.

G Experimental Workflow for Stealth Liposome Preparation A 1. Lipid Dissolution (DSPC, Cholesterol, this compound, Drug) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Formation of Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Extrusion) D->E F 6. Formation of Small Unilamellar Vesicles (SUVs) E->F G 7. Purification (e.g., Size Exclusion Chromatography) F->G H 8. Final Stealth Liposome Formulation G->H

Caption: Workflow for preparing stealth liposomes.

Protocol 2: Characterization of Stealth Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution. Zeta potential measures the surface charge of the liposomes, which is a key indicator of colloidal stability.[11]

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.[1]

    • Transfer the sample to a cuvette and perform the measurement using a DLS instrument at a controlled temperature (e.g., 25°C).[1]

    • Record the Z-average diameter, PDI, and zeta potential. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[12]

2. Encapsulation Efficiency (EE) and Drug Loading Content (LC):

  • Principle: EE and LC are determined by separating the unencapsulated ("free") drug from the liposomes and then quantifying the drug associated with the vesicles.[1]

  • Procedure:

    • Separate the free drug from the liposomal formulation using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column), dialysis, or ultrafiltration.[1]

    • Disrupt the purified liposomes using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.[1]

    • Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • LC (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

Data Presentation

The following tables summarize typical quantitative data for stealth liposomes formulated with this compound from various studies.

Table 1: Physicochemical Properties of this compound Stealth Liposomes

Formulation / StudyMolar Ratio (e.g., PC:Chol:this compound)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Lc-PTOX-LpsNot Specified168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77[12]
Camptothecin LiposomesNot Specified~150-200< 0.2-16.8 to -27.0579.00 ± 0.4[13]
ICG-Loaded LiposomesDSPC:CH:DSPE-PEG2K (55:40:5)94.68 ± 3.12Not SpecifiedNot Specified83.15[14]
Doxorubicin (B1662922) MicellesThis compound only16.5 - 20Not SpecifiedNot SpecifiedNot Applicable[6]
Ridaforolimus MicellesThis compound only33 ± 15Not SpecifiedNot Specified77.52 ± 1.66[15]

Table 2: Influence of this compound on Liposome Characteristics

This compound Concentration (mol%)Effect on Particle SizeEffect on Zeta PotentialEffect on StabilityReference
Increasing amountsReduced liposome sizeAbsolute value decreased (e.g., from -19 to -8 mV)Increased stability, preventing aggregation[16][17]
5% (in Doxil®)Not specifiedNot specifiedProlonged circulation[8]
0.3% (in Onivyde®)Not specifiedNot specifiedProlonged circulation[8]

Visualization of Key Concepts

G Structure of a this compound Stealth Liposome cluster_0 Aqueous Core (Hydrophilic Drug) cluster_1 cluster_2 cluster_3 a Drug l1 l2 p2 DSPE l1->p2 This compound l3 d1 Drug l4 l5 d2 Drug l6 l7 l8 p1 PEG Chain p2->p1 p3 Phospholipid p4 Cholesterol

Caption: Diagram of a stealth liposome.

Applications and Considerations

  • Drug Delivery: Stealth liposomes are extensively used for the delivery of anticancer agents (e.g., doxorubicin in Doxil®), anti-inflammatory drugs, and nucleic acids.[8][18][19] The prolonged circulation allows for passive targeting to tumors via the EPR effect.[6]

  • Targeted Delivery: The distal end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting to specific cells or tissues.[16]

  • Stability: The inclusion of this compound generally enhances the stability of liposomal formulations, preventing aggregation during storage.[4][13] Formulations are often stored at refrigerated temperatures (2-8 °C) for optimal stability.[13]

  • Accelerated Blood Clearance (ABC) Phenomenon: It has been observed that repeated injections of PEGylated liposomes can sometimes lead to an accelerated clearance from the bloodstream, a phenomenon that should be considered in dosing schedules.[20]

These notes provide a foundational understanding and practical protocols for the development of stealth liposomes using this compound. Researchers should optimize formulations and characterization methods based on the specific therapeutic agent and intended application.

References

Application Notes and Protocols for Microfluidic Preparation of DSPE-PEG 2000 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a widely utilized phospholipid-polymer conjugate in the development of nanomedicines. Its amphiphilic nature, comprising a hydrophobic distearoyl lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, enables the self-assembly into nanoparticle structures such as micelles and liposomes. The PEGylated surface of these nanoparticles provides a "stealth" characteristic, which helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[1]

Microfluidics has emerged as a powerful technique for the production of this compound nanoparticles, offering precise control over particle size, a narrow size distribution (low polydispersity index - PDI), and high reproducibility.[2] This technology utilizes micro-scale channels to achieve rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase, leading to nanoprecipitation and the formation of nanoparticles.[3] Key parameters influencing the final nanoparticle characteristics include the flow rate ratio (FRR) of the aqueous to organic phase, the total flow rate (TFR), the lipid concentration, and the choice of organic solvent.[2][4]

This document provides detailed protocols for the preparation of this compound-containing nanoparticles using microfluidics, summarizes key quantitative data, and offers insights into the characterization and underlying principles of their formation.

Data Presentation

The following tables summarize quantitative data on the influence of formulation and process parameters on the characteristics of this compound-containing nanoparticles.

Table 1: Effect of this compound to Soluplus Weight Ratio on Nanoparticle Characteristics (Prepared by Hydration Method)

This compound:Soluplus (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
10:136.50.900-28.5
5:180.80.644-29.2
4:1128.10.295-28.1
1:1116.60.112-13.7
1:472.00.103-11.3
1:554.50.057-6.0
1:1056.10.101-7.7

Data adapted from a study on this compound/Soluplus nanoparticles prepared by the hydration method.[5][6]

Table 2: Illustrative Effect of Microfluidic Flow Rate Ratio (FRR) on the Size of DSPC:Chol:this compound Liposomes

FormulationFlow Rate Ratio (Aqueous:Organic)Average Particle Size (nm)
DSPC:Chol:this compound2:1~120
DSPC:Chol:this compound2.5:1~100
DSPC:Chol:this compound3:1~80
DSPC:Chol:this compound4:1~70

Illustrative data based on trends observed in microfluidic production of liposomal formulations containing this compound.

Experimental Protocols

Protocol 1: Microfluidic Preparation of this compound Nanoparticles

This protocol describes a general method for preparing this compound nanoparticles using a microfluidic device, such as a staggered herringbone micromixer.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)

  • Ethanol (or other suitable water-miscible organic solvent such as methanol (B129727) or isopropanol)[4]

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Microfluidic system (including syringe pumps, microfluidic chip, and tubing)

Methodology:

  • Solution Preparation:

    • Organic Phase: Dissolve this compound in the chosen organic solvent (e.g., ethanol) to the desired concentration (e.g., 1-10 mg/mL). Ensure complete dissolution.

    • Aqueous Phase: Prepare the aqueous buffer.

  • Microfluidic System Setup:

    • Load the organic phase and aqueous phase into separate syringes and mount them onto the syringe pumps.

    • Connect the syringes to the respective inlets of the microfluidic chip (e.g., a staggered herringbone micromixer) using appropriate tubing.[2]

  • Nanoparticle Formation:

    • Set the desired flow rates for both syringe pumps. The Flow Rate Ratio (FRR) of the aqueous phase to the organic phase is a critical parameter for controlling nanoparticle size.[7] A common starting point is an FRR of 3:1.

    • The Total Flow Rate (TFR) will influence the mixing time and can also affect nanoparticle characteristics. A typical TFR can range from 1 to 20 mL/min.

    • Initiate the flow from both pumps simultaneously. The rapid mixing of the two phases within the microchannels will induce nanoprecipitation and the self-assembly of this compound into nanoparticles.[3]

  • Collection and Purification:

    • Collect the nanoparticle suspension from the outlet of the microfluidic chip.

    • To remove the organic solvent and any un-encapsulated material, the collected suspension can be purified by methods such as dialysis against the aqueous buffer or tangential flow filtration.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension in the aqueous buffer to an appropriate concentration to avoid multiple scattering effects.

    • Measure the hydrodynamic diameter (particle size) and PDI using DLS.

    • Measure the zeta potential using ELS to assess the surface charge and predict colloidal stability.

2. Nanoparticle Morphology:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away the excess liquid using filter paper.

    • (Optional) For enhanced contrast, negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).

    • Allow the grid to air-dry completely.

    • Image the grid using a TEM to visualize the shape and morphology of the nanoparticles.

3. Encapsulation Efficiency (for drug-loaded nanoparticles):

  • Procedure:

    • Separate the nanoparticles from the aqueous phase containing the un-encapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of drug in the supernatant (un-encapsulated) and/or in the nanoparticle pellet after lysis (encapsulated).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100

Visualization of Workflows and Concepts

experimental_workflow cluster_prep Solution Preparation cluster_microfluidics Microfluidic Mixing cluster_post Post-Processing cluster_characterization Characterization organic_phase Organic Phase (this compound in Ethanol) syringes Load into Syringe Pumps organic_phase->syringes aqueous_phase Aqueous Phase (Buffer) aqueous_phase->syringes mixing Microfluidic Chip (e.g., Staggered Herringbone) syringes->mixing collection Collect Nanoparticle Suspension mixing->collection purification Purification (e.g., Dialysis) collection->purification dls DLS/ELS (Size, PDI, Zeta Potential) purification->dls tem TEM (Morphology) purification->tem

Caption: Experimental workflow for the microfluidic synthesis and characterization of this compound nanoparticles.

parameter_influence cluster_params Input Parameters cluster_outputs Nanoparticle Characteristics frr Flow Rate Ratio (FRR) size Particle Size frr->size pdi Polydispersity Index (PDI) frr->pdi tfr Total Flow Rate (TFR) tfr->size concentration Lipid Concentration concentration->size solvent Organic Solvent solvent->size stability Stability size->stability pdi->stability

Caption: Logical relationship of key microfluidic parameters influencing final nanoparticle characteristics.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Large and/or Polydisperse Nanoparticles - Inefficient mixing.- Flow rate ratio (FRR) is too low.- Lipid concentration is too high.- Increase the Total Flow Rate (TFR).- Increase the FRR (higher aqueous to organic phase ratio).- Decrease the lipid concentration in the organic phase.
Channel Clogging (Fouling) - Precipitation of lipids in the microfluidic channels.- Ensure complete dissolution of lipids in the organic solvent.- Consider using a different organic solvent with higher lipid solubility.- Filter the lipid solution before use.- Modify the surface chemistry of the microfluidic channels if the problem persists.
Inconsistent Results - Unstable flow from syringe pumps.- Temperature fluctuations.- Ensure syringe pumps are functioning correctly and providing a stable, pulse-free flow.- Control the temperature of the solutions and the microfluidic chip, especially for lipids with high phase transition temperatures.

References

Application Notes and Protocols for DSPE-PEG 2000 in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a phospholipid-polymer conjugate that has become a critical component in the development of targeted drug delivery systems for cancer therapy. Its amphiphilic nature, biocompatibility, and ability to improve the pharmacokinetic properties of nanoparticles make it an invaluable tool in oncology research. When incorporated into liposomes, micelles, or other nanocarriers, this compound forms a hydrophilic stealth coating that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time. This extended circulation enhances the accumulation of nanoparticles in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1]

Furthermore, the terminal end of the PEG chain can be functionalized with various targeting ligands, such as antibodies, peptides (e.g., cRGD, iRGD), and small molecules (e.g., folate), to facilitate active targeting of cancer cells that overexpress specific receptors.[1][2][3] This targeted approach enhances the intracellular delivery of cytotoxic agents, leading to improved therapeutic efficacy and minimized off-target toxicity.[1]

These application notes provide an overview of the key applications of this compound in targeted cancer therapy, detailed experimental protocols for the formulation and evaluation of this compound-based nanoparticles, and a summary of relevant quantitative data.

Key Applications

This compound is utilized in a variety of nanoparticle formulations for targeted cancer therapy:

  • Stealth Liposomes: Incorporation of this compound into the lipid bilayer of liposomes creates a hydrophilic shield, preventing opsonization and recognition by the immune system. This leads to a longer circulation half-life and increased accumulation at the tumor site.[1]

  • Targeted Micelles: this compound can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic anticancer drugs within their core. The PEG chains form a protective corona, and the distal end can be conjugated with targeting moieties.[4]

  • Active Targeting: The terminal methoxy (B1213986) group of this compound can be replaced with a reactive functional group (e.g., amine, carboxyl, maleimide) to allow for the covalent attachment of targeting ligands. This enables the nanoparticles to specifically bind to and be internalized by cancer cells overexpressing the corresponding receptors, such as the folate receptor or HER2.[1]

  • Co-delivery Systems: this compound-based nanoparticles can be engineered to co-deliver multiple therapeutic agents, such as a combination of chemotherapy drugs or a drug and a sensitizing agent, to enhance synergistic antitumor effects and overcome drug resistance.[5]

Data Presentation

The following tables summarize key quantitative data from various studies on this compound-based targeted drug delivery systems.

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
This compound / DPPC / Cholesterol LiposomesDoxorubicin (B1662922)96.00.10-10.2100[6]
This compound MicellesRidaforolimus33 ± 15--77.5[3][7]
This compound / Vitamin E-TPGS MicellesPaclitaxel (B517696)--->95[8]
This compound-Folate / Lecithin / PLGA NanoparticlesPaclitaxel75 ± 10--35 ± 5-[4]
This compound / Soluplus (1:1 w/w) Nanoparticles-116.60.112-13.7-[5]
This compound / SPC / Cholesterol / this compound-R8 Liposomes (molar ratio 33:62:4.2:0.8)Paclitaxel----[9]

Table 1: Physicochemical Properties of this compound Nanoparticles.

FormulationDrugCell LineIC50 (µg/mL)Reference(s)
Doxorubicin-loaded MicellesDoxorubicinMCF-71.8[10]
Free DoxorubicinDoxorubicinMCF-71.1[10]
Doxorubicin-loaded MicellesDoxorubicinMDA-MB-2310.9[10]
Free DoxorubicinDoxorubicinMDA-MB-2311.38[10]
Paclitaxel and Parthenolide Co-loaded MicellesPaclitaxel & ParthenolideA54964.15 nM[8]
Free PaclitaxelPaclitaxelA549108.6 nM[8]
Free ParthenolideParthenolideA54921 µM[8]
Doxorubicin-loaded Folate-PEG-LiposomesDoxorubicinKB86x lower than non-targeted[11]

Table 2: In Vitro Cytotoxicity (IC50 values) of this compound Nanoparticles.

FormulationAnimal ModelTumor TypeOutcomeReference(s)
Folate-Targeted LiposomesMiceM109 CarcinomaSimilar tumor localization to non-targeted liposomes.[12]
Resveratrol (B1683913) Nanosuspensions with DSPE-PEG-FAMiceA549 XenograftTumor inhibition ratio of 64.61 ± 21.13%[1]
Folate-Targeted LPD-PEG-TK ComplexesImmunocompetent MiceBreast AdenocarcinomaSignificant decrease in tumor volume and growth rate.[13]

Table 3: In Vivo Antitumor Efficacy of this compound Nanoparticles.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC, HSPC)

  • Cholesterol

  • This compound

  • Targeting ligand-PEG-DSPE (optional, e.g., Folate-PEG-DSPE)

  • Drug to be encapsulated (hydrophobic or hydrophilic)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, this compound, and optional targeting ligand-PEG-DSPE in the desired molar ratio) and the hydrophobic drug in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the hydration buffer (containing the dissolved hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated drug and other impurities by dialysis or size exclusion chromatography.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound-based nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)

  • This compound nanoparticle formulation (drug-loaded and empty)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[4]

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo therapeutic efficacy of targeted this compound nanoparticles.

Materials:

  • Immunodeficient mice (e.g., nude mice, SCID mice)

  • Cancer cell line for tumor induction

  • This compound nanoparticle formulation (targeted and non-targeted)

  • Control solutions (e.g., saline, free drug)

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly assign the mice to different treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles). Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.

  • Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the tumor growth curves and compare the tumor growth inhibition among the different treatment groups.[14]

Visualizations

Signaling Pathways

The therapeutic agents delivered by this compound nanoparticles often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation often targeted in cancer therapy.

Apoptosis_Signaling_Pathway Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Activation Intrinsic Intrinsic Pathway (Mitochondrial Stress) Mitochondrion Mitochondrion Intrinsic->Mitochondrion Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Caspase9 Caspase-9 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release CytochromeC->Caspase9 Activation

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflows

Nanoparticle_Preparation_Workflow cluster_prep Nanoparticle Preparation start Start: Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size Size Reduction (Extrusion/Sonication) hydrate->size purify Purification (Dialysis/SEC) size->purify end_prep End: Characterized Nanoparticles purify->end_prep

Caption: Experimental workflow for the preparation of this compound-based nanoparticles.

In_Vitro_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation seed Seed Cancer Cells in 96-well Plates treat_vitro Treat with Nanoparticles & Controls seed->treat_vitro incubate_vitro Incubate (24-72h) treat_vitro->incubate_vitro mtt MTT Assay incubate_vitro->mtt analyze_vitro Analyze Viability & Determine IC50 mtt->analyze_vitro implant Implant Tumor Cells in Mice analyze_vitro->implant Proceed to In Vivo tumor_growth Monitor Tumor Growth implant->tumor_growth treat_vivo Administer Nanoparticles & Controls tumor_growth->treat_vivo monitor Monitor Tumor Volume & Body Weight treat_vivo->monitor excise Excise Tumors at Study Endpoint monitor->excise analyze_vivo Analyze Antitumor Efficacy excise->analyze_vivo

Caption: General experimental workflow for in vitro and in vivo evaluation of targeted nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Improving DSPE-PEG 2000 Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of DSPE-PEG 2000-containing liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in liposome (B1194612) formulations?

This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid-polymer conjugate incorporated into liposome formulations to enhance their stability and in vivo performance. The DSPE portion anchors the molecule within the lipid bilayer, while the hydrophilic PEG (polyethylene glycol) chain extends from the liposome surface. This PEG layer provides a "stealth" characteristic by creating a hydrophilic shield.[1][2] This shield imparts steric stabilization, a physical barrier that prevents liposomes from aggregating.[1][2] Furthermore, it reduces the binding of opsonin proteins, which in turn decreases clearance by the mononuclear phagocyte system (MPS), leading to prolonged circulation times in the body.[3]

Q2: How does the concentration of this compound affect liposome size and stability?

Generally, increasing the molar ratio of this compound in a liposome formulation leads to a decrease in vesicle size.[4] This is attributed to the steric hindrance from the hydrated PEG chains, which can promote the formation of smaller, unilamellar vesicles.[5] Higher concentrations of this compound are also associated with increased colloidal stability, minimizing aggregation during storage and in the presence of divalent cations like Mg²⁺ and Ca²⁺.[2][4][6] However, at very high concentrations (e.g., above 33 mol%), this compound can induce a transition from liposomes to discoidal or spherical micelles.[7]

Q3: What is the function of cholesterol in this compound liposome formulations?

Cholesterol is a critical component for modulating the fluidity, rigidity, and stability of the lipid bilayer.[8] Its incorporation into this compound liposomes generally increases membrane rigidity and reduces permeability, which helps to prevent the leakage of encapsulated drugs.[9] Finding the optimal phospholipid-to-cholesterol ratio is crucial, as this significantly impacts liposome stability, particle size, and drug release characteristics.[8] However, excessive amounts of cholesterol can sometimes decrease the encapsulation efficiency of certain drugs by competing for space within the bilayer.[9]

Q4: How do pH and temperature impact the stability of this compound liposomes?

Both pH and temperature can significantly affect the stability of this compound liposomes, primarily through the hydrolysis of the phospholipid esters.[10] Acidic or basic conditions can catalyze the breakdown of phospholipids (B1166683) into lysolipids and fatty acids, which can destabilize the liposomal membrane, leading to drug leakage and changes in morphology.[10] Temperature also plays a crucial role. Storing liposomes near their lipid phase transition temperature (Tm) can cause instability and aggregation.[9] For thermosensitive liposomes, temperature is intentionally used to trigger a phase transition and subsequent drug release at a target site.[11][12] For stable formulations, it is recommended to store them at temperatures well below the Tm of the lipid mixture.[9] A melting transition in the lipid core of this compound micelles has been observed at 12.8°C, below which the micelles are in a more stable glassy phase.[13][14]

Troubleshooting Guides

Problem 1: My liposomes are aggregating.

Liposome aggregation is a common issue that can compromise the efficacy and safety of a formulation. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Insufficient Surface Charge Ensure the zeta potential of your liposomes is sufficiently high (typically > ±20 mV) to induce electrostatic repulsion.[9] If the zeta potential is too low, consider incorporating a small percentage of a charged lipid (e.g., cationic or anionic lipid) into your formulation.
Inadequate PEGylation The molar percentage of this compound may be too low to provide adequate steric hindrance. A common starting point is 5 mol%, but this may need to be optimized for your specific lipid composition and drug.[9]
Improper Storage Temperature Storing liposomes near their phase transition temperature can lead to instability and aggregation.[9] Ensure storage is well below the Tm of your lipid mixture.
High Ionic Strength of Buffer High concentrations of ions can screen the surface charge of liposomes, reducing electrostatic repulsion and leading to aggregation. Consider using a buffer with a lower ionic strength.
Freeze-Thaw Cycles Repeated freezing and thawing can disrupt liposome structure and cause aggregation, although it can also be used to fragment multilamellar vesicles into smaller unilamellar ones.[5] If not part of the protocol, avoid freeze-thaw cycles or use appropriate cryoprotectants.
Problem 2: My drug encapsulation efficiency is low.

Low encapsulation efficiency can be a significant hurdle in developing a potent drug delivery system.

Potential Cause Recommended Solution
Inefficient Loading Method For hydrophilic drugs, passive loading often results in low encapsulation.[9] Consider switching to an active loading method, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to significantly improve encapsulation efficiency.[9]
Drug Physicochemical Properties The solubility, pKa, and partitioning behavior of your drug will greatly influence its encapsulation.[9] Ensure the chosen loading method is appropriate for your drug's properties.
Suboptimal Lipid Composition The composition of the lipid bilayer, including the main phospholipid and cholesterol content, can affect drug partitioning and retention.[9] Experiment with different lipid ratios to find the optimal formulation for your drug.
Issues with Liposome Formation Incomplete hydration of the lipid film or inefficient size reduction can lead to heterogeneous liposomes with poor encapsulation.[9] Ensure your thin-film is evenly formed and fully hydrated, and that your extrusion or sonication process is optimized.
High this compound Concentration Higher concentrations of this compound can lead to the formation of smaller vesicles, which have a smaller internal aqueous volume for encapsulating hydrophilic drugs.[4] Optimize the this compound concentration to balance stability and encapsulation capacity.
Problem 3: My encapsulated drug is leaking from the liposomes.

Premature drug leakage can reduce the therapeutic efficacy and increase systemic toxicity.

Potential Cause Recommended Solution
High Membrane Fluidity Insufficient cholesterol in the formulation can lead to a more fluid membrane that is more permeable to the encapsulated drug. Optimize the cholesterol concentration to increase membrane rigidity.[9]
Phospholipid Hydrolysis Storage at inappropriate pH or temperature can lead to the degradation of phospholipids, compromising membrane integrity.[10] Store liposomes in a pH-stable buffer and at a recommended temperature (typically 4°C).
Drug-Lipid Interactions The encapsulated drug may interact with the lipid bilayer in a way that destabilizes the membrane. Consider modifying the lipid composition to improve compatibility with the drug.
Osmotic Imbalance A significant difference in osmolarity between the interior and exterior of the liposomes can lead to swelling or shrinking, causing leakage. Ensure the osmolarity of the external buffer is matched to the internal buffer.
High this compound Concentration The incorporation of this compound can alter the packing of the lipid bilayer and increase its permeability, potentially leading to leakage of encapsulated drugs.[4] Adjust the this compound concentration as needed.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of formulation parameters on this compound liposome properties.

Table 1: Effect of Cholesterol on Liposome Physical Properties

Phospholipid:Cholesterol (Mass Ratio)Mean Particle Diameter (nm)Zeta Potential (mV)
150:7.5313-18.2
150:15355-20.5
150:22.5389-22.8
150:30411-25.1
150:37.5422-23.7

Data adapted from a study on the influence of cholesterol on liposome properties.[8] Note that as cholesterol mass increases, the mean particle diameter also tends to increase. The negative zeta potential increases up to a certain point, after which it may decrease, suggesting potential aggregation at very high cholesterol concentrations.[8]

Table 2: Effect of DSPE-PEG Molar Ratio on Liposome Stability in the Presence of Divalent Cations

DSPE-PEG Molar RatioIon Solution (200 mM)Survival Rate (Day 3)
0 mol% (POPC only)Mg²⁺~8%
5 mol%Mg²⁺~65%
20 mol%Mg²⁺>70%
0 mol% (POPC only)Ca²⁺~10%
5 mol%Ca²⁺~50%
20 mol%Ca²⁺>60%

Data synthesized from a study on the long-term stability of PEGylated liposomes.[6] The presence of DSPE-PEG significantly enhances liposome stability in high concentrations of divalent cations.[6]

Experimental Protocols

Liposome Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and size distribution of the liposome population.

Methodology:

  • Sample Preparation: Dilute the liposome suspension to an appropriate concentration using the same buffer in which they are suspended. The optimal concentration depends on the instrument but should provide sufficient scattering intensity without causing multiple scattering effects. A 20-fold dilution is a common starting point.[15]

  • Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer).[16] Set the temperature to 25°C.

  • Measurement:

    • Transfer the diluted sample to a suitable cuvette.

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[17]

  • Data Analysis: The instrument's software calculates the autocorrelation function of the intensity fluctuations to determine the translational diffusion coefficient. This is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. The PDI, a measure of the width of the size distribution, is also calculated. A PDI value below 0.3 is generally considered acceptable for liposomal drug products.[15]

Zeta Potential Measurement

Objective: To determine the surface charge of the liposomes, which is an indicator of their colloidal stability.

Methodology:

  • Sample Preparation: Dilute the liposome sample in a low-conductivity buffer (e.g., 10 mM NaCl or PBS) to an appropriate concentration for the instrument.[18] A 1 in 10 dilution with PBS is a common practice.[16]

  • Instrument Setup: Use an instrument capable of measuring zeta potential, such as a Malvern Zetasizer.[16][19]

  • Measurement:

    • Load the diluted sample into a folded capillary cell, ensuring there are no air bubbles.[18]

    • Place the cell into the instrument.

    • The instrument applies an electric field across the sample.[16]

    • The charged liposomes migrate towards the oppositely charged electrode at a velocity proportional to their zeta potential.[19] This electrophoretic mobility is measured using laser Doppler velocimetry.[16]

  • Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. A zeta potential greater than ±20 mV is generally indicative of good electrostatic stability.[9]

Encapsulation Efficiency (EE) Determination

Objective: To quantify the percentage of the initial drug that is successfully encapsulated within the liposomes.

Methodology:

  • Separation of Free Drug from Liposomes:

    • The first step is to separate the unencapsulated (free) drug from the liposome-encapsulated drug.[20][] Common methods include:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a porous gel (e.g., Sephadex). The larger liposomes will elute first, followed by the smaller free drug molecules.

      • Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.

      • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.

  • Quantification of Drug:

    • Total Drug (Drug_total): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes to release the encapsulated drug (e.g., by adding a suitable solvent like methanol (B129727) or a detergent like Triton X-100). Measure the total drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Free Drug (Drug_free): Measure the drug concentration in the filtrate or the later fractions from the separation step.

  • Calculation of Encapsulation Efficiency:

    • The Encapsulation Efficiency (EE) is calculated using the following formula: EE (%) = [(Drug_total - Drug_free) / Drug_total] x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_purification Purification cluster_characterization Characterization lipid_film Lipid Film Hydration size_reduction Size Reduction (Extrusion/Sonication) lipid_film->size_reduction drug_loading Drug Loading (Passive/Active) size_reduction->drug_loading purification Removal of Free Drug (SEC/Dialysis) drug_loading->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

stability_factors cluster_composition Formulation Composition cluster_environment Environmental Factors liposome_stability This compound Liposome Stability dspe_peg This compound Concentration dspe_peg->liposome_stability cholesterol Cholesterol Content cholesterol->liposome_stability drug_lipid_ratio Drug-to-Lipid Ratio drug_lipid_ratio->liposome_stability ph pH ph->liposome_stability temperature Temperature temperature->liposome_stability ionic_strength Ionic Strength ionic_strength->liposome_stability

Caption: Key factors influencing the stability of this compound liposomes.

troubleshooting_aggregation start Liposomes Aggregating? zeta_check Zeta Potential > +/-20mV? start->zeta_check peg_check DSPE-PEG Concentration Sufficient? zeta_check->peg_check Yes solution_charge Incorporate Charged Lipid zeta_check->solution_charge No storage_check Storage Temp Below Tm? peg_check->storage_check Yes solution_peg Increase DSPE-PEG mol% peg_check->solution_peg No solution_storage Adjust Storage Temperature storage_check->solution_storage No ok Aggregation Resolved storage_check->ok Yes solution_charge->peg_check solution_peg->storage_check solution_storage->ok

Caption: A decision tree for troubleshooting liposome aggregation issues.

References

how to increase drug loading in DSPE-PEG 2000 micelles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG 2000 micelle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing drug loading in this compound micelles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for drug delivery?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is an amphiphilic polymer.[1] Its structure consists of a hydrophobic DSPE (diacyl lipid) tail and a hydrophilic PEG (polyethylene glycol) head.[1] In an aqueous environment, these molecules self-assemble into core-shell structures called micelles.[1][2] The hydrophobic DSPE core is ideal for encapsulating poorly water-soluble drugs, while the hydrophilic PEG shell forms a protective layer.[1][2] This "stealth" characteristic helps the micelles evade the immune system, prolonging their circulation time in the body and enhancing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3]

Q2: What are the common methods for loading drugs into this compound micelles?

A2: The most common methods for loading hydrophobic drugs into this compound micelles include the thin-film hydration method, the solvent evaporation method, and the dialysis method.[1][4] The thin-film hydration technique is widely used and is particularly suitable for encapsulating hydrophobic drugs.[1][2]

Q3: What factors influence the drug loading capacity of this compound micelles?

A3: Several factors can significantly impact drug loading. These include the physicochemical properties of the drug (especially its hydrophobicity), the drug-to-polymer weight ratio, the choice of organic solvent used during preparation, and the potential for interactions between the drug and the polymer.[2][5][6] Lipophilic drugs are generally most suitable for loading into these micelles.[7]

Q4: Can co-solvents or other excipients be used to improve drug loading?

A4: Yes, the addition of co-solvents or other polymers can enhance drug loading and micelle stability. For instance, using a mixture of this compound and D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) has been shown to improve encapsulation efficiency.[8][9] Similarly, incorporating Soluplus with this compound can form stable mixed micelles.[10] The choice of co-solvent during preparation, such as acetone (B3395972) or acetonitrile, can also influence micelle size and loading efficiency.[5]

Q5: Does pH affect drug loading and release?

A5: Yes, pH can be a critical factor, particularly for pH-sensitive drugs or micelle formulations. For instance, mixed micelles incorporating poly(l-histidine) (PHIS) with DSPE-PEG can exhibit pH-dependent drug release, with faster release at lower pH values, which is advantageous for targeting the acidic microenvironment of tumors or endosomes.[3][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Drug Loading Efficiency Poor drug solubility in the organic solvent: The drug and this compound must be fully dissolved in the initial solvent system.- Test different organic solvents (e.g., chloroform, methanol, or a mixture) to find one that effectively dissolves both the drug and the polymer.[1]
Inappropriate drug-to-polymer ratio: An excess of the drug relative to the polymer can lead to precipitation and low encapsulation.- Systematically vary the weight ratio of the drug to this compound to find the optimal balance for maximum loading.[2]
Suboptimal hydration conditions: The temperature and method of hydration of the lipid film are crucial for efficient micelle formation and drug encapsulation.- Ensure hydration is performed above the phase transition temperature of the lipid.[2] - Use sonication or vortexing to ensure complete dispersion of the lipid film.[2]
Micelle Aggregation or Instability High this compound concentration: This can sometimes lead to the formation of larger aggregates instead of well-defined micelles.- Optimize the this compound concentration. While higher concentrations can improve stability in some cases, there is an optimal range.[12]
Ionic strength of the buffer: The presence of certain ions can destabilize the micelles.- Consider using a buffer with a lower ionic strength if instability is observed.[12]
Poor Drug Retention/Burst Release Weak interaction between drug and micelle core: If the drug is not strongly sequestered within the hydrophobic core, it can be released prematurely.- Consider using mixed micelles with other polymers (e.g., TPGS) that may enhance the interaction with the drug and provide a more sustained release.[8][9]
High drug loading leading to instability: Overloading the micelles can compromise their structural integrity.- Find the optimal drug loading that does not sacrifice micelle stability. This may require a trade-off between loading capacity and release profile.

Data on Drug Loading Optimization

The following table summarizes quantitative data from various studies on improving drug loading in this compound-based micelles.

Drug Formulation Strategy Key Findings Reference
RidaforolimusEncapsulation in this compound micellesIncreased aqueous solubility by approximately 40-fold (from 200 µg/mL to 8.9 mg/mL).[13][14]
PaclitaxelMixed micelles with PHIS-PEG/DSPE-PEGAchieved an encapsulation efficiency of 88% and a drug loading content of 5%.[3][11]
Asulacrine (ASL)Hybrid micelles of this compound and TPGS (1:1 w/w)Resulted in a high encapsulation efficiency of approximately 94.12%.[8][9]
Doxorubicin (DOX)DSPE-b-PEG-b-PAE-b-PEG-b-DSPE pentablock copolymer micellesAchieved a high drug loading content of 15.9% and an entrapment efficacy of 60.4%.[15]

Experimental Protocols

Protocol 1: Thin-Film Hydration for Drug-Loaded Micelles

This method is a robust technique for encapsulating hydrophobic drugs.[1][2]

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., Chloroform)[1][2]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[1]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined weight ratio in the selected organic solvent in a round-bottom flask.[2]

  • Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.[2]

  • Drying: Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.[2]

  • Hydration: Hydrate the thin film with a predetermined volume of the aqueous buffer. This is typically done at a temperature above the phase transition temperature of the lipid.[2]

  • Micelle Formation: Agitate the mixture by vortexing or sonicating in a water bath until the lipid film is completely dispersed and a clear micellar solution is formed.[2]

  • Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-dissolved aggregates or larger particles.[1]

Visualizations

Experimental Workflow for Thin-Film Hydration

G cluster_0 Preparation cluster_1 Micelle Formation cluster_2 Purification A 1. Dissolve this compound and Drug in Organic Solvent B 2. Form Thin Film via Rotary Evaporation A->B C 3. Dry Film Under High Vacuum B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Agitate (Vortex/Sonicate) to Form Micelles D->E F 6. Filter to Remove Aggregates E->F

Caption: Workflow for the Thin-Film Hydration method.

Factors Influencing Drug Loading in this compound Micelles

G cluster_0 Formulation Parameters cluster_1 Process Parameters cluster_2 Outcome A Drug Properties (Hydrophobicity) H Drug Loading Efficiency A->H B Drug:Polymer Ratio B->H C Choice of Organic Solvent C->H D Addition of Co-polymers (e.g., TPGS, Soluplus) D->H E pH of the Medium E->H F Hydration Temperature F->H G Agitation Method (Sonication, Vortexing) G->H

Caption: Key factors influencing drug loading efficiency.

References

Technical Support Center: Optimizing DSPE-PEG 2000 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address specific issues encountered during the optimization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) in nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in lipid-based formulations?

A1: this compound is an amphiphilic polymer conjugate widely used in drug delivery systems.[1][2] Its primary role is to form a hydrophilic shell (PEG) around a hydrophobic core (DSPE).[3] This "stealth" characteristic reduces recognition by the mononuclear phagocyte system, which can prolong the systemic circulation time of nanoparticles and enhance accumulation at target sites like tumors through the enhanced permeability and retention (EPR) effect.[4][5] Additionally, it improves the stability of formulations.[1]

Q2: How does increasing the this compound concentration generally affect nanoparticle size?

A2: Typically, increasing the molar ratio of this compound in a liposomal formulation leads to a decrease in vesicle size.[3][6] This is attributed to the steric repulsion between the large hydrophilic PEG head groups, which increases the curvature of the lipid bilayer.[6] However, some studies have noted an anomalous peak in liposome (B1194612) size at concentrations around 7 ± 2 mol% DSPE-PEG.[7]

Q3: What is a typical molar percentage range for this compound in liposome formulations?

A3: The optimal concentration can vary significantly based on the other lipids and the drug being encapsulated. However, common formulations often use this compound in the range of 2 to 10 mol%. For instance, a formulation of DSPC/DSPE-PEG2000 at a 95:5 molar ratio has been used effectively.[8] It's crucial to empirically determine the optimal percentage for each specific application.

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

A4: The CMC of this compound is low, approximately 1 x 10⁻⁶ M, due to the strong hydrophobic driving force from its two 18-carbon acyl chains.[9] The CMC can be influenced by the solvent; it is about 10 times higher in pure water than in a buffered saline solution.[10] The low CMC contributes to the stability of the micelles, even upon dilution in the bloodstream.[5]

Q5: Can this compound affect drug encapsulation efficiency?

A5: Yes. For hydrophilic drugs, high concentrations of this compound can reduce loading efficiency. This may be due to an increase in the permeability of the lipid bilayer, leading to drug leakage, or the formation of smaller vesicles which have a reduced internal aqueous volume for drug encapsulation.[7] For hydrophobic drugs sequestered in the core, the formulation method and drug-to-lipid ratio are critical.[11]

Troubleshooting Guide

ProblemPotential Cause Related to this compoundSuggested Solution
High Polydispersity Index (PDI) / Heterogeneous Sample Incomplete formation of unilamellar vesicles or presence of aggregates.Increasing the this compound concentration can promote the formation of more uniform vesicles.[7] Ensure the formulation process (e.g., extrusion, sonication) is optimized and that the temperature is kept above the lipid's phase transition temperature during these steps.[7]
Nanoparticle Aggregation (especially during storage or in saline) Insufficient steric stabilization to overcome attractive forces between particles. This compound alone in solution can also show aggregation.[4]Increase the molar percentage of this compound. The PEG chains provide a steric barrier that mitigates inter-particle interactions, enhancing stability, particularly in solutions with divalent cations like Mg²⁺ and Ca²⁺.[7]
Unexpectedly Large Particle Size Formulation may be near the anomalous size peak observed around 7 ± 2 mol% DSPE-PEG.[7] Aggregation can also occur if the proportion of this compound is too high in certain co-polymer systems.[4]Adjust the this compound concentration to be either below or above the ~7 mol% range.[7] Systematically test a range of concentrations (e.g., 2, 5, 10 mol%) to find the optimal ratio for the desired size.[7]
Poor Loading of Hydrophilic Drugs Increased membrane permeability or reduced internal aqueous volume due to high this compound concentration.[7]Optimize the this compound concentration to find a balance between stability and encapsulation capacity.[7] Consider adjusting the lipid composition to improve bilayer packing or using a higher concentration of the drug in the hydration buffer.[7]
Phase Separation or Precipitation During Formulation Solubility issues of this compound or other lipid components.Ensure all components are fully dissolved in the organic solvent. Using heat and/or sonication can aid dissolution.[12] For aqueous solutions, warming to 60°C with ultrasonication can help dissolve this compound.[12][13]

Quantitative Data Summary

Table 1: Effect of this compound / Soluplus Weight Ratio on Nanoparticle Properties

This table summarizes the findings from a study preparing nanoparticles using a hydration method with this compound and Soluplus.

This compound : Soluplus (w/w Ratio)Average Particle Size (d50, nm)Zeta Potential (mV)Polydispersity Index (PDI)Stability Notes
10:1 36.5-28.50.900-
5:1 80.8-29.20.644-
4:1 128.1-28.10.295-
2:1 ---Particle aggregation confirmed.[4]
1:1 ---Stable for five days; no dissociation or aggregation confirmed.[4]
1:4 72.0-11.30.103-
1:5 54.5-6.00.057-
1:10 56.1-7.70.101-
Data extracted from a study by Imamura et al., which provides a detailed analysis of DSPE-PEG2000 and Soluplus nanoparticles.[4]

Experimental Protocols & Visualizations

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This method is a robust technique for preparing drug-loaded liposomes with varying this compound concentrations.[7][11][14]

1. Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform)[14]

  • Aqueous hydration buffer (e.g., PBS, pH 7.4)[11]

2. Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and the desired molar percentage of this compound (e.g., 2, 5, 10 mol%) in the organic solvent.[7]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the flask's inner surface.[11] Further dry the film under vacuum for at least 1-2 hours to remove residual solvent.[7]

  • Hydration: Add the aqueous buffer to the flask. Hydrate the film by gently agitating or vortexing the flask at a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., >55°C for DSPC).[7][11] This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To create unilamellar vesicles (SUVs) with a uniform size, pass the MLV suspension through a lipid extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[7] This should also be performed at a temperature above the lipid Tm. Typically, 11-21 passes are recommended.[7]

  • Sterilization & Storage: For sterile applications, filter the final liposome solution through a 0.22 µm syringe filter.[11] Store the formulation at 4°C.[11]

ThinFilmHydrationWorkflow A 1. Dissolution Dissolve lipids (DSPC, Cholesterol, this compound) in organic solvent. B 2. Film Formation Evaporate solvent using a rotary evaporator to create a thin lipid film. A->B C 3. Hydration Hydrate film with aqueous buffer above Tm to form Multilamellar Vesicles (MLVs). B->C D 4. Size Reduction (Extrusion) Pass MLVs through a 100 nm membrane above Tm to form Small Unilamellar Vesicles (SUVs). C->D E 5. Final Product Characterize for size, PDI, and zeta potential. Store at 4°C. D->E

Fig 1. Experimental workflow for the thin-film hydration and extrusion method.
Troubleshooting Logic for Formulation Optimization

The following diagram illustrates a logical approach to troubleshooting common issues encountered when optimizing this compound concentration.

TroubleshootingLogic Start Suboptimal Nanoparticle Characteristics P1 High PDI / Aggregation Start->P1 P2 Incorrect Particle Size Start->P2 P3 Low Stability / Drug Leakage Start->P3 C1 Insufficient Steric Shielding P1->C1 C3 Suboptimal Extrusion/Sonication P1->C3 P2->C1 C2 Anomalous Peak Effect (~7 mol%) P2->C2 P2->C3 C4 Increased Bilayer Permeability P3->C4 S1 Increase this compound mol% C1->S1 S2 Test Concentrations Above/Below 7 mol% C2->S2 S3 Optimize Process Parameters (Temp, Passes, Power) C3->S3 S4 Decrease this compound mol% to balance stability vs. leakage C4->S4

Fig 2. Troubleshooting flowchart for this compound formulation issues.

References

DSPE-PEG 2000 Batch-to-Batch Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG 2000. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot issues arising from the inherent batch-to-batch variability of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the consistency and reproducibility of your nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nanoparticle formulations?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid-polymer conjugate. It consists of a lipid anchor (DSPE) that integrates into the lipid bilayer of nanoparticles, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons. This PEG chain forms a protective hydrophilic layer on the surface of nanoparticles, providing steric hindrance. This "stealth" characteristic helps to reduce clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the nanoparticles in the body and enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect.

Q2: What causes batch-to-batch variability in this compound?

A2: Batch-to-batch variability in this compound can stem from several factors related to its synthesis and purification. The most significant sources of variability include:

  • Polydispersity of the PEG chain: The "2000" in this compound represents an average molecular weight. In reality, each batch contains a distribution of PEG chain lengths. Variations in this distribution between batches can affect the thickness of the protective layer and, consequently, nanoparticle properties.

  • Impurity Profile: Different manufacturing lots may have varying levels and types of impurities. These can include unreacted starting materials or by-products from the synthesis process. Such impurities can influence the stability, charge, and in vivo behavior of the final nanoparticle formulation. A recent study highlighted significant differences in the impurity profiles and PEG chain length distributions of DSPE-mPEG from different vendors.[1]

  • Purity: The overall purity of the this compound can differ between batches, with typical purities ranging from 90% to over 99%.[1]

Q3: How can this compound batch-to-batch variability affect my experiments?

A3: Inconsistent batches of this compound can lead to a lack of reproducibility in your experimental results.[2] This can manifest in several ways:

  • Inconsistent Nanoparticle Size and Polydispersity Index (PDI): Variations in PEG chain length and purity can alter the self-assembly process, leading to different nanoparticle sizes and broader size distributions.[3][4]

  • Variable Drug Encapsulation Efficiency: Changes in the properties of the this compound can affect the integrity and fluidity of the lipid bilayer, which in turn can impact the amount of drug successfully encapsulated.[2]

  • Altered In Vivo Performance: Differences in PEG chain length and impurity profiles can affect the "stealth" properties of your nanoparticles, leading to variations in circulation time, biodistribution, and ultimately, therapeutic efficacy and toxicity.[2]

  • Stability Issues: The presence of certain impurities or variations in the PEG density can lead to nanoparticle aggregation over time.[4][5]

Q4: What are the key quality attributes I should look for in a this compound Certificate of Analysis (CoA)?

A4: When evaluating a new batch of this compound, pay close attention to the following parameters on the CoA:

  • Purity: Typically determined by HPLC, this should be as high as possible (ideally >95%).[6][7]

  • Appearance: Should be a white to off-white solid.[6][8]

  • Identity Confirmation: Usually confirmed by ¹H NMR and Mass Spectrometry to ensure the correct chemical structure.[6][8][9]

  • Polydispersity Index (PDI) of the PEG: While not always reported, a lower PDI indicates a more uniform PEG chain length distribution.

Troubleshooting Guides

Issue 1: Inconsistent Nanoparticle Size and/or High Polydispersity Index (PDI)

If you observe significant variations in nanoparticle size or a high PDI (>0.2) between experiments using different batches of this compound, consider the following troubleshooting steps.

G cluster_0 Problem: Inconsistent Nanoparticle Size / High PDI start Observe Inconsistent Size or High PDI check_coa Compare CoAs of this compound Batches start->check_coa analyze_raw Characterize Incoming this compound check_coa->analyze_raw If CoAs differ or lack detail adjust_peg Adjust this compound Concentration check_coa->adjust_peg If CoAs are consistent analyze_raw->adjust_peg optimize_process Optimize Formulation Process Parameters adjust_peg->optimize_process If size is still inconsistent check_lipids Evaluate Other Lipid Components optimize_process->check_lipids final_char Characterize Final Formulation check_lipids->final_char

Caption: Troubleshooting workflow for inconsistent nanoparticle size.

Detailed Steps:

  • Compare Certificates of Analysis (CoA): Scrutinize the CoAs from the different batches of this compound. Look for any stated differences in purity, molecular weight, or other reported specifications.

  • Characterize Incoming Raw Material: If possible, perform your own characterization of the different this compound batches.

    • HPLC Analysis: Use HPLC to assess the purity and identify any differences in the impurity profile between batches.

    • Mass Spectrometry: This can provide information on the distribution of PEG chain lengths.

  • Adjust this compound Concentration: Generally, increasing the molar percentage of this compound can lead to a decrease in nanoparticle size.[3][4] If a new batch is resulting in larger particles, a slight increase in its concentration during formulation may help to achieve the desired size. Conversely, for smaller than expected particles, a reduction may be necessary.

  • Optimize Formulation Process Parameters:

    • Extrusion: Ensure a sufficient number of passes (typically 11-21) through the extruder membrane to achieve a uniform size distribution.[4][10]

    • Sonication: Optimize sonication time and power, as inconsistent energy input can lead to a broad size distribution.[5]

    • Microfluidics: If using a microfluidic system, ensure stable flow rates and check for any obstructions in the channels.[4]

  • Evaluate Other Lipid Components: The ratio of other lipids, such as cholesterol, can significantly influence particle size and stability.[4] Ensure the quality and consistency of all other formulation components.

Parameter Typical Range for Liposomes Significance Troubleshooting Focus
Size (Z-average) 50 - 200 nmAffects circulation time, biodistribution, and cellular uptake.[5]Sizing method (extrusion, sonication), lipid composition, this compound concentration.[4]
Polydispersity Index (PDI) < 0.2Indicates the width of the size distribution. A lower PDI signifies a more homogenous population.Number of extrusion passes, sonication parameters, quality of lipid components.[4]
Zeta Potential -10 mV to +10 mV (for neutral stealth liposomes)Indicates surface charge and colloidal stability. Values close to neutral suggest good PEGylation.[5]Molar percentage of charged lipids, buffer pH, this compound quality.

Table 1: Critical Quality Attributes for Liposomal Formulations and Troubleshooting Focus.

Issue 2: Low or Inconsistent Drug Loading/Encapsulation Efficiency

Variations in this compound can impact the packing of the lipid bilayer, leading to inconsistent drug encapsulation.

Troubleshooting Steps:

  • Re-evaluate Lipid Film Quality: Ensure the lipid film formed during the hydration step is thin and uniform. An uneven film can lead to incomplete hydration and a heterogeneous liposome (B1194612) population, affecting encapsulation.

  • Optimize Drug-to-Lipid Ratio: The optimal drug-to-lipid ratio may shift with different batches of this compound. Experiment with slightly different ratios to find the new optimum for the current batch.

  • Check for Drug Precipitation: Ensure that the drug is fully dissolved in the hydration buffer. For poorly soluble drugs, consider using a co-solvent or adjusting the pH. For active loading methods, ensure the transmembrane gradient is properly established.[11][12]

  • Assess Liposome Stability during Loading: Some this compound batches might lead to less stable liposomes that could leak the drug during the loading process. Monitor drug leakage during and after loading.

Experimental Protocols

Protocol 1: Characterization of this compound Purity by HPLC

This protocol provides a general method for assessing the purity of this compound raw material.

Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Reverse-phase C8 or C18 column

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in an appropriate solvent (e.g., ethanol) to a final concentration of 1 mg/mL.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% formic acid.

  • Chromatographic Conditions:

    • Column: C8 or C18, e.g., Hypersil GOLD C8 (1.9 µm, 2.1 x 50 mm).[1]

    • Flow Rate: 0.5 mL/min.

    • Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the this compound and separate impurities.

    • Detector: CAD or ELSD.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks.

G cluster_0 HPLC Purity Analysis Workflow prep_sample Prepare this compound Sample (1 mg/mL) run_gradient Inject Sample and Run Gradient Elution prep_sample->run_gradient prep_mobile Prepare Mobile Phases (A: Aqueous, B: Organic) setup_hplc Set Up HPLC System (C8/C18 Column, CAD/ELSD) prep_mobile->setup_hplc setup_hplc->run_gradient analyze_data Integrate Peak Areas and Calculate Purity run_gradient->analyze_data

Caption: Experimental workflow for HPLC purity analysis of this compound.

Protocol 2: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a standard method for producing unilamellar liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, this compound)

  • Chloroform (B151607) or chloroform:methanol mixture

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids in the desired molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under high vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This forms multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a syringe and pass it through the extruder fitted with the desired pore size membrane for an odd number of passes (e.g., 11-21 times).[10] This produces small unilamellar vesicles (SUVs).

  • Storage: Store the prepared liposomes at 4°C.

Protocol 3: Nanoparticle Size and Zeta Potential Measurement by DLS

Procedure:

  • Sample Preparation: Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the Dynamic Light Scattering (DLS) instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Perform the measurement according to the instrument's software. Record the Z-average diameter, PDI, and zeta potential.[10]

Impact of this compound Variability on Formulation Outcomes

The following diagram illustrates how variations in the raw material can cascade through the formulation process to affect the final product's characteristics.

G cluster_0 Impact of this compound Variability var_peg Variable PEG Chain Length self_assembly Altered Self-Assembly var_peg->self_assembly var_purity Variable Purity/ Impurities var_purity->self_assembly bilayer_prop Changes in Bilayer Properties var_purity->bilayer_prop size_pdi Inconsistent Size/PDI self_assembly->size_pdi encapsulation Variable Encapsulation Efficiency bilayer_prop->encapsulation stability Aggregation/ Drug Leakage bilayer_prop->stability in_vivo Altered In Vivo Performance size_pdi->in_vivo encapsulation->in_vivo stability->in_vivo

Caption: Logical relationship of this compound variability and its impact.

By implementing rigorous characterization of incoming this compound batches and systematically troubleshooting formulation inconsistencies, researchers can mitigate the impact of batch-to-batch variability and enhance the reproducibility of their nanoparticle-based drug delivery systems.

References

DSPE-PEG 2000 Technical Support Center: Troubleshooting Hydrolysis and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG 2000. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the hydrolysis and degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through two primary pathways:

  • Hydrolysis of the ester bonds: The ester linkages in the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor are susceptible to acid and base-catalyzed hydrolysis. This results in the generation of lysolipids and free fatty acids.[1][2][3]

  • Oxidative degradation of the PEG chain: The polyethylene (B3416737) glycol (PEG) chain can undergo oxidative degradation, leading to chain scission and the formation of byproducts such as formates.[4]

Q2: What factors accelerate the hydrolysis of this compound?

A2: The rate of this compound hydrolysis is significantly influenced by:

  • pH: Hydrolysis is minimized around pH 6.5 and is accelerated at both lower (acidic) and higher (alkaline) pH.[2]

  • Temperature: Elevated temperatures increase the rate of hydrolysis.[2] For instance, heating DSPE-PEG in unbuffered water to 60°C significantly accelerates the loss of the stearic acid molecules compared to room temperature.[2]

  • Presence of certain enzymes: While not a primary focus of many studies, enzymes capable of cleaving ester bonds can also contribute to degradation.

Q3: How does this compound hydrolysis affect liposomal formulations?

A3: The accumulation of hydrolysis byproducts, such as lysolipids and fatty acids, can have detrimental effects on the stability and performance of liposomes.[1][3] These effects include:

  • Increased membrane permeability, leading to drug leakage.

  • Changes in liposome (B1194612) morphology, including fusion and structural transformations.[1][3]

  • In some cases, partial hydrolysis can lead to the disintegration of liposomes into membrane discs.[1]

Q4: What are the recommended storage conditions for this compound and its formulations?

A4: To minimize degradation, this compound should be stored as a powder at -20°C, protected from moisture and light.[5][6] Liposomal formulations are typically stored at 4°C to reduce aggregation and hydrolysis.[7] Freezing of liposome suspensions should be avoided as it can disrupt the vesicle structure.[7]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Unexpected Particle Aggregation

Q: My liposomes/nanoparticles formulated with this compound are aggregating. What could be the cause and how can I fix it?

A: Particle aggregation is a common issue that can arise from several factors. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Insufficient PEGylation The PEG chains on the surface provide a steric barrier that prevents particles from getting too close and aggregating.[7][8] If the concentration of this compound is too low, this barrier is insufficient.Increase the molar percentage of this compound in your formulation. A concentration of 5-10 mol% is commonly used for optimal stability.[9]
Inappropriate pH or Ionic Strength The surface charge of your particles, which contributes to stability, can be affected by the pH and salt concentration of the buffer. High salt concentrations can shield surface charges, leading to aggregation.[7]Optimize the pH and ionic strength of your buffer. For neutral liposomes, a zeta potential greater than ±30 mV is generally required for good electrostatic stability.[7]
Improper Storage Storing liposome suspensions at inappropriate temperatures can lead to aggregation over time.[7]Store liposome suspensions at 4°C and avoid freezing. For long-term storage, consider lyophilization with a cryoprotectant.[7]
Presence of Divalent Cations Divalent cations like Mg²⁺ and Ca²⁺ can interact with the lipid headgroups and reduce the repulsive forces between particles, promoting aggregation.[10][11]If possible, use buffers with low concentrations of divalent cations. The inclusion of DSPE-PEG can improve stability in the presence of these ions.[10][11]
Issue 2: Premature Drug Leakage from Liposomes

Q: I am observing rapid release of my encapsulated drug from my this compound-containing liposomes. What is causing this and what can I do?

A: Premature drug leakage can compromise the efficacy of your formulation. Consider the following causes and solutions:

Potential Cause Explanation Recommended Solution
Lipid Hydrolysis Hydrolysis of the DSPE anchor leads to the formation of lysolipids, which can create defects in the lipid bilayer and increase its permeability.[3][9]Ensure you are using high-purity lipids. Prepare and store your formulation in a buffer with a pH that minimizes hydrolysis (around pH 6.5-7.4).[2][9] Avoid high temperatures during formulation and storage.
High Drug-to-Lipid Ratio An excessive amount of encapsulated drug can disrupt the packing of the lipid bilayer, leading to instability and leakage.[9]Reduce the drug-to-lipid ratio during the formulation process.
Inappropriate Formulation Method The chosen method of liposome preparation may not be optimal for your specific drug and lipid composition.Experiment with different formulation techniques, such as thin-film hydration, ethanol (B145695) injection, or microfluidics, to find the most suitable method for your application.[9]
Interaction with Serum Proteins In vivo, serum proteins like albumin can interact with liposomes, leading to their destabilization and premature drug release.[9][12]Optimize the PEG chain length and density on the liposome surface. Longer PEG chains (e.g., PEG2000 or greater) provide a more effective steric barrier against protein opsonization.[9]

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolysis by HPLC

This protocol outlines a method to quantify the hydrolysis of this compound in a liposomal formulation using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Liposome suspension containing this compound

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol (B129727) with 0.1% formic acid

  • This compound reference standard

  • Lysolipid and fatty acid standards (optional)

Methodology:

  • Sample Preparation:

    • Take an aliquot of your liposome suspension at different time points (e.g., 0, 24, 48, 72 hours) under the storage/stress conditions you are testing (e.g., different pH, temperature).

    • Disrupt the liposomes to release the lipids. This can be achieved by adding a solvent like methanol or isopropanol.

    • Centrifuge the sample to pellet any precipitated material.

    • Transfer the supernatant containing the lipids to an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with your initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run a gradient elution to separate the intact this compound from its hydrolysis products (lysolipid and fatty acids). A typical gradient might start with a lower concentration of Mobile Phase B and gradually increase to elute the more hydrophobic components.

    • Monitor the elution profile using the CAD or ELSD detector.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound by comparing its retention time with that of the reference standard.

    • If available, use lysolipid and fatty acid standards to identify the degradation product peaks.

    • Quantify the amount of intact this compound remaining at each time point by measuring the peak area.

    • Calculate the rate of hydrolysis by plotting the percentage of remaining this compound against time.

Protocol 2: Monitoring Particle Size and Aggregation by Dynamic Light Scattering (DLS)

This protocol describes how to use DLS to monitor changes in particle size and detect aggregation in your this compound formulation.

Materials:

  • Liposome/nanoparticle suspension

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes for the DLS instrument

  • Buffer for sample dilution

Methodology:

  • Sample Preparation:

    • If necessary, dilute a small aliquot of your particle suspension with the same buffer it is formulated in to achieve an appropriate scattering intensity for the DLS instrument. Avoid using water for dilution as it can alter the ionic strength and pH, potentially inducing aggregation.

  • DLS Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including temperature and the refractive index and viscosity of the dispersant (your buffer).

    • Perform the measurement. The instrument will provide the average particle size (Z-average) and the Polydispersity Index (PDI).

  • Data Analysis:

    • Monitor the Z-average and PDI of your formulation over time. An increase in the Z-average is indicative of particle aggregation.

    • A high PDI value (typically > 0.3) suggests a broad size distribution, which could be a sign of aggregation or the presence of multiple particle populations.

    • Analyze the size distribution report provided by the DLS software to look for the appearance of a second, larger population of particles, which is a clear indicator of aggregation.

Visualizations

Hydrolysis_Pathway This compound This compound Lysolipid Lysolipid This compound->Lysolipid Ester Bond Cleavage Fatty Acid Fatty Acid This compound->Fatty Acid Ester Bond Cleavage Hydrolysis Conditions Hydrolysis Conditions Hydrolysis Conditions->this compound Accelerates Degraded Liposome Degraded Liposome Lysolipid->Degraded Liposome Leads to Fatty Acid->Degraded Liposome Leads to

Caption: this compound Hydrolysis Pathway.

Aggregation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Aggregation Aggregation Insufficient PEG Insufficient PEG Aggregation->Insufficient PEG Incorrect Buffer Incorrect Buffer Aggregation->Incorrect Buffer Bad Storage Bad Storage Aggregation->Bad Storage Increase PEG Mol% Increase PEG Mol% Insufficient PEG->Increase PEG Mol% Optimize pH/Ionic Strength Optimize pH/Ionic Strength Incorrect Buffer->Optimize pH/Ionic Strength Store at 4C Store at 4C Bad Storage->Store at 4C

Caption: Troubleshooting Particle Aggregation.

References

controlling particle size and polydispersity of DSPE-PEG 2000 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size and polydispersity of DSPE-PEG 2000 nanoparticles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the size and polydispersity (PDI) of this compound nanoparticles?

A1: The size and PDI of this compound nanoparticles are primarily influenced by two main categories of factors:

  • Formulation Parameters: These include the concentration of this compound, the molar ratio of other lipids (e.g., structural lipids like DSPC, cholesterol), and the type and concentration of the encapsulated drug.[1]

  • Process Parameters: The manufacturing method and its specific parameters play a crucial role. Key methods include thin-film hydration followed by extrusion or sonication, and microfluidics. Critical parameters include the hydration temperature, sonication time and power, extrusion pore size and number of passes, and flow rates in microfluidic systems.[1][2]

Q2: How does the concentration of this compound affect nanoparticle size?

A2: Generally, increasing the concentration of this compound can lead to a decrease in nanoparticle size.[1][3] The PEGylation provides a "stealth" layer that sterically hinders aggregation and can influence the particle formation process.[1][3][4] However, the effect can be formulation-dependent. One study on prodrug self-assembly nanoparticles showed that the addition of this compound significantly decreased both particle size and the polydispersity index (PDI).[1] It is important to find an optimal concentration, as excessively high concentrations may lead to increased viscosity and potential aggregation.[2]

Q3: What is the role of other lipids, like cholesterol, in controlling nanoparticle size?

A3: Other lipids are critical components that influence the packing, rigidity, and fluidity of the nanoparticle structure, thereby affecting its size and stability.[1][5] For instance, cholesterol is known to increase the rigidity and stability of the lipid bilayer.[6] The molar ratio of cholesterol to other lipids can significantly alter particle size. Low cholesterol content has been shown to result in larger particles with a high PDI.[1]

Q4: Which manufacturing method offers the most precise control over nanoparticle size and PDI?

A4: Microfluidics is widely regarded as a method that offers highly precise, reproducible, and scalable control over nanoparticle size and PDI.[1] By manipulating parameters such as the flow rate ratio (FRR) between the aqueous and organic phases and the total flow rate (TFR), researchers can finely tune the resulting particle size.[1]

Q5: How do sonication and extrusion affect the final particle size?

A5: Both sonication and extrusion are post-formation processing steps used to reduce the size and PDI of nanoparticles, typically after the initial formation of multilamellar vesicles (MLVs) during hydration.

  • Sonication uses high-frequency sound waves to break down large particles into smaller ones. The final particle size is dependent on the sonication time and power.[1][2]

  • Extrusion involves forcing the nanoparticle suspension through a membrane with a defined pore size. This process reduces the size of the nanoparticles to be closer to the pore size of the membrane and results in a more uniform size distribution. Repeating the extrusion process with membranes of progressively smaller pore sizes can achieve smaller particle sizes.

Troubleshooting Guides

Issue 1: Nanoparticle size is too large.
Possible Causes Solutions & Optimization
Improper Lipid Film Formation Ensure the lipid film is thin and evenly distributed in the round-bottom flask before hydration. A thick or uneven film can lead to the formation of large, multilamellar vesicles.[1]
Inadequate Hydration Hydrate the lipid film with a buffer heated above the phase transition temperature of the lipids.[1] Ensure adequate agitation (e.g., vortexing or gentle swirling) to fully disperse the lipid film.
Insufficient Size Reduction * Sonication: Increase the sonication time or power. Be cautious of overheating, which can degrade lipids. Use a pulsed sonication method in an ice bath.[2] * Extrusion: Ensure an adequate number of passes through the extruder (typically 11-21 times).[1] Consider using a membrane with a smaller pore size.
Suboptimal Formulation * This compound Concentration: Try increasing the molar ratio of this compound in your formulation.[1] * Lipid Composition: Adjust the ratios of other lipids, such as cholesterol.
Drug Encapsulation Issues The physicochemical properties of the encapsulated drug can influence particle size. You may need to adjust the drug-to-lipid ratio.
Issue 2: High Polydispersity Index (PDI) - Nanoparticle size is highly variable.
Possible Causes Solutions & Optimization
Uneven Lipid Film As with large particle size, a non-uniform lipid film can lead to a heterogeneous population of nanoparticles. Ensure even and thin film formation.[1]
Incomplete Hydration Incomplete hydration can result in a mix of different vesicle types and sizes. Ensure the hydration buffer is at the correct temperature and that there is sufficient agitation for the entire lipid film to be hydrated.[1]
Inconsistent Size Reduction * Sonication: Ensure the sonication probe is properly immersed and that the sample is mixed well during the process. * Extrusion: Check for any leaks in the extruder and ensure the membrane is properly seated. Consistent pressure and number of passes are crucial.
Aggregation Nanoparticles may be aggregating after formation. Measure the zeta potential to assess colloidal stability. A zeta potential with a magnitude greater than 20-30 mV generally indicates good stability.[7] If the zeta potential is low, consider adjusting the pH of the buffer or increasing the this compound concentration.
Issue 3: Nanoparticles are aggregating during storage.
Possible Causes Solutions & Optimization
Inadequate PEGylation The surface density of PEG may be insufficient to provide steric stabilization. Consider increasing the molar percentage of this compound in your formulation.
Storage Temperature Storing lipid nanoparticle formulations at 4°C is often preferable to freezing, which can induce phase separation and aggregation upon thawing.[6]
Cryodamage If freezing is necessary, consider adding a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to protect the nanoparticles.[6]
Buffer Composition High salt concentrations in the buffer can sometimes screen the surface charge and reduce repulsive forces, leading to aggregation. Consider using a buffer with a lower ionic strength for long-term storage.

Data Presentation

Table 1: Effect of this compound to Soluplus Weight Ratio on Nanoparticle Properties

The following table presents data on nanoparticles prepared by the hydration method, demonstrating how the ratio of this compound to Soluplus affects particle size, PDI, and zeta potential.

This compound:Soluplus (w/w)Average Particle Size (nm)PDIZeta Potential (mV)
10:136.50.900-28.5
5:180.80.644-29.2
4:1128.10.295-28.1
1:1116.60.112-13.7
1:472.00.103-11.3
1:554.50.057-6.0
1:1056.10.101-7.7

Data adapted from a study on this compound/Soluplus nanoparticles.[7]

Table 2: Illustrative Effect of Sonication Parameters on Nanoparticle Size

This table presents illustrative data on how sonication time and power can affect the size of nanoparticles. While this specific data is for polylactic-co-glycolic acid polymers, the general principles are applicable to this compound based systems.[1]

Sonication Time (min)Sonication Power (W)Resulting Particle Size (nm)
270514.5 ± 53.1
570478.6 ± 60.2
5130234.0 ± 20.1
10130427.5 ± 16.4

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Thin-Film Hydration followed by Extrusion
  • Lipid Film Preparation:

    • Dissolve this compound and other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[1][8]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[1][9]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation.[1]

    • The temperature of the hydration buffer should be above the phase transition temperature of the lipids to ensure proper hydration and formation of multilamellar vesicles (MLVs).[1]

  • Extrusion:

    • Assemble a handheld or benchtop extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes) to form unilamellar vesicles with a more uniform size distribution.[1]

Protocol 2: Nanoparticle Formulation by Nanoprecipitation (Solvent Displacement)
  • Solution Preparation:

    • Dissolve this compound and any other lipids or hydrophobic drug in a water-miscible organic solvent (e.g., ethanol, acetone).

    • Prepare the aqueous phase, which is typically a buffer solution (e.g., deionized water or PBS).

  • Nanoprecipitation:

    • Rapidly inject the organic phase into the aqueous phase under constant stirring.

    • The rapid solvent displacement causes the lipids to self-assemble into nanoparticles.

  • Solvent Removal and Purification:

    • Remove the organic solvent, typically by rotary evaporation under reduced pressure or through dialysis/diafiltration.

    • Purify the nanoparticle suspension to remove any unentrapped drug or excess lipids, for example, by dialysis or size exclusion chromatography.

Mandatory Visualization

experimental_workflow dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate Form thin film dry Vacuum Drying evaporate->dry Remove residual solvent hydrate Hydrate with Aqueous Buffer dry->hydrate Formation of MLVs sonicate Sonication hydrate->sonicate Optional extrude Extrusion hydrate->extrude Recommended dls DLS (Size, PDI) sonicate->dls extrude->dls zeta Zeta Potential dls->zeta tem TEM (Morphology) zeta->tem

Caption: Experimental workflow for this compound nanoparticle synthesis and size control.

logical_relationships cluster_params Controllable Parameters cluster_outcomes Nanoparticle Properties dspe_conc This compound Concentration size Particle Size dspe_conc->size Inverse relationship (generally) stability Stability (Zeta Potential) dspe_conc->stability Improves stability lipid_ratio Lipid Ratio (e.g., Cholesterol) lipid_ratio->size lipid_ratio->stability hydration_temp Hydration Temperature hydration_temp->size pdi Polydispersity (PDI) hydration_temp->pdi sonication_params Sonication (Time, Power) sonication_params->size Reduces size sonication_params->pdi Reduces PDI extrusion_params Extrusion (Pore Size, Passes) extrusion_params->size Reduces size extrusion_params->pdi Reduces PDI flow_rate Microfluidics Flow Rate flow_rate->size Fine-tunes size flow_rate->pdi Reduces PDI size->stability pdi->stability

Caption: Influence of key parameters on this compound nanoparticle size and properties.

References

Technical Support Center: DSPE-PEG 2000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG 2000 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scaling up of this compound-based nanoparticles, such as liposomes and micelles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges when scaling up this compound formulations for in vivo studies?

A1: The main stability challenges include premature drug release, aggregation of nanoparticles, and rapid clearance by the mononuclear phagocyte system (MPS).[1] Interactions with serum proteins, like albumin, can destabilize micelles, leading to their disassembly and premature release of the encapsulated drug.[1] Additionally, a phenomenon known as "Accelerated Blood Clearance (ABC)" can occur upon repeated injections of PEGylated liposomes, causing their rapid removal from circulation.[1]

Q2: How does the concentration of this compound affect the size and stability of nanoparticles?

A2: The molar percentage of this compound is a critical parameter. Generally, increasing the this compound concentration can lead to a decrease in nanoparticle size.[2][3] For liposomal formulations, a concentration of 5-10 mol% is commonly used to provide optimal stability and prolonged circulation.[1] Concentrations below 4 mol% may offer insufficient steric protection, leading to a "mushroom" configuration of the PEG chains, while excessively high concentrations can favor the formation of micelles over liposomes.[1][4] One study observed that for liposomes, increasing this compound from 4 to 8 mol% increased the diameter, but further increases beyond 8 mol% led to a reduction in size.[4]

Q3: What factors influence the drug loading efficiency of this compound formulations?

A3: Drug loading efficiency is influenced by several factors, including the properties of the drug (solubility, molecular size, charge), the properties of the this compound formulation, and the loading conditions.[5] For instance, the charge of the drug can significantly impact loading; a negatively charged drug will have an electrostatic attraction to the positively charged amino group on this compound-NH2, enhancing loading efficiency.[5] Conversely, drugs with a similar charge will experience electrostatic repulsion, hindering the loading process.[5] A high drug-to-lipid ratio can also disrupt the lipid bilayer or micelle core, leading to instability and reduced loading.[1]

Q4: What are the critical quality attributes to assess for a this compound formulation before in vivo studies?

A4: Before proceeding to in vivo studies, it is crucial to characterize the formulation for several key attributes. These include particle size and polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and in vitro drug release profile. Ensuring these parameters are within the desired specifications is essential for predictable in vivo performance.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation During Scale-Up

Visible precipitates or cloudiness in the nanoparticle dispersion are signs of aggregation.

Possible Cause Explanation Troubleshooting Steps
Insufficient PEGylation The concentration of this compound may be too low to provide adequate steric hindrance to prevent particle aggregation.Increase the molar percentage of this compound in the formulation (typically 5-10 mol% for liposomes).[1]
Suboptimal pH or Ionic Strength The pH and ionic strength of the buffer can affect the surface charge and stability of the nanoparticles, leading to aggregation.Prepare and store the formulation in a buffer with a pH and ionic strength that are optimal for the stability of both the lipids and the encapsulated drug.[1]
High Drug-to-Lipid Ratio An excessive amount of encapsulated drug can disrupt the structure of the liposome (B1194612) or micelle, leading to instability and aggregation.[1]Reduce the drug-to-lipid ratio during the formulation process.[1]
Inconsistent Manufacturing Process Variations in process parameters during scale-up, such as inconsistent sonication or unstable flow rates in microfluidics, can lead to a wide particle size distribution and aggregation.[3]Ensure consistent and optimized process parameters. For sonication, ensure proper probe immersion and uniform sample cooling.[3] For microfluidics, maintain stable flow rates.[3]

Troubleshooting Workflow for Nanoparticle Aggregation

start Start: Nanoparticle Aggregation Observed check_peg Check this compound Concentration start->check_peg increase_peg Increase this compound mol% (5-10%) check_peg->increase_peg Low check_buffer Evaluate Buffer pH and Ionic Strength check_peg->check_buffer Optimal increase_peg->check_buffer optimize_buffer Optimize Buffer Composition check_buffer->optimize_buffer Suboptimal check_drug_ratio Assess Drug-to-Lipid Ratio check_buffer->check_drug_ratio Optimal optimize_buffer->check_drug_ratio reduce_ratio Decrease Drug-to-Lipid Ratio check_drug_ratio->reduce_ratio High review_process Review Manufacturing Process Consistency check_drug_ratio->review_process Optimal reduce_ratio->review_process stabilize_process Standardize and Optimize Process Parameters review_process->stabilize_process Inconsistent end End: Stable Formulation review_process->end Consistent stabilize_process->end cluster_drug Drug Properties cluster_formulation Formulation Parameters cluster_process Process Parameters drug_sol Solubility drug_loading Drug Loading Efficiency drug_sol->drug_loading drug_size Molecular Size drug_size->drug_loading drug_charge Charge drug_charge->drug_loading lipid_comp Lipid Composition lipid_comp->drug_loading peg_conc This compound Conc. peg_conc->drug_loading drug_lipid_ratio Drug-to-Lipid Ratio drug_lipid_ratio->drug_loading loading_method Loading Method loading_method->drug_loading temp Temperature temp->drug_loading ph pH ph->drug_loading dissolve 1. Dissolve Lipids and Drug in Organic Solvent evaporate 2. Form Thin Lipid Film via Rotary Evaporation dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer to form MLVs evaporate->hydrate extrude 4. Extrude for Size Reduction (LUVs) hydrate->extrude purify 5. Purify via SEC or Dialysis extrude->purify characterize 6. Characterize Nanoparticles purify->characterize

References

impact of DSPE-PEG 2000 purity on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DSPE-PEG 2000 in their formulations, its purity is a critical factor that can significantly influence experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues related to this compound purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug delivery?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid-polymer conjugate.[1][2] It's an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) PEG tail and a fat-loving (hydrophobic) DSPE anchor.[1] This structure makes it ideal for use in drug delivery systems like liposomes and nanoparticles. The DSPE portion integrates into the lipid bilayer of these carriers, while the PEG chains form a protective hydrophilic layer on the surface.[3] This "stealth" coating helps to reduce recognition by the immune system, prolonging circulation time in the bloodstream and improving the chances of the drug reaching its target.[1][4][5]

Q2: What are the common impurities found in this compound and how do they arise?

A2: Impurities in this compound can originate from the synthesis process or from degradation.[6] Common impurities include:

  • Unreacted starting materials: Such as un-PEGylated DSPE.[7]

  • Side products from synthesis: For example, DSPE-PEG(2000)-DSPE dimers.[7][8]

  • Free PEG: Polyethylene glycol that has not conjugated to DSPE.

  • Degradation products: Resulting from hydrolysis of the lipid component.[6]

  • Variations in PEG chain length (Polydispersity): The "2000" in this compound represents an average molecular weight; in reality, there is a distribution of PEG chain lengths.[7]

Q3: How does the purity of this compound impact nanoparticle characteristics?

A3: The purity of this compound can significantly affect the physicochemical properties of nanoparticles:

  • Particle Size and Stability: The concentration of this compound can influence vesicle size.[9][10] Impurities can lead to particle aggregation or instability. For instance, an insufficient amount of PEGylation due to impurities may not provide adequate steric hindrance to prevent aggregation.[3]

  • Encapsulation Efficiency: The presence of impurities can interfere with the formation of a stable lipid bilayer, potentially reducing the encapsulation efficiency of drugs.[11] Conversely, a higher concentration of this compound can sometimes decrease the available volume for drug loading.[11]

  • Surface Charge (Zeta Potential): While this compound itself is neutral, impurities can introduce charged species, altering the zeta potential of the nanoparticles. This can affect stability and interactions with biological systems.[12]

Q4: What are the potential consequences of using low-purity this compound in in vivo studies?

A4: Using low-purity this compound can lead to several in vivo issues:

  • Altered Pharmacokinetics and Biodistribution: Impurities can affect how long nanoparticles circulate in the bloodstream and where they accumulate in the body.[13][14] For example, insufficient PEGylation can lead to rapid clearance by the mononuclear phagocyte system (MPS).[15]

  • Immunogenicity: Certain impurities or degradation products could trigger an immune response, including the "accelerated blood clearance (ABC) phenomenon" upon repeated injections.[14][15]

  • Reduced Efficacy: If the drug carrier is unstable or is cleared too quickly, the therapeutic agent may not reach the target site in sufficient concentrations, leading to diminished efficacy.[2]

  • Toxicity: Impurities could have their own toxicological profiles, potentially leading to unforeseen side effects.[14]

Troubleshooting Guide

This guide addresses common experimental problems that may be linked to this compound purity.

Problem Potential Cause Related to this compound Purity Recommended Action
Inconsistent batch-to-batch results (e.g., particle size, encapsulation efficiency) Variation in the purity and polydispersity of this compound lots from the supplier.[7]1. Request a Certificate of Analysis (CoA) for each new lot of this compound. 2. Perform in-house quality control on incoming material using techniques like HPLC or NMR to verify purity and consistency.[8] 3. If possible, purchase a larger single lot for the entire study.
Particle aggregation during formulation or storage Insufficient steric stabilization due to a lower than expected concentration of this compound or the presence of impurities that interfere with its function.[15]1. Verify the purity of the this compound. 2. Increase the molar percentage of this compound in the formulation (typically 5-10 mol%).[15] 3. Ensure proper storage conditions (e.g., -20°C) to prevent degradation.
Low drug encapsulation efficiency Impurities disrupting the integrity of the lipid bilayer.[11] The PEG chains may also restrict the available volume for drug loading.[11]1. Use high-purity this compound.[15] 2. Optimize the drug-to-lipid ratio. 3. For hydrophilic drugs, ensure the remote loading method (e.g., pH gradient) is optimized.
Rapid clearance of nanoparticles in vivo Inadequate "stealth" properties due to low PEG density on the nanoparticle surface, which can be a result of impure this compound.[15]1. Confirm the purity and concentration of this compound used. 2. Ensure adequate incorporation of this compound (typically 5-10 mol%).[15] 3. Characterize the PEG density on the nanoparticle surface if possible.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound.[8][16]

  • Objective: To separate and quantify this compound from potential impurities.

  • Methodology:

    • Column: A reverse-phase column (e.g., C18) is typically used.[16]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water is commonly employed.[16]

    • Detector: Since this compound lacks a strong UV chromophore, a non-UV detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[7][8]

    • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., chloroform (B151607) or ethanol/water mixture).

    • Analysis: Inject the sample into the HPLC system. The retention time of the main peak should correspond to a this compound standard. The presence of other peaks indicates impurities.[16] Purity is calculated by the relative area of the main peak to the total area of all peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of this compound and can help identify impurities.[8][16]

  • Objective: To confirm the chemical structure of this compound and detect any structural impurities.

  • Methodology:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

    • Experiment: A proton (¹H) NMR spectrum is typically acquired.[16]

    • Analysis: The spectrum will show characteristic peaks for the different protons in the this compound molecule (e.g., fatty acid chains, glycerol (B35011) backbone, PEG chain).[8] The presence of unexpected peaks can indicate impurities.[16] The ratio of the integrals of the PEG protons to the DSPE protons can confirm the approximate PEG chain length.[8]

Protocol 3: Molecular Weight Determination by Mass Spectrometry (MS)

MS is used to determine the molecular weight distribution of this compound.[7][16]

  • Objective: To confirm the average molecular weight and assess the polydispersity of the PEG chain.

  • Methodology:

    • Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS are commonly used.[16]

    • Analysis: The mass spectrum will show a distribution of peaks, each corresponding to a DSPE molecule conjugated to a PEG chain of a different length. The center of this distribution should be around the expected molecular weight of this compound. A broad distribution indicates high polydispersity. Additional peaks outside of this distribution can indicate impurities.[16]

Visualizations

DSPE_PEG_Liposome cluster_liposome Liposome Cross-Section cluster_peg PEG Stealth Layer A Hydrophilic Head B Hydrophobic Tail C Hydrophilic Head D Hydrophobic Tail Core Aqueous Core (Drug Loaded) P1 PEG 2000 P2 PEG 2000 E DSPE E->P1 F DSPE F->P2 Purity_Analysis_Workflow cluster_workflow This compound Purity Analysis start This compound Sample hplc HPLC-CAD/ELSD (Purity & Impurity Profile) start->hplc nmr ¹H NMR (Structural Confirmation) start->nmr ms MALDI/ESI-MS (Molecular Weight & Polydispersity) start->ms decision Purity Meets Specification? hplc->decision nmr->decision ms->decision pass Proceed with Experiment decision->pass Yes fail Reject Lot/ Contact Supplier decision->fail No Troubleshooting_Logic cluster_troubleshooting Troubleshooting Experimental Issues issue Inconsistent Results/ Formulation Failure check_purity Is this compound purity verified? issue->check_purity verify Perform Purity Analysis (HPLC, NMR, MS) check_purity->verify No other_factors Investigate Other Experimental Parameters check_purity->other_factors Yes remediate Use High-Purity Material/ Optimize Formulation verify->remediate

References

Technical Support Center: Sterile Filtration of DSPE-PEG 2000 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sterile filtration of DSPE-PEG 2000 liposomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sterile filtration of this compound liposomes in a question-and-answer format.

Issue 1: Rapid Filter Clogging or Blockage

  • Question: My 0.22 µm filter is clogging almost immediately when I try to sterile filter my this compound liposome (B1194612) formulation. What could be the cause and how can I fix it?

  • Answer: Premature filter blocking is a common challenge with liposomal formulations.[1][2] The primary causes are often related to the liposome characteristics and the filtration parameters.

    • Liposome Size and Polydispersity: If your liposome population has a significant fraction of particles close to or larger than the filter pore size, rapid clogging will occur. A high polydispersity index (PDI) can also contribute to this issue.

    • Presence of Aggregates: Liposomes can aggregate due to formulation instability, leading to large clusters that block the filter pores.

    • High Liposome Concentration: A high concentration of lipids can increase the viscosity and the particle load on the filter, leading to faster clogging.[3]

    • Inappropriate Filter Choice: The material and structure of the filter membrane play a crucial role. Some materials may have higher binding affinity for lipids.

    Troubleshooting Steps:

    • Characterize Your Liposomes: Before filtration, ensure your liposome size is well below 200 nm with a low PDI. Dynamic Light Scattering (DLS) is a standard method for this.

    • Pre-filtration: Use a pre-filter with a larger pore size (e.g., 0.45 µm or 0.8 µm) to remove larger particles and aggregates before the final sterilizing filtration step.[1][2]

    • Optimize Filtration Pressure: While counterintuitive, for some liposome formulations, increasing the differential pressure can enhance throughput.[1][2] However, this should be done cautiously as excessive pressure can deform or rupture the liposomes.

    • Select an Appropriate Filter: Polyethersulfone (PES) membranes are commonly recommended for liposome filtration due to their low protein binding and good flow characteristics.[1][4] Dual-layer PES filters, often with a larger pore size pre-filter layer integrated with a 0.2 µm sterilizing layer, can also improve performance.[1]

    • Adjust Formulation Temperature: Filtering at a temperature above the lipid phase transition temperature (Tm) can increase the flexibility of the liposomes, potentially aiding their passage through the filter pores.

Issue 2: Low Liposome Recovery Post-Filtration

  • Question: I am losing a significant amount of my liposomal product after sterile filtration. What are the potential reasons and solutions?

  • Answer: Low recovery is typically due to the retention of liposomes within the filter housing or on the membrane itself.

    • Adsorption to the Membrane: Liposomes can adsorb to the surface of the filter membrane, especially if there are unfavorable electrostatic or hydrophobic interactions.

    • Liposome Deformation and Entrapment: High filtration pressures can deform the liposomes, causing them to become lodged within the pore structure of the filter.

    • Filter "Dead Volume": The design of the filter holder can lead to a significant hold-up volume, trapping a portion of your formulation.

    Troubleshooting Steps:

    • Filter Material Selection: As mentioned, PES membranes often exhibit low liposome binding. It may be beneficial to test filters from different manufacturers to find one with the lowest product adsorption for your specific formulation.

    • Controlled Filtration Pressure: Use the lowest effective pressure to minimize liposome deformation and entrapment. A peristaltic pump can provide a more controlled and gentle flow compared to manual syringe pressure.

    • Filter Flushing: After filtering the entire batch, a gentle flush of the filter with a small volume of sterile buffer can help recover liposomes held up in the filter and housing.

    • Minimize Dead Volume: Use filter housings with a low dead volume design, especially for smaller batches.

Issue 3: Changes in Liposome Size, PDI, or Encapsulation Efficiency After Filtration

  • Question: My liposomes have a larger average size and PDI after filtration, and the encapsulation efficiency of my drug has decreased. Why is this happening?

  • Answer: Changes in the physicochemical properties of your liposomes post-filtration are often a sign of filtration-induced stress.

    • Liposome Fusion/Aggregation: High shear stress during filtration, especially at high pressures or through tortuous filter pores, can induce liposome fusion or aggregation, leading to an increase in size and PDI.

    • Liposome Rupture and Drug Leakage: Excessive pressure or shear forces can cause the liposomes to rupture, leading to the leakage of the encapsulated drug.[5] This will decrease the encapsulation efficiency.

    • Selective Filtration: The filter might be selectively retaining a sub-population of your liposomes (e.g., the larger ones), which can alter the size distribution of the filtrate.

    Troubleshooting Steps:

    • Gentle Filtration Conditions: Employ a lower, constant pressure or a controlled, slow flow rate to minimize shear stress.

    • Optimize Liposome Formulation: Ensure your liposome formulation is robust. The inclusion of this compound generally enhances stability, but factors like lipid composition and cholesterol content can also play a role.

    • Post-Filtration Analysis: Always characterize your liposomes for size, PDI, and encapsulation efficiency after filtration to ensure the process is not adversely affecting your product.

    • Consider Alternative Sterilization Methods: If sterile filtration consistently compromises your product's integrity, other methods like aseptic manufacturing might need to be considered, although they are more complex and costly.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended filter pore size for sterile filtering this compound liposomes?

    • A1: A 0.22 µm or 0.2 µm pore size filter is the standard for achieving sterility by removing bacteria.[3][7] It is crucial that the liposome size is significantly smaller than this pore size to allow for efficient passage.[5][6]

  • Q2: Which filter membrane materials are best suited for liposome filtration?

    • A2: Polyethersulfone (PES) is a widely recommended material due to its low protein and lipid binding properties, which helps to maximize recovery and minimize filter fouling.[1][4] Other materials like polyvinylidene fluoride (B91410) (PVDF) have also been used, but performance can vary depending on the specific liposome formulation.

  • Q3: Can I use a syringe filter for sterile filtering my liposomes?

    • A3: Yes, syringe filters are commonly used for small, lab-scale batches. However, it is important to apply gentle and consistent pressure to avoid damaging the liposomes. For larger volumes or more controlled filtration, a filter capsule with a pump is recommended.

  • Q4: How does the concentration of this compound affect sterile filtration?

    • A4: The inclusion of this compound in liposome formulations creates a hydrophilic layer on the surface, which provides steric stabilization.[8] This can reduce liposome aggregation and interactions with the filter membrane, potentially improving filterability. However, very high concentrations of PEGylated lipids can lead to the formation of micelles, which could interfere with the filtration process.

  • Q5: Is it necessary to perform a filter validation study?

    • A5: For clinical applications and manufacturing, a filter validation study is a regulatory requirement.[7] This study confirms that the filtration process effectively removes bacteria from the specific liposomal formulation without negatively impacting the product's quality attributes.

Data Presentation

Table 1: Recommended Filter Parameters for this compound Liposome Sterile Filtration

ParameterRecommendationRationale
Filter Pore Size 0.22 µm or 0.2 µmStandard for sterilizing grade filtration to remove bacteria.
Filter Membrane Polyethersulfone (PES)Low liposome binding, good flow rates.
Filter Type Dual-layer (e.g., 0.8/0.2 µm)Pre-filter layer protects the sterilizing layer from clogging.[1]
Liposome Size < 150 nm (ideally < 100 nm)Provides a good margin to prevent filter blockage.
Polydispersity Index (PDI) < 0.2Indicates a narrow size distribution, reducing the risk of larger particles clogging the filter.

Table 2: Effect of Process Parameters on Filtration Throughput

Parameter ChangeEffect on Volumetric ThroughputReference
Decrease liposome size from 179 nm to 127 nm> 40-fold increase[2]
Increase differential pressure from 0.7 to 4.1 bar> 18-fold increase[2]
Increase differential pressure from 0.3 to 2.1 bar> 10-fold increase[2]

Experimental Protocols

Protocol: Sterile Filtration of this compound Liposomes (Lab-Scale)

1. Materials and Equipment:

  • This compound liposome suspension

  • Sterile syringe filters (e.g., 0.22 µm PES membrane)

  • Sterile pre-filters (e.g., 0.45 µm or 0.8 µm PES membrane), optional

  • Sterile syringes

  • Sterile collection vials

  • Laminar flow hood

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Spectrophotometer or HPLC for encapsulation efficiency determination

2. Pre-Filtration Characterization:

  • Before filtration, obtain a sample of the unfiltered liposome suspension.

  • Measure the mean particle size and Polydispersity Index (PDI) using DLS.

  • Determine the initial drug encapsulation efficiency using an appropriate assay.

3. Filtration Procedure:

  • Perform all steps in a laminar flow hood to maintain sterility.

  • Carefully unpackage the sterile syringe filter. If using a pre-filter, attach it to the inlet of the final sterilizing filter.

  • Draw the liposome suspension into a sterile syringe.

  • Attach the syringe to the filter inlet.

  • Place a sterile collection vial under the filter outlet.

  • Apply gentle, constant pressure to the syringe plunger to start the filtration. Avoid excessive force.

  • Collect the filtered liposome suspension in the sterile vial.

  • Optional Recovery Step: After the entire volume has been filtered, you can pass a small amount of sterile buffer through the filter to recover any product retained in the filter housing.

4. Post-Filtration Analysis:

  • Measure the mean particle size and PDI of the filtered liposome suspension using DLS.

  • Determine the final drug encapsulation efficiency.

  • Calculate the product recovery by comparing the final volume and concentration to the initial values.

5. Acceptance Criteria:

  • The filtered product should show no significant increase in particle size or PDI.

  • The loss of encapsulated drug should be within an acceptable range (e.g., <10%).

  • Product recovery should be high (e.g., >90%).

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_filter Sterile Filtration cluster_analysis Analysis & QC cluster_result Final Product prep This compound Liposome Formulation char1 Pre-filtration Characterization (Size, PDI, EE%) prep->char1 pre_filter Optional Pre-filtration (e.g., 0.45 um) char1->pre_filter sterile_filter Sterile Filtration (0.22 um PES) pre_filter->sterile_filter collect Collect Sterile Liposome Filtrate sterile_filter->collect char2 Post-filtration Characterization (Size, PDI, EE%, Recovery) collect->char2 final_product Sterile this compound Liposomes char2->final_product

Caption: Experimental workflow for sterile filtration of this compound liposomes.

troubleshooting_tree start Start Filtration issue Issue Encountered? start->issue clogging Rapid Filter Clogging issue->clogging Yes, Clogging low_recovery Low Recovery issue->low_recovery Yes, Low Recovery size_change Size/PDI Increase EE% Decrease issue->size_change Yes, Properties Changed success Filtration Successful issue->success No sol_clog1 Check Liposome Size/PDI (Should be <150nm, PDI <0.2) clogging->sol_clog1 sol_clog2 Add a Pre-filter (e.g., 0.45 um) clogging->sol_clog2 sol_clog3 Optimize Pressure clogging->sol_clog3 sol_clog4 Use Dual-Layer PES Filter clogging->sol_clog4 sol_rec1 Use Low-Binding PES Membrane low_recovery->sol_rec1 sol_rec2 Use Lower, Constant Pressure low_recovery->sol_rec2 sol_rec3 Flush Filter with Buffer low_recovery->sol_rec3 sol_size1 Use Gentle, Slow Flow Rate size_change->sol_size1 sol_size2 Ensure Robust Formulation (Sufficient PEG-DSPE) size_change->sol_size2 sol_size3 Re-evaluate Filter Choice size_change->sol_size3

Caption: Troubleshooting decision tree for sterile filtration issues.

References

Validation & Comparative

DSPE-PEG 2000 vs. DSPE-PEG 5000: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate polyethylene (B3416737) glycol (PEG) length for lipid-based nanoparticle formulations is a critical factor that dictates their stability, pharmacokinetic profile, and overall therapeutic efficacy. Among the most prevalent PEGylated phospholipids (B1166683) are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) and its longer-chain analogue, DSPE-PEG 5000. This guide offers a detailed comparison of these two excipients, supported by experimental data, to assist researchers in making an informed decision for their drug delivery systems.

The fundamental trade-off between this compound and DSPE-PEG 5000 lies in balancing circulation time against cellular uptake.[1] While the longer PEG chain of DSPE-PEG 5000 offers enhanced steric hindrance, potentially leading to longer circulation times, it may also impede the interaction of the nanoparticle with target cells.[1][2] Conversely, this compound often provides a more balanced profile of good stability and effective cellular uptake.[1]

Key Performance Indicators: A Tabular Comparison

The choice between these two polymers significantly impacts the physicochemical and biological properties of the resulting nanoparticles. The following tables summarize the key quantitative and qualitative differences observed in formulations.

Table 1: Physicochemical Properties

Property This compound DSPE-PEG 5000 Key Insights
Hydrodynamic Diameter (nm) Typically smaller (e.g., ~125 nm)[1] Generally larger than this compound formulations[1][2] The longer PEG chain increases the hydrodynamic radius of the nanoparticle.[1]
Polydispersity Index (PDI) Often low (e.g., ~0.147), indicating uniform size distribution[1] Can be slightly higher but generally indicates good uniformity Both can produce stable and uniform nanoparticles.[3]
Zeta Potential (mV) More negative (e.g., ~ -35 mV)[1] More neutral compared to this compound formulations[1] The longer PEG chain shields the surface charge more effectively.

| Colloidal Stability | Provides good stability[3] | Offers excellent stability, potentially superior for long-term storage[4] | this compound provides a higher surface binding and superior colloidal stability in some nanocrystal formulations.[3] |

Note: Absolute values can vary significantly based on the core material, lipid composition, and formulation method.[1]

Table 2: In Vitro & In Vivo Performance

Parameter This compound DSPE-PEG 5000 Key Insights
Drug Encapsulation Efficiency (%) Generally High[1] High, but may be slightly lower due to the larger PEG chain[2] The bulky PEG chain can sometimes interfere with drug loading.[2]
In Vitro Drug Release Sustained Release[1] Potentially slower initial release compared to this compound[1] The thicker PEG layer in DSPE-PEG 5000 can act as a more significant barrier to drug diffusion.[3]
Cellular Uptake Generally efficient[1] Can be significantly reduced compared to this compound[1][5] The "stealth" effect of the longer PEG chain can hinder interaction with cell surface receptors.[5][6]
In Vivo Circulation Time Prolonged[7] Potentially longer than this compound[1][2] The longer PEG chain provides a more effective steric barrier, reducing opsonization and clearance by the mononuclear phagocyte system (MPS).[2][8]

| Tumor Accumulation (EPR Effect) | Effective | Potentially enhanced due to longer circulation time[1][9] | Longer circulation generally leads to greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1] |

Visualizing Key Concepts and Workflows

To better understand the practical implications of choosing between this compound and DSPE-PEG 5000, the following diagrams illustrate a standard nanoparticle preparation workflow and the influence of PEG length on in vivo behavior.

G cluster_prep Nanoparticle Preparation Workflow A 1. Lipid Dissolution (DSPE-PEG, other lipids, drug in organic solvent) B 2. Thin-Film Formation (Solvent evaporation under vacuum) A->B C 3. Hydration (Aqueous buffer added to lipid film) B->C D 4. Size Reduction (Extrusion through polycarbonate membranes) C->D E 5. Purification (Removal of unencapsulated drug) D->E

Caption: Workflow for preparing PEGylated nanoparticles via thin-film hydration.

G Influence of DSPE-PEG Chain Length on In Vivo Fate cluster_2000 This compound cluster_5000 DSPE-PEG 5000 NP2k Nanoparticle (Shorter PEG Shell) Uptake2k Efficient Cellular Uptake NP2k->Uptake2k Higher Probability Circ2k Prolonged Circulation NP2k->Circ2k EPR Tumor Accumulation Circ2k->EPR Good EPR Effect NP5k Nanoparticle (Longer PEG Shell) Uptake5k Reduced Cellular Uptake NP5k->Uptake5k Lower Probability Circ5k Extended Circulation NP5k->Circ5k Potentially Longer Circ5k->EPR Enhanced EPR Effect Bloodstream Systemic Circulation

Caption: The effect of DSPE-PEG chain length on nanoparticle behavior in vivo.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparing nanoparticle formulations. Below are protocols for liposome (B1194612) preparation and the evaluation of cellular uptake.

Protocol 1: Liposome Preparation via Thin-Film Hydration

This method is widely used for preparing liposomes incorporating DSPE-PEG.[10][11]

  • Lipid Film Preparation:

    • Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC or HSPC), cholesterol, and either this compound or DSPE-PEG 5000, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[10]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.[11]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.[11] This process results in the formation of multilamellar vesicles (MLVs).

    • For passive drug loading, the therapeutic agent can be dissolved in the hydration buffer.[10]

  • Size Reduction (Extrusion):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.[10]

    • Load the suspension into a gas-tight syringe and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) housed in an extruder assembly.[10]

    • This process should be repeated for an odd number of passes (e.g., 11 or 21 times) to ensure consistency.[10]

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against a fresh buffer.[10]

Protocol 2: Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the quantitative comparison of nanoparticle internalization by target cells.[1]

  • Nanoparticle Labeling:

    • Prepare liposomes as described in Protocol 1, incorporating a fluorescently labeled lipid (e.g., Rhodamine-PE or NBD-PE) into the lipid mixture during the film preparation step.

  • Cell Culture:

    • Plate the target cells (e.g., a cancer cell line) in multi-well plates at an appropriate density and allow them to adhere overnight in a cell culture incubator.[1]

  • Incubation with Nanoparticles:

    • Treat the cells with the fluorescently labeled liposomes (formulated with either this compound or DSPE-PEG 5000) at a specific concentration.

    • Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) under standard culture conditions.[1]

  • Cell Harvesting and Analysis:

    • After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.[1]

    • Detach the cells from the plate using a suitable detaching agent (e.g., trypsin-EDTA).

    • Resuspend the cells in a buffer suitable for flow cytometry (e.g., FACS buffer). A viability dye can be included to exclude dead cells from the analysis.[1]

    • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized nanoparticles.

Conclusion and Recommendations

The decision to use this compound or DSPE-PEG 5000 is a strategic one that must be aligned with the specific therapeutic objective.[1]

  • This compound is often the preferred choice for applications where a balance between prolonged circulation and efficient cellular internalization is required.[1] It has been extensively used and provides a robust platform for many drug delivery systems.[7][12]

  • DSPE-PEG 5000 is advantageous when maximizing circulation time is the primary goal, such as in passive tumor targeting via the EPR effect.[1][2] Its superior steric protection can significantly reduce clearance by the immune system.[2] However, this comes at the cost of potentially reduced cellular uptake, which may be detrimental for therapies requiring direct cell interaction.[1][5]

Ultimately, the optimal PEG length should be determined empirically for each specific nanoparticle formulation and therapeutic application. Researchers should consider the drug's mechanism of action, the target tissue, and the desired pharmacokinetic profile when making their selection.

References

A Researcher's Guide to DSPE-PEG 2000: A Comparative Analysis of PEGylated Lipids in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a nanoparticle's therapeutic efficacy. Among the most pivotal of these are PEGylated lipids, which impart "stealth" characteristics to nanoparticles, prolonging their circulation time and enhancing their accumulation at target sites. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) with other commonly used PEGylated lipids, supported by experimental data to inform rational formulation design.

The structure of the PEGylated lipid, specifically the length of the polyethylene (B3416737) glycol (PEG) chain and the nature of the lipid anchor, significantly influences the physicochemical properties and in vivo performance of lipid-based nanoparticles. This compound is a widely utilized PEGylated phospholipid due to its biocompatibility, biodegradability, and ability to improve the stability and pharmacokinetic profile of nanocarriers.[1]

The Critical Role of the Lipid Anchor and PEG Chain Length

The lipid anchor determines the stability of the PEGylated lipid within the nanoparticle's lipid bilayer. DSPE possesses two saturated C18 stearoyl chains, which result in a high phase transition temperature. This contributes to a more rigid and less permeable lipid membrane, enhancing the stability and drug retention of the nanoparticle.[2] In contrast, lipids with shorter or unsaturated acyl chains, such as DMPC (C14, saturated), DPPE (C16, saturated), and DOPE (C18, unsaturated), create more fluid membranes, which can affect drug leakage and circulation half-life.[3]

The PEG 2000 moiety provides an optimal balance between hydrophilicity and lipophilicity.[3] This balance allows for effective steric hindrance, which reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[3] While longer PEG chains (e.g., PEG 5000) can offer even greater steric protection, they may also hinder cellular uptake of the nanoparticle.[4] Conversely, shorter PEG chains (e.g., PEG 1000) may provide insufficient steric stabilization, leading to faster clearance from the bloodstream.[3]

Comparative Performance Data

The following tables summarize the key performance indicators of nanoparticles formulated with this compound compared to other PEGylated lipids. It is important to note that absolute values can vary depending on the overall lipid composition, drug cargo, and formulation method.

Table 1: Physicochemical Properties of PEGylated Lipid Nanoparticles
PEGylated LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
This compound~125~0.147~ -35[4]
DSPE-PEG 5000Larger than this compound formulations-More neutral than this compound formulations[4]
DMPE-PEG 2000----
DOPE-PEG 2000---[3]

Data for DMPE-PEG 2000 and DOPE-PEG 2000 in a directly comparable format is limited in the searched literature.

Table 2: In Vitro and In Vivo Performance of PEGylated Lipid Nanoparticles
PEGylated LipidEncapsulation Efficiency (%)In Vitro Drug ReleaseCellular UptakeIn Vivo Circulation Half-lifeReference(s)
This compoundHighSustained ReleaseGenerally efficientProlonged[4][5]
DSPE-PEG 5000Generally HighPotentially slower initial releaseCan be reduced compared to this compoundPotentially longer than this compound[4]
DMPE-PEG 2000-----
DOPE-PEG 2000-Faster drug release may occur due to higher membrane fluidity-Shorter than this compound[3][6]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of nanoparticle formulations.

Liposome (B1194612) Preparation using the Thin-Film Hydration Method

This is a common method for preparing PEGylated liposomes.

  • Lipid Film Formation: Dissolve the lipids (e.g., primary phospholipid, cholesterol, and this compound) and the lipophilic drug in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Characterization of Physicochemical Properties

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.

  • Sample Preparation: Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects. The sample should be free of aggregates and dust.

  • Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter and the PDI, which is a measure of the size distribution's width.

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[1]

  • Measurement: An electric field is applied to the sample, and the velocity of the particles (electrophoretic mobility) is measured by laser Doppler velocimetry. The instrument's software then calculates the zeta potential using the Henry equation.[7]

Determination of Encapsulation Efficiency

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include size exclusion chromatography (SEC), dialysis, or ultracentrifugation.

  • Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.

  • Analysis: Quantify the concentration of the drug in the disrupted liposome fraction using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[][9]

  • Calculation: The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizing Key Concepts and Workflows

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 Lipid & Drug Dissolution in Organic Solvent prep2 Thin-Film Evaporation prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Extrusion) prep3->prep4 char1 Dynamic Light Scattering (Size & PDI) prep4->char1 char2 Zeta Potential Measurement prep4->char2 char3 Encapsulation Efficiency (HPLC) prep4->char3

Caption: Experimental workflow for the preparation and characterization of PEGylated liposomes.

logical_relationship cluster_properties PEGylated Lipid Properties cluster_performance Nanoparticle Performance prop1 PEG Chain Length (e.g., 2000 vs 5000 Da) perf2 Circulation Half-Life prop1->perf2 Longer chain = Longer half-life perf3 Cellular Uptake prop1->perf3 Longer chain = Decreased uptake prop2 Lipid Anchor Saturation (e.g., DSPE vs DOPE) perf1 Stability & Drug Retention prop2->perf1 Saturated = Higher stability prop2->perf2 Saturated = Longer half-life prop3 Lipid Anchor Chain Length (e.g., DSPE vs DMPE) prop3->perf1 Longer chain = Higher stability perf4 Drug Release Profile

Caption: Influence of PEGylated lipid properties on key nanoparticle performance metrics.

Conclusion

This compound remains a gold standard in the formulation of long-circulating nanoparticles due to the stability conferred by its saturated distearoyl lipid anchor and the effective steric shielding provided by the 2000 Da PEG chain. This combination results in nanoparticles with high drug encapsulation efficiency, sustained release profiles, and prolonged in vivo circulation. While other PEGylated lipids may be advantageous for specific applications—for instance, a longer PEG chain like in DSPE-PEG 5000 might be preferable for maximizing circulation time for passive tumor targeting—this often comes at the cost of reduced cellular uptake.[4] Conversely, lipids with unsaturated or shorter acyl chains, such as DOPE or DMPC, may be employed when a more fluid membrane or faster drug release is desired, but this can compromise nanoparticle stability and circulation longevity.[3] Ultimately, the choice of PEGylated lipid should be a data-driven decision, carefully considering the therapeutic objective and the desired pharmacokinetic and pharmacodynamic profile of the nanoparticle drug delivery system.

References

DSPE-PEG 2000 in Targeted Drug Delivery: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro validation of DSPE-PEG 2000-functionalized nanoparticles for targeted drug delivery. This guide provides an objective comparison of its performance against alternative targeting strategies, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a widely utilized phospholipid-polymer conjugate in the development of targeted nanoparticle drug delivery systems. Its amphiphilic nature, biocompatibility, and the presence of a polyethylene (B3416737) glycol (PEG) chain make it an ideal anchor for attaching targeting ligands to the surface of nanoparticles, such as liposomes. The PEG component provides a "stealth" characteristic, reducing clearance by the mononuclear phagocyte system and prolonging circulation time, while the terminal end of the PEG chain can be functionalized with various moieties to actively target specific cells or tissues. This guide delves into the in vitro validation of this compound's targeting efficiency, offering a comparative analysis with other targeting strategies and providing detailed experimental methodologies.

Comparative Analysis of Targeting Efficiency

The targeting efficiency of this compound-functionalized nanoparticles is critically dependent on the choice of the targeting ligand and the overall formulation of the nanoparticle. Below is a summary of in vitro studies comparing the cellular uptake and cytotoxicity of nanoparticles functionalized with different targeting moieties.

Targeting LigandNanoparticle SystemCell Line(s)Key Findings
APTEDB Peptide LiposomesU87MG and SCC-7Liposomes with APTEDB-PEG2000 paired with a shorter methoxy-capped PEG1000 showed the highest cellular uptake.[1][2]
RGD Peptide LiposomesHuman retinal pigment epithelial cellsRGD-modified liposomes exhibited approximately a four-fold increase in siRNA delivery compared to non-targeted PEGylated liposomes.[3]
Lactoferrin PEGylated LiposomesHepG2, BEL7402, and SMMC7721Lactoferrin-modified liposomes showed significantly higher cellular uptake in asialoglycoprotein receptor-positive liver cancer cells compared to non-targeted liposomes.
TAT Peptide LiposomesC26 and B16F0The optimal number of TAT peptides per liposome (B1194612) for effective tumor growth suppression varied between different tumor models.[4]
Folate PEGylated MagnetoliposomesB16F10Folate-targeted magnetoliposomes demonstrated enhanced retention and chemotherapeutic action in folate receptor-rich areas.[5]
Transferrin and TAT Peptide (Dual-Targeting) LiposomesU87Dual-functionalized liposomes with Transferrin and TAT peptide showed superior cytotoxicity against cancer cells compared to single-ligand modified liposomes.[6]

Cytotoxicity Comparison of Doxorubicin-Loaded Liposomes with Different Targeting Moieties

The enhanced cellular uptake of targeted nanoparticles often translates to increased cytotoxicity of the encapsulated drug. The following table compares the half-maximal inhibitory concentration (IC50) values of doxorubicin-loaded liposomes functionalized with different targeting ligands.

Targeting LigandCell LineIC50 (µM) of Doxorubicin-Loaded LiposomesIC50 (µM) of Free Doxorubicin
APTEDB-PEG2000/PEG1000 U87MG0.29[1][2]Not Reported
APTEDB-PEG2000/PEG1000 SCC-70.42[1][2]Not Reported
Lactoferrin HepG2 (72h)0.49[7]0.15[7]
Transferrin and TAT (Dual) U87 (48h)Lower than single-targeted liposomesNot Reported
RGD Peptide Not specified1.05 ± 0.04 µg/ml1.84 ± 0.10 µg/ml
ALCAM Antibody Osteosarcoma cell lines12-fold more cytotoxic than conventional PEG-liposomal doxorubicinNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro targeting efficiency studies. Below are standardized protocols for key experiments.

Cellular Uptake Assay via Flow Cytometry

This protocol describes the quantitative analysis of nanoparticle uptake by cells using flow cytometry.

Materials:

  • Fluorescently labeled nanoparticles (e.g., with Rhodamine-PE or a fluorescent dye).

  • Target cells in culture.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the target cells in a 24-well plate at a suitable density to reach 70-80% confluency on the day of the experiment.

  • Nanoparticle Incubation: On the day of the experiment, remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at a predetermined concentration. Incubate for a specific period (e.g., 1-4 hours) at 37°C. Include a control group of cells incubated with non-targeted nanoparticles.

  • Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.

  • Neutralization and Collection: Add complete culture medium to neutralize the trypsin and transfer the cell suspension to a flow cytometry tube.

  • Centrifugation and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of drug-loaded nanoparticles using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Drug-loaded targeted and non-targeted nanoparticles.

  • Free drug solution.

  • Target cells in culture.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each treatment group.

Visualizing the Mechanism: Receptor-Mediated Endocytosis

The primary mechanism by which ligand-targeted nanoparticles enter cells is through receptor-mediated endocytosis. The following diagrams illustrate the key steps in this process.

Experimental Workflow for In Vitro Targeting Efficiency Validation

G cluster_prep Nanoparticle Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep Formulation of this compound Nanoparticles ligand Conjugation of Targeting Ligand prep->ligand drug Drug Loading ligand->drug char Physicochemical Characterization drug->char uptake Cellular Uptake Assay (Flow Cytometry/Microscopy) char->uptake binding Binding Affinity Assay char->binding cyto Cytotoxicity Assay (e.g., MTT) char->cyto quant Quantification of Uptake & Viability uptake->quant ic50 IC50 Determination cyto->ic50 quant->ic50 comp Comparative Analysis ic50->comp

Caption: Workflow for in vitro validation of targeted nanoparticles.

Signaling Pathway of Receptor-Mediated Endocytosis

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor adaptor Adaptor Proteins receptor->adaptor 2. Recruitment ligand Targeted Nanoparticle (Ligand-DSPE-PEG 2000) ligand->receptor 1. Binding clathrin Clathrin coated_pit Clathrin-Coated Pit clathrin->coated_pit 3. Invagination adaptor->clathrin coated_vesicle Clathrin-Coated Vesicle coated_pit->coated_vesicle 4. Vesicle Formation uncoating Uncoating coated_vesicle->uncoating early_endosome Early Endosome uncoating->early_endosome 5. Fusion late_endosome Late Endosome early_endosome->late_endosome 6. Maturation recycling Recycling Endosome early_endosome->recycling Receptor Recycling lysosome Lysosome (Drug Release) late_endosome->lysosome recycling->receptor

Caption: Clathrin-mediated endocytosis of a targeted nanoparticle.

References

Assessing the In Vivo Biodistribution of DSPE-PEG 2000 Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the in vivo biodistribution of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) nanoparticles. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the selection of appropriate techniques and to offer insights into the biodistribution profiles of these widely used nanocarriers compared to alternative formulations.

Overview of Biodistribution Assessment Techniques

The in vivo fate of nanoparticles is a critical determinant of their efficacy and safety. A variety of techniques are employed to track the biodistribution of nanoparticles, each with its own set of advantages and limitations. Commonly used methods include:

  • Fluorescence Imaging (IVIS): This technique utilizes fluorescently labeled nanoparticles to visualize their distribution in real-time or ex vivo in dissected organs. It is a relatively high-throughput and non-invasive method for longitudinal studies.[1][2]

  • Radiolabeling and Scintigraphic Imaging (SPECT/PET): Nanoparticles are labeled with radioactive isotopes, and their distribution is tracked using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This method offers high sensitivity and quantitative data.[3][4][5]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This highly sensitive elemental analysis technique can quantify the amount of an inorganic element present in a nanoparticle core (e.g., gold, cadmium) within various tissues, providing precise quantitative biodistribution data.

  • Histology and Microscopy: Tissue sections are examined to visualize the localization of nanoparticles at a cellular and subcellular level.

Comparative Biodistribution of this compound Nanoparticles

The PEGylation of nanoparticles with this compound is a widely adopted strategy to prolong their circulation time in the bloodstream and reduce their uptake by the reticuloendothelial system (RES), primarily the liver and spleen.[6] This "stealth" effect allows for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

Below is a summary of quantitative data from studies comparing the biodistribution of this compound nanoparticles with other formulations. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Nanoparticle FormulationLiver (%ID/g)Spleen (%ID/g)Tumor (%ID/g)Blood (%ID at time point)Reference
Cationic Liposomes (DOPC:Chol:DOTAP) ~80~25-6% at 240 min[7]
This compound Liposomes (DOPC:Chol:DSPE-PEG2000) ~45~25-18% at 240 min[7]
"Rigid" this compound Liposomes (DSPC:Chol:DSPE-PEG2000) HighHigh~5-[7]
Lipid-Calcium-Phosphate (LCP) NPs with 20% this compound ~30-50~10~5~40% at 4h[8]
Non-PEGylated pH-sensitive Liposomes HighHighHighSimilar to PEGylated[6]
This compound pH-sensitive Liposomes HighHighHighSimilar to non-PEGylated[6]

Key Observations:

  • The inclusion of this compound in liposome (B1194612) formulations significantly reduces liver uptake and prolongs blood circulation compared to cationic, non-PEGylated liposomes.[7]

  • The rigidity of the lipid bilayer in this compound liposomes can influence their biodistribution and tumor accumulation.[7]

  • High-density PEGylation on Lipid-Calcium-Phosphate nanoparticles also leads to significant liver and spleen accumulation, but with a notable fraction remaining in circulation at 4 hours post-injection.[8]

  • In some pH-sensitive liposome formulations, the addition of this compound did not significantly alter the blood clearance or tumor accumulation compared to their non-PEGylated counterparts, suggesting that the base liposome composition plays a crucial role in their in vivo fate.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in assessing the biodistribution of this compound nanoparticles.

In Vivo Fluorescence Imaging using IVIS

This protocol outlines the general steps for assessing nanoparticle biodistribution using an in vivo imaging system (IVIS).

Workflow Diagram:

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis NP_label Label Nanoparticles with Near-Infrared (NIR) Fluorophore Animal_prep Administer Labeled Nanoparticles to Animal Model (e.g., intravenous) NP_label->Animal_prep Live_imaging Acquire Whole-Body Images at Multiple Time Points Animal_prep->Live_imaging Euthanasia Euthanize Animal at Final Time Point Live_imaging->Euthanasia Ex_vivo_imaging Excise Organs of Interest and Image Ex Vivo Euthanasia->Ex_vivo_imaging ROI_analysis Define Regions of Interest (ROIs) on Organ Images Ex_vivo_imaging->ROI_analysis Quantification Quantify Fluorescence Intensity (e.g., Average Radiance) ROI_analysis->Quantification Biodistribution_profile Generate Biodistribution Profile Quantification->Biodistribution_profile

Caption: Workflow for in vivo biodistribution analysis using fluorescence imaging.

Materials:

  • This compound nanoparticles labeled with a near-infrared (NIR) fluorescent dye (e.g., DiR, ICG).

  • Animal model (e.g., tumor-bearing mice).

  • In Vivo Imaging System (IVIS) or similar.

  • Anesthesia (e.g., isoflurane).

  • Homogenization buffer (e.g., 10 mM Tris pH 7.4, 0.5% Triton X-100).[9]

Procedure:

  • Nanoparticle Administration: Administer the fluorescently labeled this compound nanoparticles to the animal model via the desired route (e.g., intravenous injection).

  • In Vivo Imaging: At predetermined time points (e.g., 1, 4, 24, 48 hours), anesthetize the animals and acquire whole-body fluorescence images using the IVIS.[10]

  • Ex Vivo Imaging: At the final time point, euthanize the animals and dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, tumor).

  • Organ Imaging: Arrange the excised organs in the imaging chamber and acquire fluorescence images.[2]

  • Quantification:

    • Define regions of interest (ROIs) around each organ in the ex vivo images.

    • Quantify the fluorescence intensity (e.g., average radiance, total flux) within each ROI using the instrument's software.[2]

    • To obtain a more quantitative measure, a standard curve can be generated by imaging known concentrations of the fluorescent dye in tissue homogenates.[9]

Radiolabeling of Nanoparticles for SPECT Imaging

This protocol describes a common method for radiolabeling nanoparticles with Technetium-99m (99mTc) for SPECT imaging.

Workflow Diagram:

G cluster_labeling Radiolabeling cluster_qc Quality Control cluster_invivo In Vivo Study NP_prep Prepare this compound Nanoparticles Chelator Functionalize Nanoparticles with a Chelating Agent (e.g., DTPA) NP_prep->Chelator Radiolabel Incubate with 99mTc and a Reducing Agent (e.g., SnCl2) Chelator->Radiolabel Purification Purify Radiolabeled Nanoparticles Radiolabel->Purification Labeling_efficiency Determine Labeling Efficiency (e.g., ITLC) Purification->Labeling_efficiency Injection Administer Radiolabeled Nanoparticles to Animal Labeling_efficiency->Injection Imaging Perform SPECT/CT Imaging at Desired Time Points Injection->Imaging Biodistribution Quantify Radioactivity in Organs (%ID/g) Imaging->Biodistribution

Caption: Workflow for radiolabeling nanoparticles and subsequent in vivo SPECT imaging.

Materials:

  • This compound nanoparticles.

  • Bifunctional chelating agent (e.g., DTPA-anhydride).

  • Technetium-99m (99mTc) pertechnetate.

  • Reducing agent (e.g., stannous chloride, SnCl2).[11]

  • Purification system (e.g., size exclusion chromatography).

  • Instant thin-layer chromatography (ITLC) strips.

  • SPECT/CT scanner.

Procedure:

  • Chelator Conjugation: Functionalize the this compound nanoparticles with a chelating agent. This can be achieved by incorporating a lipid-chelator conjugate (e.g., DSPE-PEG-DTPA) during nanoparticle formulation.

  • Radiolabeling Reaction:

    • Add a solution of 99mTc-pertechnetate to the nanoparticle suspension.

    • Introduce a reducing agent, such as SnCl2, to reduce the 99mTc and facilitate its chelation.[11]

    • Incubate the mixture at room temperature or slightly elevated temperature for a specified time (e.g., 30-60 minutes).[11]

  • Purification: Remove any unbound 99mTc from the radiolabeled nanoparticles using a suitable purification method like size exclusion chromatography.

  • Quality Control: Determine the radiolabeling efficiency by ITLC. A high labeling efficiency (>95%) is desirable.[11]

  • In Vivo Imaging and Biodistribution:

    • Administer a known activity of the purified radiolabeled nanoparticles to the animal model.

    • Acquire SPECT/CT images at various time points.

    • After the final imaging session, euthanize the animals, dissect the organs, and measure the radioactivity in each organ using a gamma counter to determine the %ID/g.

Signaling Pathways and Logical Relationships

The accumulation of this compound nanoparticles in tumors is primarily a passive process driven by the EPR effect. The following diagram illustrates the logical relationship between nanoparticle properties and their biodistribution.

Caption: Factors influencing the tumor accumulation of this compound nanoparticles.

This guide provides a foundational understanding of the methods used to assess the in vivo biodistribution of this compound nanoparticles. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting biodistribution studies. It is crucial to select the most appropriate methodology based on the specific research question and the nature of the nanoparticle being investigated. Careful consideration of the potential artifacts and limitations of each technique is essential for accurate data interpretation.

References

A Comparative Guide to In Vitro Drug Release from DSPE-PEG 2000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to DSPE-PEG 2000 in Drug Delivery

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a widely utilized phospholipid-polymer conjugate in the development of nanoparticle-based drug delivery systems.[1] Its amphiphilic nature allows it to self-assemble into micelles or to be incorporated into the bilayer of liposomes. The hydrophilic PEG 2000 chain creates a "stealth" coating on the nanoparticle surface, which hinders clearance by the immune system, thereby prolonging circulation time in the body.[2][3]

The performance of these drug carriers is critically dependent on their ability to release the encapsulated therapeutic agent at a desired rate. Therefore, in vitro drug release studies are essential for characterizing formulation performance, ensuring product quality, and predicting in vivo behavior.[4][5][6] These studies help elucidate how formulation components and physicochemical properties influence the release kinetics of the encapsulated drug.

Comparative Analysis: this compound vs. Alternative Formulations

The choice of the PEGylated lipid is a critical determinant of a nanoparticle's physicochemical properties and its subsequent biological performance. This compound is often compared with other PEGylated lipids, such as those with longer PEG chains (e.g., DSPE-PEG 5000), to optimize drug delivery systems. The selection involves a trade-off between stability, circulation time, and cellular interaction.[7]

Table 1: Comparison of Nanoparticle Properties Based on PEG Chain Length [7]

PropertyThis compoundDSPE-PEG 5000Rationale & Impact
Hydrodynamic Diameter (nm) Typically smaller (e.g., ~125 nm)Larger than this compound formulationsThe longer PEG chain creates a thicker hydrophilic corona, increasing the overall particle size.
Zeta Potential (mV) More negative (e.g., ~ -35 mV)More neutral than this compound formulationsThe extended PEG chain can mask more of the underlying surface charge of the nanoparticle core.
Drug Encapsulation Efficiency (%) Generally HighGenerally HighThe core of the nanoparticle is the primary determinant of encapsulation, which may not be significantly affected by the PEG chain length.
In Vitro Drug Release Sustained ReleasePotentially slower initial releaseA denser, thicker PEG layer may create a more significant barrier to drug diffusion from the nanoparticle.
Cellular Uptake Generally efficientCan be reduced compared to this compoundThe longer PEG chain can sterically hinder interactions between the nanoparticle and the cell membrane, a phenomenon known as the "PEG dilemma".[8]
In Vivo Circulation Time ProlongedPotentially longer than this compoundThe superior steric protection offered by the longer PEG chain can lead to more effective evasion of the immune system.

Note: Absolute values can vary significantly based on the core composition, drug properties, and formulation method.

Performance Data of this compound Formulations

The drug release profile from this compound formulations is influenced by the specific drug being encapsulated and the overall composition of the nanoparticle. The following table summarizes key performance indicators from published studies.

Table 2: Summary of Performance Data for Drug-Loaded this compound Formulations

DrugFormulation DetailsParticle Size (nm)Encapsulation Efficiency (EE%)Drug Release CharacteristicsReference
RidaforolimusThis compound micelles33 ± 1577.5% ± 1.66%Sustained release observed; t50% improved from <20 min (free drug) to 1.5 days. t90% increased from 1h to 6.5 days.[9][10]
Quercetin (B1663063) & TemozolomideThis compound polymeric liposomesNot specifiedNot specifiedThe formulation led to a significant accumulation of the drugs in the brain and delayed clearance compared to free drug.[11]
Indocyanine Green (ICG)Liposomes with DSPC:CH:DSPE-PEG2K (55:40:5 molar ratio)94.7 ± 3.183.2% ± 2.3%Showed sustained release of ICG from the PEGylated liposomes.[12]
CurcuminDSPE-PEG micellesNot specifiedNot specifiedRelease is expected to follow diffusion-controlled kinetics.[9]

Experimental Protocols

A standardized and well-documented protocol is crucial for obtaining reliable and reproducible in vitro drug release data. The dialysis method is one of the most common techniques employed for liposomes, micelles, and other nanoparticle systems.[4][5][6]

Key Experiment: In Vitro Drug Release Using the Dialysis Method

Objective: To determine the rate and extent of drug release from a this compound formulation over time under simulated physiological conditions.

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Dialysis tubing or cassette with a specific Molecular Weight Cut-Off (MWCO). The MWCO must be large enough to allow free passage of the released drug but small enough to retain the nanoparticles.[7]

  • Release Medium: Phosphate-Buffered Saline (PBS, pH 7.4) is commonly used to simulate physiological pH.[7][10]

  • Constant temperature water bath or incubator (set to 37°C)

  • Stirring mechanism (e.g., magnetic stirrer or orbital shaker)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Dialysis Setup:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Accurately pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag/cassette.[7]

    • Securely seal the dialysis bag, ensuring no leakage.

  • Initiation of Release Study:

    • Immerse the sealed dialysis bag into a larger vessel containing a defined volume of pre-warmed (37°C) release medium (e.g., 500 mL of PBS, pH 7.4).[7] The volume should be sufficient to ensure "sink conditions," where the concentration of the drug in the release medium does not exceed 10-30% of its saturation solubility. This prevents the drug concentration in the medium from limiting the release rate.[5]

    • Begin gentle and constant stirring of the release medium to ensure uniform drug distribution.[7]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium.[7]

    • Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and preserve sink conditions.[7]

  • Sample Analysis:

    • Quantify the concentration of the drug in each collected sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling and for volume replacement.

  • Data Presentation:

    • Plot the cumulative percentage of drug released as a function of time to generate the drug release profile.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing drug release from this compound formulations.

G cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis prep1 1. Prepare drug-loaded This compound suspension prep2 2. Hydrate dialysis membrane (select appropriate MWCO) prep3 3. Load suspension into dialysis bag & seal release1 4. Immerse bag in release medium (PBS, pH 7.4, 37°C) prep3->release1 release2 5. Maintain sink conditions with constant stirring release3 6. Withdraw aliquots at pre-defined time points release4 7. Replenish with fresh medium analysis1 8. Quantify drug in aliquots (e.g., HPLC, UV-Vis) release3->analysis1 release4->analysis1 analysis2 9. Calculate cumulative % drug release analysis3 10. Plot release profile (Time vs. % Release)

Caption: Experimental workflow for the dialysis-based in vitro drug release assay.

G formulation Formulation Parameters drug Drug Properties (Solubility, MW, LogP) formulation->drug lipid Lipid Composition (Co-lipids, Cholesterol) formulation->lipid peg This compound Concentration formulation->peg method Preparation Method (Thin film, Sonication) formulation->method props Nanoparticle Physicochemical Properties ee Encapsulation Efficiency & Drug Loading drug->ee stability Core Rigidity & Stability lipid->stability size Particle Size & PDI peg->size method->size method->ee props->size props->ee props->stability outcome In Vitro Drug Release Kinetics size->outcome ee->outcome stability->outcome

Caption: Factors influencing the in vitro drug release kinetics from this compound formulations.

References

A Researcher's Guide to Characterizing DSPE-PEG 2000 Nanoparticles: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of DSPE-PEG 2000 nanoparticles is paramount to ensuring their quality, stability, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate techniques for your specific research needs.

Physicochemical Characterization: The Foundation of Nanoparticle Analysis

A fundamental aspect of nanoparticle analysis involves determining their size, size distribution, surface charge, and morphology. These parameters critically influence the biological fate, cellular uptake, and overall performance of the nanocarrier.

Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is the industry standard for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in a colloidal suspension.[1] The PDI value indicates the uniformity of the nanoparticle population, with a value below 0.3 generally considered acceptable for drug delivery applications. Zeta potential, a measure of the surface charge, is determined by Electrophoretic Light Scattering (ELS) and is a key predictor of colloidal stability.[1] Nanoparticles with a zeta potential greater than ±20 mV are generally considered stable due to electrostatic repulsion.[2]

Table 1: Comparison of Physicochemical Properties of this compound Nanoparticles with Different Formulations.

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 alone52.00.952-38.0[2]
DSPE-PEG2000:Soluplus (10:1 w/w)36.50.900-28.5[2]
DSPE-PEG2000:Soluplus (1:1 w/w)116.60.112-13.7[2]
DSPE-PEG2000 with Lidocaine< 50 (dominant fraction ~10)--24.33 ± 2.654[3][4]
DSPE-mPEG2000 Micelles9.6 ± 0.6--2.7 ± 1.1[5]
Ridaforolimus-loaded DSPE-PEG2000 Micelles33 ± 15--[6]
Morphology

Direct visualization of nanoparticle morphology is crucial to confirm their size, shape, and to identify any aggregation or structural anomalies.

Table 2: Comparison of Morphological Analysis Techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Transmission Electron Microscopy (TEM) High-resolution 2D images of nanoparticle size, shape, and internal structure.Provides direct visualization.Requires sample dehydration which can introduce artifacts; provides information on a small sample population.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Visualizes nanoparticles in their native, hydrated state."Golden standard" for observing size, morphology, and drug loading.[7]Requires specialized equipment and expertise; sample preparation can be challenging.[7]
Scanning Electron Microscopy (SEM) Provides information on the surface topography and morphology of nanoparticles.Can analyze a larger sample area than TEM.Lower resolution than TEM.

Delving Deeper: Advanced Characterization Techniques

Beyond the basic physicochemical properties, a comprehensive understanding of this compound nanoparticles requires the application of more advanced analytical methods to assess their composition, drug loading, stability, and in vitro performance.

Molecular Weight and Purity

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) are powerful techniques for determining the molecular weight, polydispersity, and purity of the this compound conjugate and the final nanoparticle formulation.[6][7] These methods separate molecules based on their hydrodynamic volume, with larger molecules eluting first.[7]

Surface Chemistry and PEGylation

The density and conformation of the PEG chains on the nanoparticle surface are critical for their "stealth" properties and in vivo circulation time.

Table 3: Techniques for Surface PEGylation Analysis.

TechniqueInformation ProvidedKey FindingsReference
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the nanoparticle surface.Can quantify the amount of PEG on the outmost 10 nm of the surface.[8][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information at the atomic level, including the organization of the hydrophilic shell and the mobility of the PEG tail.Can achieve atomic resolution to study drug-lipid interactions in micelles with molecular weights above 180 kDa.[9][9]
Drug Loading and Encapsulation Efficiency

Determining the amount of drug successfully incorporated into the nanoparticles is a critical quality attribute. The two key parameters are Drug Loading (DL) and Encapsulation Efficiency (EE).

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [10]

DL (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100

The general workflow involves separating the nanoparticles from the unencapsulated drug, followed by quantification of the drug in each fraction.

Table 4: Methods for Determining Drug Loading and Encapsulation Efficiency.

Separation MethodQuantification MethodAdvantages of Separation Method
UltracentrifugationHigh-Performance Liquid Chromatography (HPLC), UV-Vis SpectroscopySimple and effective for dense nanoparticles.
Size Exclusion Chromatography (SEC)HPLC, UV-Vis SpectroscopyProvides separation based on size and can also give information on nanoparticle stability.
DialysisHPLC, UV-Vis SpectroscopySuitable for removing small molecule drugs.

For example, for CPT-11/DSPE-mPEG2000 micelles, an encapsulation efficiency of 90.0% ± 1.0% was achieved using a centrifugation method for separation.[11] Another study with a lidocaine-loaded nanomaterial reported a drug-loading capacity of 226.62 µg LDC/mg of nanoparticle material.[4]

In Vitro Drug Release and Stability

Predicting the in vivo performance of a drug delivery system requires an understanding of its drug release profile and stability under physiological conditions.

In Vitro Drug Release: The dialysis method is a commonly used technique to assess the in vitro release profile of a drug from nanoparticles.[10] A known concentration of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is then immersed in a release medium, and aliquots are withdrawn at predetermined time intervals to quantify the released drug.[10]

Stability: The stability of this compound nanoparticles is typically assessed by monitoring their size, PDI, and drug leakage over time at different storage conditions (e.g., 4°C and room temperature).[12] For instance, a study on a water-based DSPE-PEG2000 formulation showed no increase in diameter after 7 days of storage at 4°C, but an increase in PDI was observed after 6 weeks.[12]

Experimental Protocols

Nanoparticle Formulation by the Hydration Method

The hydration method is a common technique for preparing lipid-based nanoparticles.[10]

  • Lipid Film Formation: Dissolve this compound, other lipids (e.g., phospholipids, cholesterol), and the therapeutic drug in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[10]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[10]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the lipid phase transition temperature. This process leads to the spontaneous self-assembly of nanoparticles.[10]

  • Sonication: To reduce the particle size and polydispersity, the nanoparticle suspension is typically sonicated using a probe or bath sonicator.[10]

Nanoparticle_Formulation_Workflow cluster_formulation Nanoparticle Formulation dissolve Dissolve Lipids and Drug in Organic Solvent evaporate Evaporate Solvent to Form Lipid Film dissolve->evaporate Rotary Evaporation hydrate Hydrate Lipid Film with Aqueous Buffer evaporate->hydrate Self-Assembly sonicate Sonicate to Reduce Size and PDI hydrate->sonicate Homogenization end sonicate->end start start->dissolve

Workflow for preparing this compound nanoparticles via the hydration method.

Characterization of Physicochemical Properties using DLS and ELS
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for analysis to avoid multiple scattering effects.[10]

  • DLS Measurement: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine the hydrodynamic diameter and PDI.[10]

  • Zeta Potential Measurement: For zeta potential analysis, the sample is placed in a specialized electrode-containing cuvette. An electric field is applied, and the velocity of the nanoparticles is measured to determine their surface charge.[10]

DLS_ELS_Workflow cluster_characterization Physicochemical Characterization prepare Prepare Diluted Nanoparticle Suspension dls Dynamic Light Scattering (DLS) Measurement prepare->dls Size & PDI els Electrophoretic Light Scattering (ELS) Measurement prepare->els Zeta Potential analyze Data Analysis dls->analyze els->analyze end analyze->end start start->prepare

Workflow for DLS and ELS analysis of nanoparticles.

Determination of Encapsulation Efficiency
  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles using a suitable technique such as ultracentrifugation or size exclusion chromatography.[10]

  • Quantification of Free Drug: Analyze the supernatant or the collected fractions containing the free drug using a validated analytical method like HPLC or UV-Vis spectroscopy to determine its concentration.[10]

  • Calculation of Encapsulation Efficiency: Calculate the EE (%) using the formula mentioned previously.

Encapsulation_Efficiency_Workflow cluster_ee Encapsulation Efficiency Determination start Drug-Loaded Nanoparticle Suspension separate Separate Free Drug from Nanoparticles start->separate quantify_total Determine Total Drug Concentration start->quantify_total quantify_free Quantify Free Drug (e.g., HPLC, UV-Vis) separate->quantify_free calculate Calculate Encapsulation Efficiency quantify_free->calculate quantify_total->calculate

References

Navigating the Matrix: A Comparative Guide to Quantifying DSPE-PEG 2000 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) in biological matrices is a cornerstone of pharmacokinetic studies, formulation development, and understanding the in vivo fate of lipid-based drug delivery systems. This guide provides an objective comparison of the primary analytical methods for this compound quantification, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your research.

The landscape of this compound quantification is dominated by two primary methodologies: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and advanced Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] Each approach presents a unique balance of sensitivity, selectivity, throughput, and accessibility. More recently, fluorescence-based assays have also emerged as a viable alternative.[1] The selection of an appropriate method is contingent on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation.[1]

Method Comparison: HPLC vs. LC-MS/MS vs. Fluorescence-Based Assays

The choice between these analytical techniques hinges on a trade-off between performance and practicality. While LC-MS/MS often provides the gold standard in terms of sensitivity and specificity, HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) offers a more accessible alternative. Fluorescence-based assays, on the other hand, can provide high throughput for certain applications.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for various methods used to quantify this compound and related lipid components.

ParameterHPLC-ELSDHPLC-CADUHPLC-TQMS (LC-MS/MS)Fluorescence-Based Assay
Principle Separation by chromatography followed by light scattering detection of non-volatile analytes.Separation by chromatography, nebulization of eluent, charging of aerosol particles, and detection by an electrometer.Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification.[1]Enzymatic or chemical reaction generates a fluorescent product proportional to the amount of phospholipid.[1]
Specificity Moderate. Can be susceptible to interference from other non-volatile matrix components.Moderate to High. Less dependent on analyte chromophores than UV detection.Very High. Can distinguish between different lipid species and their fragments.[1]Moderate to High. Can be prone to interference from other phospholipids (B1166683) or sample matrix components.[1]
Sensitivity (LOD/LOQ) LOQ: ~0.1 µg on-column[2]LOD: <1.85 µg/ml, LOQ: <6.16 µg/ml[3]Very High. MDL: 0.39 ng/g.[4] Typically in the low ng/mL to pg/mL range.[1]High. Generally in the low µg/mL to high ng/mL range.[1]
Linearity Range 20-200 mg/L[2]9.375 to 1000 μg/ml[3]Wide. Typically 3-4 orders of magnitude.[1] 2 to 400 ng/g for this compound.[4]Narrower than chromatographic methods.
Precision (%RSD) Intra-day: <2%[3]<3% for repeated injections[5]High precision is achievable with appropriate internal standards.Dependent on assay conditions.
Throughput Moderate.Moderate.High, especially with modern UHPLC systems.High, suitable for plate-based formats.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for HPLC-based and LC-MS/MS methods for the quantification of this compound.

HPLC-CAD Method for this compound Quantification

This method is suitable for the quantification of various lipids, including this compound, in lipid nanoparticle formulations.[3]

1. Sample Preparation:

  • Lipid nanoparticle formulations are disrupted by a 4-fold dilution in Ethanol (96%).[2]

  • For calibration, standard stock solutions of this compound are prepared in 96% Ethanol at a concentration of 10 mg/mL.[2]

2. HPLC-CAD System and Conditions:

  • Column: Luna C18(2) (150 mm × 4.6 mm, 3 µm particle size)[3]

  • Mobile Phase A: 0.15% TFA in H₂O (v/v)[3]

  • Mobile Phase B: 0.1% TFA in MeOH (v/v)[3]

  • Gradient: Start with 15% Eluent A and 85% Eluent B, followed by a linear gradient to 100% Eluent B over 7.5 minutes.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50 °C[3]

  • Injection Volume: 10 µL[3]

  • Detector: Charged Aerosol Detector (CAD)

3. Data Analysis:

  • Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from the standard solutions.

LC-MS/MS Method for this compound Quantification in Biological Samples

This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma.[1]

1. Sample Preparation (Plasma):

  • Aliquoting: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound).[1]

  • Protein Precipitation & Lysis: Add 900 µL of cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins and lyse lipid structures. Vortex vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.[1]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

2. LC-MS/MS System and Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid[1]

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (TQMS)[4]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

DSPE_PEG_2000_Molecule cluster_DSPE DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) cluster_PEG PEG 2000 Glycerol Glycerol Backbone Stearoyl1 Stearoyl Chain 1 (C18:0) Glycerol->Stearoyl1 Stearoyl2 Stearoyl Chain 2 (C18:0) Glycerol->Stearoyl2 Phosphate Phosphate Group Glycerol->Phosphate Ethanolamine Ethanolamine Phosphate->Ethanolamine PEG_Chain Polyethylene Glycol Chain (average MW ~2000 Da) Ethanolamine->PEG_Chain Covalent Linkage

Caption: Molecular structure of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (e.g., CAD, ELSD, MS/MS) Separate->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Experimental workflow for this compound quantification.

Method_Selection_Tree Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? (<10 ng/mL) Start->Sensitivity HighThroughput High Throughput Needed? Sensitivity->HighThroughput No LCMS LC-MS/MS Sensitivity->LCMS Yes Specificity High Specificity for Metabolites? HighThroughput->Specificity No Fluorescence Fluorescence Assay HighThroughput->Fluorescence Yes Specificity->LCMS Yes HPLC HPLC-CAD/ELSD Specificity->HPLC No

Caption: Decision tree for selecting a quantification method.

References

A Head-to-Head Comparison: DSPE-PEG 2000 Liposomes Versus Polymeric Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a drug delivery vehicle is a critical decision that profoundly impacts therapeutic efficacy and safety. Among the frontrunners in nano-based drug delivery systems are DSPE-PEG 2000 liposomes and polymeric nanoparticles. This guide provides an objective, data-driven comparison of these two platforms, offering insights into their respective strengths and weaknesses to inform formulation and development strategies.

This comprehensive analysis delves into the physicochemical characteristics, drug loading and release kinetics, stability, and in vivo performance of both this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) liposomes and a representative polymeric nanoparticle system, poly(lactic-co-glycolic acid) (PLGA) nanoparticles. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to select the optimal nanocarrier for their specific therapeutic application.

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the following tables summarize the typical physicochemical properties, drug loading and release characteristics, and stability profiles of this compound liposomes and PLGA nanoparticles. It is important to note that these values can vary depending on the specific formulation, preparation method, and the encapsulated therapeutic agent.

Table 1: Physicochemical Properties
PropertyThis compound LiposomesPolymeric (PLGA) Nanoparticles
Particle Size (nm) 80 - 200100 - 300
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -15 to -40-10 to -50
Morphology Spherical, unilamellar or multilamellar vesiclesSolid, spherical matrix
Table 2: Drug Loading and Release Kinetics
ParameterThis compound LiposomesPolymeric (PLGA) Nanoparticles
Drug Encapsulation Efficiency (%) 50 - 90+ (highly dependent on drug properties and loading method)40 - 80+ (dependent on drug-polymer interaction and preparation method)
Typical Drug Release Profile Biphasic: initial burst release followed by sustained releaseBiphasic: initial burst release followed by a slower, sustained release phase governed by diffusion and polymer degradation
Release Mechanism Primarily diffusion through the lipid bilayerDiffusion through the polymer matrix and polymer erosion/degradation
Cumulative Release (48h, in vitro) 40 - 70%30 - 60%
Table 3: Stability Profile
AspectThis compound LiposomesPolymeric (PLGA) Nanoparticles
Physical Stability (Storage at 4°C) Stable for several months with minimal change in sizeGenerally stable for several months, though aggregation can occur
In Vivo Stability PEGylation provides "stealth" properties, prolonging circulation time by reducing opsonizationGood in vivo stability, with degradation rate tunable by polymer composition
pH Stability Can be sensitive to significant pH changesGenerally stable across a physiological pH range

Experimental Protocols: A Guide to Key Methodologies

Reproducibility is paramount in scientific research. This section provides detailed protocols for the synthesis and characterization of this compound liposomes and PLGA nanoparticles, as well as for evaluating their in vitro and in vivo performance.

Synthesis of this compound Liposomes (Thin-Film Hydration Method)

The thin-film hydration method is a widely used technique for the preparation of liposomes.

  • Lipid Film Formation: A mixture of phospholipids (B1166683) (e.g., DSPC), cholesterol, and this compound are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Synthesis of PLGA Nanoparticles (Solvent Evaporation Method)

The solvent evaporation technique is a common method for preparing polymeric nanoparticles.

  • Organic Phase Preparation: PLGA and the hydrophobic drug are dissolved in a water-immiscible volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Emulsification: The organic phase is then emulsified in an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol, PVA) using high-speed homogenization or sonication. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at room temperature. This leads to the precipitation of PLGA, forming solid nanoparticles.

  • Purification: The nanoparticles are then collected by centrifugation, washed to remove excess stabilizer and unencapsulated drug, and can be lyophilized for long-term storage.

Characterization and Performance Evaluation
  • Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the nanoparticles in suspension. The sample is diluted in a suitable buffer and measured using a DLS instrument.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticle morphology, size, and structure. A drop of the nanoparticle suspension is placed on a TEM grid, stained (if necessary), and imaged after drying.

  • In Vitro Drug Release: The drug release profile is typically assessed using a dialysis method. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS at 37°C). At predetermined time points, samples of the release medium are withdrawn and analyzed for drug content using techniques like HPLC or UV-Vis spectroscopy.

  • Cell Viability (MTT) Assay: The cytotoxicity of the nanoparticles is evaluated using the MTT assay. Cells are incubated with varying concentrations of the nanoparticles for a specified period. The MTT reagent is then added, which is converted to formazan (B1609692) crystals by viable cells. The amount of formazan, quantified by measuring the absorbance, is proportional to the number of living cells.

  • In Vivo Biodistribution: To assess the biodistribution, nanoparticles are often labeled with a fluorescent dye or a radionuclide and administered to animal models (e.g., intravenously). At different time points, organs and tissues are harvested, and the amount of accumulated nanoparticles is quantified by measuring the fluorescence or radioactivity.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Lipid Film Hydration Lipid Film Hydration DLS DLS (Size, PDI) Lipid Film Hydration->DLS Solvent Evaporation Solvent Evaporation Solvent Evaporation->DLS TEM TEM (Morphology) DLS->TEM Zeta Zeta Potential TEM->Zeta In Vitro Release In Vitro Release Zeta->In Vitro Release MTT Assay MTT Assay In Vitro Release->MTT Assay In Vivo Biodistribution In Vivo Biodistribution MTT Assay->In Vivo Biodistribution

Fig. 1: Experimental workflow for nanoparticle synthesis and evaluation.

drug_release_mechanisms cluster_liposome This compound Liposome cluster_nanoparticle Polymeric Nanoparticle Drug Diffusion Drug Diffusion Bilayer Bilayer Drug Diffusion->Bilayer Release Release Drug Diffusion->Release Aqueous Core Aqueous Core Drug Diffusion NP Drug Diffusion Polymer Matrix Polymer Matrix Drug Diffusion NP->Polymer Matrix Drug Diffusion NP->Release Polymer Erosion Polymer Erosion Polymer Erosion->Polymer Matrix Polymer Erosion->Release

Fig. 2: Drug release mechanisms from liposomes and polymeric nanoparticles.

Concluding Remarks

Both this compound liposomes and polymeric nanoparticles, particularly PLGA-based systems, offer compelling advantages for drug delivery.

This compound liposomes excel in their biomimetic nature, high encapsulation efficiency for a wide range of drugs, and the well-established "stealth" effect conferred by the PEGylated surface, which leads to prolonged circulation times.[1][2] Their lipid bilayer structure is particularly advantageous for delivering both hydrophilic and hydrophobic drugs.

Polymeric nanoparticles , on the other hand, are lauded for their robust physical stability and the tunability of their drug release profiles, which can be precisely controlled by altering the polymer's molecular weight and composition.[3][4] This makes them highly suitable for sustained-release applications.

The ultimate choice between these two nanocarriers will depend on the specific requirements of the therapeutic application, including the physicochemical properties of the drug, the desired release kinetics, the target tissue or cell, and the intended route of administration. This guide provides a foundational framework and the necessary experimental details to empower researchers to make an informed decision in their pursuit of more effective and safer nanomedicines.

References

Evaluating the "Stealth" Properties of DSPE-PEG 2000 Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of nanocarriers to evade the mononuclear phagocyte system (MPS) is paramount for successful drug delivery. This "stealth" property, primarily achieved by surface coatings, dictates the circulation half-life and, consequently, the therapeutic efficacy of the formulation. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) has long been the gold standard for creating these stealth nanoparticles. This guide provides an objective comparison of this compound's performance against other emerging alternatives, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.

Comparative Performance Analysis of Stealth Coatings

The "stealth" efficacy of a coating is determined by its ability to minimize opsonization (the process of marking a particle for phagocytosis) and subsequent uptake by macrophages. This is primarily evaluated through protein adsorption studies, in vitro macrophage uptake assays, and in vivo circulation time measurements.

Quantitative Data Summary

The following tables summarize the performance of this compound in comparison to other common and novel stealth lipids based on key performance indicators.

Table 1: In Vivo Circulation Half-Life Comparison

Stealth CoatingCore Lipids/NanoparticleCirculation Half-Life (t½)Reference
This compound Distearoyl phosphatidylcholine/Cholesterol~2-fold increase over non-PEGylated[1]
Sphingomyelin/Cholesterol~18 hours (in rats)
DSPE-PEG 5000HydroxyapatiteComparable to this compound[2]
PEG-Ceramide (C16)Sphingomyelin/Cholesterol~16 hours (in rats)
Poly(2-ethyl-2-oxazoline) (PEOZ) 5000HydroxyapatiteComparable to this compound[2]
Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) 5000HydroxyapatiteLower than this compound[2]
Non-PEGylatedDSPC/Cholesterol< 1 hour (in rats)

Table 2: In Vitro Macrophage Uptake Comparison

Stealth CoatingNanoparticle SystemMacrophage Cell LineUptake Reduction vs. Non-CoatedReference
This compound PLGA NanoparticlesJ744.A.1Significant reduction[3]
Silica NanoparticlesRAW 264.7Significant reduction[4]
Poly(2-methyl-2-oxazoline) (PMOZ)Lipid NanoparticlesHuman PBMCsComparable to this compound[5]
Polysorbate 20Ionizable Lipid Nanoparticles-Higher serum stability than PEG-iLNPs[6]

Table 3: Protein Adsorption Comparison

Stealth CoatingNanoparticle SystemProteinAdsorption Reduction vs. Non-CoatedReference
This compound Silica NanoparticlesBovine Serum Albumin (BSA)Significantly reduced[4]
Poly(2-ethyl-2-oxazoline) (PEOZ)Lipid NanoparticlesSerum Proteins-[7]
Polysorbate 20Ionizable Lipid NanoparticlesBovine Serum Albumin (BSA)Higher resistance to protein adsorption than PEG-iLNPs[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the comparison.

Protocol 1: In Vitro Protein Adsorption Assay

This protocol is used to quantify the amount of protein that adsorbs to the surface of nanoparticles.

Materials:

  • Nanoparticle suspension (e.g., this compound coated liposomes)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) or other model protein

  • Microcentrifuge tubes

  • Centrifuge capable of pelleting nanoparticles

  • Bicinchoninic acid (BCA) protein assay kit or similar protein quantification method

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the protein (e.g., 1 mg/mL BSA) in PBS.

  • Mix a defined concentration of nanoparticles with the protein solution in a microcentrifuge tube. A typical ratio is 1:1 (v/v).

  • Incubate the mixture for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) with gentle shaking to allow for protein adsorption to reach equilibrium.

  • Pellet the nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.

  • Carefully collect the supernatant without disturbing the nanoparticle pellet.

  • Quantify the concentration of unbound protein remaining in the supernatant using a BCA assay or another suitable method.

  • Calculate the amount of adsorbed protein by subtracting the concentration of unbound protein from the initial protein concentration.

  • Express the results as the amount of protein adsorbed per unit of nanoparticles (e.g., µg protein / mg nanoparticles).

Protocol 2: In Vitro Macrophage Uptake Assay via Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled nanoparticles (e.g., containing a fluorescent dye)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 24-well plates

Procedure:

  • Seed macrophages in a 24-well plate at a density of approximately 40,000 cells per well and allow them to adhere overnight.[8]

  • The following day, replace the culture medium with fresh medium containing the fluorescently labeled nanoparticles at a desired concentration (e.g., 20 µg/mL).[8]

  • Incubate the cells with the nanoparticles for a specific time period (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.[8]

  • Detach the cells from the plate using Trypsin-EDTA.[8]

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

  • Centrifuge the cells and resuspend them in cold PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.

  • The geometric mean fluorescence intensity (MFI) is used to quantify the extent of nanoparticle uptake. A higher MFI indicates greater uptake.

Mandatory Visualizations

Mechanism of PEGylation in Providing "Stealth" Properties

stealth_mechanism cluster_bloodstream Bloodstream cluster_pegylated PEGylated Nanoparticle Uncoated_Nanoparticle Uncoated Nanoparticle Opsonins Opsonins (e.g., C3b, IgG) Uncoated_Nanoparticle->Opsonins Opsonization Macrophage Macrophage Opsonins->Macrophage Recognition Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis DSPE_PEG_Nanoparticle This compound Coated Nanoparticle Hydration_Layer Hydration Layer (Steric Hindrance) Reduced_Opsonization Reduced Opsonization Hydration_Layer->Reduced_Opsonization Inhibits Protein Adsorption Prolonged_Circulation Prolonged Circulation Reduced_Opsonization->Prolonged_Circulation Evades MPS

Caption: Mechanism of this compound in providing "stealth" properties to nanoparticles.

Experimental Workflow for Evaluating Stealth Properties

experimental_workflow Nanoparticle_Formulation Nanoparticle Formulation (with different coatings) Characterization Physicochemical Characterization (Size, Zeta Potential) Nanoparticle_Formulation->Characterization Protein_Adsorption In Vitro Protein Adsorption Assay Characterization->Protein_Adsorption Macrophage_Uptake In Vitro Macrophage Uptake Assay Characterization->Macrophage_Uptake In_Vivo_PK In Vivo Pharmacokinetic Studies (Circulation Half-life) Characterization->In_Vivo_PK Data_Analysis Comparative Data Analysis Protein_Adsorption->Data_Analysis Macrophage_Uptake->Data_Analysis In_Vivo_PK->Data_Analysis

Caption: Workflow for the comparative evaluation of nanoparticle stealth coatings.

Signaling Pathways in Macrophage Nanoparticle Recognition

macrophage_signaling cluster_extracellular Extracellular cluster_macrophage Macrophage Nanoparticle Opsonized Nanoparticle SR Scavenger Receptors (e.g., SR-A1, MARCO) Nanoparticle->SR FcR Fc Receptors Nanoparticle->FcR CR Complement Receptors (e.g., CR3) Nanoparticle->CR Phagocytosis_Pathway Phagocytosis SR->Phagocytosis_Pathway FcR->Phagocytosis_Pathway CR->Phagocytosis_Pathway NFkB NF-κB Pathway Phagocytosis_Pathway->NFkB NLRP3 NLRP3 Inflammasome Activation Phagocytosis_Pathway->NLRP3 Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b IL1b IL-1β Release (Inflammation) NLRP3->IL1b Pro_IL1b->IL1b

Caption: Key signaling pathways involved in macrophage recognition and uptake of opsonized nanoparticles.

References

A Comparative Guide to In Vitro-In Vivo Correlation of DSPE-PEG 2000-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

The development of effective drug delivery systems is a cornerstone of modern therapeutics, particularly for enhancing the efficacy of poorly soluble drugs. Among the various nanocarriers, those based on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) have garnered significant attention. This amphiphilic polymer, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG 2000 chain, self-assembles into structures like liposomes and micelles.[1][2] The PEGylated surface provides a "stealth" characteristic, inhibiting uptake by the immune system and prolonging circulation time, which allows for preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1]

Establishing a robust in vitro-in vivo correlation (IVIVC) is critical in the development of these carriers. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[3][4] For this compound-based carriers, this typically involves correlating in vitro drug release rates with in vivo pharmacokinetic parameters such as plasma drug concentration over time. A successful IVIVC can streamline formulation optimization, support biowaivers, and ensure product quality, though creating one for complex lipid-based systems remains challenging.[4][5]

This guide provides a comparative analysis of this compound-based carriers, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis

The performance of this compound carriers is often benchmarked against alternatives, such as non-PEGylated liposomes or carriers with different PEG chain lengths (e.g., DSPE-PEG 5000). The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Physicochemical and In Vitro Performance of this compound Carriers vs. Alternatives

Carrier TypeDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Drug ReleaseReference
This compound Micelles Ridaforolimus33 ± 15Not Reported77.5 ± 1.7t_90%_ increased from 1 hr (free drug) to 6.5 days[6][7]
This compound Liposomes Shikonin124.8Not Reported85.3Higher drug retention than conventional liposomes[8]
This compound Liposomes Camptothecin~145Not Reported79.0 ± 0.445.3% release in 9 hrs[9]
DSPE-PEG 5000 Liposomes Camptothecin~160Not Reported83.0 ± 0.432.2% release in 9 hrs (slower than PEG 2000)[9]
Conventional Liposomes (No PEG) Shikonin180.7Not Reported78.4Lower drug retention than PEGylated liposomes[8]

Table 2: In Vivo Pharmacokinetic and Biodistribution Data

Carrier TypeDrug/LabelAnimal ModelHalf-life (t½)AUC (Area Under the Curve)Tumor AccumulationReference
This compound Micelles RidaforolimusRatIncreased 1.7-fold vs. controlNot significantly changedNot Reported[6]
This compound Liposomes Quercetin (B1663063)/TMZRatDelayed clearanceSignificantly increasedSignificant accumulation in brain glioma[10]
This compound Liposomes CamptothecinNot Specified4.3 hrsHighNot Reported[9]
DSPE-PEG 5000 Liposomes CamptothecinNot Specified5.9 hrs (longer than PEG 2000)Highest among tested formulationsNot Reported[9]
PEGylated Liposomes (5% this compound) ¹²⁵I-BH (label)MouseLong-circulatingHigh>10% of injected dose/gram remains in blood at 24h[11]
Non-PEGylated pH-sensitive Liposomes ⁹⁹ᵐTc-HYNIC (label)Mouse118.3 minNot ReportedHigh tumor-to-muscle ratio, not statistically different from PEGylated version[12]

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible data for IVIVC. Below are protocols for key experiments involved in the characterization of this compound carriers.

Protocol 1: Preparation of this compound Liposomes (Thin-Film Hydration)

This method is widely used for preparing liposomes.[13]

  • Dissolution: Dissolve the lipid mixture (e.g., primary phospholipid like DSPC, cholesterol, and this compound in a desired molar ratio) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C). This creates a thin, uniform lipid film on the flask's inner surface.[13]

  • Drying: Dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[13]

  • Hydration: Hydrate the film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid's phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[14]

Protocol 2: In Vitro Drug Release Assay (Dialysis Method)

This assay simulates the release of a drug from the carrier into the systemic circulation.[7]

  • Preparation: Place a known volume (e.g., 2 mL) of the drug-loaded this compound carrier solution into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 10-14 kDa) that allows the free drug to pass through but retains the carrier.[7][15]

  • Incubation: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., 4 L of PBS, pH 7.4) to maintain sink conditions.[7] The entire system is kept at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw samples from the release medium outside the dialysis bag. Replenish the volume with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Analysis: Calculate the cumulative percentage of drug released over time. Studies have shown that this compound formulations can sustain drug release for several days, compared to hours for the free drug.[6][7]

Protocol 3: In Vivo Pharmacokinetic Study

This study determines how the body processes the drug formulation.

  • Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats). House the animals under standard conditions and fast them overnight before the experiment.

  • Administration: Administer the this compound carrier formulation and the free drug control intravenously (e.g., via the tail vein) at a specific dose.[6]

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein) into heparinized tubes at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours).[16]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Extraction and Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated HPLC or LC-MS/MS method.[17]

  • Data Analysis: Plot the plasma drug concentration versus time. Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.[17]

Protocol 4: In Vivo Biodistribution Study

This study determines the distribution of the carrier within the body over time.

  • Carrier Labeling: For imaging purposes, label the this compound carrier with a fluorescent dye (e.g., Cy5.5 or DiR) or a radionuclide.[14][17]

  • Animal Model: Use tumor-bearing mice (e.g., xenograft models).

  • Administration: Inject the labeled carriers intravenously into the mice.

  • In Vivo Imaging: At various time points post-injection, anesthetize the mice and perform whole-body imaging using an appropriate system (e.g., IVIS for fluorescence imaging).[17] This allows for non-invasive tracking of carrier accumulation in different organs, particularly the tumor.

  • Ex Vivo Analysis: At the final time point, euthanize the animals and excise major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor.[11]

  • Quantification: Measure the fluorescence or radioactivity in each organ using the imaging system or a gamma counter. Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[11]

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and comparisons.

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_correlation Correlation formulation Formulation & Characterization (Size, Zeta, EE%) release In Vitro Release Study (Dialysis Method) formulation->release Optimized Carrier pk_study Pharmacokinetic Study (Blood Sampling) release->pk_study Predictive Link ivivc IVIVC Model Development (Mathematical Correlation) release->ivivc In Vitro Data (Release Rate) bd_study Biodistribution Study (Imaging, Organ Harvest) pk_study->ivivc In Vivo Data (AUC, t½) bd_study->ivivc Distribution Data G Dox Doxorubicin (Delivered by Carrier) Membrane Cell Membrane Dox->Membrane Enters Cell DNA Nuclear DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Damage DNA Damage & Double-Strand Breaks TopoII->Damage Causes ROS->Damage Induces Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Triggers G cluster_tradeoff peg2000 This compound Hydrophilic Shell: Shorter PEG Chain Physicochemical: • Smaller Hydrodynamic Diameter • Often higher negative Zeta Potential Biological Performance: • Good Stability • Efficient Cellular Uptake • Prolonged Circulation Circulation Circulation Time peg2000->Circulation Offers Balance Uptake Cellular Uptake peg2000->Uptake Generally Efficient peg5000 DSPE-PEG 5000 Hydrophilic Shell: Longer PEG Chain Physicochemical: • Larger Hydrodynamic Diameter • More Neutral Zeta Potential Biological Performance: • Potentially Higher Stability • May have reduced Cellular Uptake • Potentially Longer Circulation peg5000->Circulation May Enhance Further peg5000->Uptake May Impede Circulation->Uptake Inverse Relationship

References

DSPE-PEG 2000 in Serum: A Comparative Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of polyethylene (B3416737) glycol (PEG)-lipid conjugates in a biological environment is paramount for the successful design of long-circulating nanocarriers. This guide provides an objective comparison of the serum stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) with key alternatives, supported by experimental data.

The stability of PEGylated liposomes and lipid nanoparticles in serum is a critical factor influencing their pharmacokinetic profile and therapeutic efficacy. Instability can lead to premature drug release, rapid clearance from circulation, and reduced accumulation at the target site. This compound is a widely used excipient valued for the robust stability it imparts to nanocarrier formulations. This stability is largely attributed to its saturated 18-carbon (C18) diacyl lipid anchor.

Comparative Stability Analysis

The interaction with serum proteins and the intrinsic properties of the PEG-lipid conjugate are primary determinants of in vivo stability. The following tables summarize quantitative data from studies assessing the stability of this compound and its alternatives.

Table 1: Interaction of this compound Micelles with Bovine Serum Albumin (BSA)
ParameterTemperatureValueSignificance
Micelle Breakup Time Constant20 °C130 ± 9 minSlower breakup at lower temperatures.
Micelle Breakup Time Constant37 °C7.8 ± 1.6 minRapid destabilization at physiological temperature in the presence of high BSA concentrations.[1]

Note: These data highlight the thermodynamic instability of this compound micelles when the concentration of BSA is near that of the PEG-lipid, a scenario relevant to in vivo conditions.[1]

Table 2: Comparison of PEG-Lipid Dissociation from Lipid Nanoparticles (LNPs) in Serum
PEG-Lipid AnchorAcyl Chain LengthHalf-life of PEG on LNP surface in serumKey Finding
This compound C18 (distearoyl)~4.03 hoursLonger acyl chains provide superior membrane anchoring, leading to slower PEG shedding and longer circulation.[2][3]
DMG-PEG 2000C14 (dimyristoyl)~0.64 hoursShorter acyl chains lead to rapid dissociation from the LNP surface in the presence of serum components.[2][3]

This comparison underscores the critical role of the lipid anchor's length in maintaining the integrity of the PEG stealth layer in a biological milieu.

Table 3: Physicochemical and In Vivo Performance Comparison: this compound vs. DSPE-PEG 5000
PropertyThis compoundDSPE-PEG 5000Reference
Hydrodynamic Diameter~125 nmLarger than this compound formulations[4]
Zeta Potential~ -35 mVMore neutral than this compound formulations[4]
Cellular UptakeGenerally efficientCan be reduced compared to this compound[4]
In Vivo Circulation TimeProlongedPotentially longer than this compound[4]

The choice between PEG chain lengths involves a trade-off: while DSPE-PEG 5000 may offer enhanced steric protection and longer circulation, it might also hinder cellular uptake.[4] this compound often provides a favorable balance for many applications.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PEG-lipid stability. Below are summaries of key experimental protocols.

Assessing Micelle Stability in the Presence of Bovine Serum Albumin (BSA)

This experiment evaluates the thermodynamic and kinetic stability of this compound micelles when exposed to serum albumin, a major protein in the bloodstream.

Objective: To determine the rate of micelle breakup in the presence of BSA.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence Spectrometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a stock solution of this compound micelles in PBS at a concentration above its critical micelle concentration (CMC).

  • Prepare a stock solution of BSA in PBS.

  • Mix the this compound micelle solution with the BSA solution at desired concentrations (e.g., approaching equimolar ratios) in a temperature-controlled cuvette at 37°C.

  • Monitor the change in a relevant signal over time. This could be a change in fluorescence if using a fluorescently labeled lipid or a change in light scattering intensity.

  • The rate of change is used to calculate the first-order time constant for micelle breakup.[1]

  • DLS can be used to monitor changes in particle size distribution over time, providing complementary information on the aggregation or disaggregation of micelles.

Real-Time Measurement of PEG Shedding from Lipid Nanoparticles via NMR Spectroscopy

This advanced technique provides a quantitative and real-time analysis of the dissociation of PEG-lipids from the surface of nanoparticles in serum.

Objective: To measure the kinetics of PEG shedding from LNPs in a biologically relevant medium.

Materials:

  • PEGylated Lipid Nanoparticles (e.g., containing this compound)

  • Rat Serum

  • Phosphate-Buffered Saline (PBS)

  • Deuterium Oxide (D2O)

  • NMR Spectrometer with Pulsed-Field Gradient (PFG) capabilities

Procedure:

  • Prepare the LNP formulation and dilute it to a known concentration in PBS.

  • In an NMR tube, mix the LNP solution with rat serum and a small amount of D2O for the field lock.

  • Acquire a series of 1H PFG NMR spectra over time. The strong, sharp signal from the PEG ethylene (B1197577) oxide units (around 3.6 ppm) is monitored.

  • The PFG NMR experiment separates signals based on the diffusion coefficient of the molecules. PEG attached to the large, slowly diffusing LNP will have a low diffusion coefficient. PEG that has shed from the surface will be in smaller species (e.g., micelles or bound to albumin) and will have a higher diffusion coefficient.

  • By analyzing the signal intensity of the slow-diffusing (LNP-bound) and fast-diffusing (shed) PEG over time, the rate and extent of PEG shedding can be quantified.

In Vitro Hydrolysis Assessment of this compound

This assay evaluates the chemical stability of the ester bonds in the DSPE anchor under conditions that may be encountered during formulation and storage.

Objective: To detect and quantify the hydrolysis of the fatty acid esters of this compound.

Materials:

  • This compound

  • Methanol (B129727)

  • Ultrapure water

  • Acidic buffer (e.g., water with 0.1% formic acid, pH ~2.7)

  • MALDI-TOF Mass Spectrometer

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Dissolve this compound in the test solvent (e.g., methanol as a negative control, water, acidic buffer) at a known concentration.

  • Incubate the solutions at different temperatures (e.g., room temperature and 60°C) for various time points (e.g., 30 minutes to 72 hours).[5]

  • At each time point, analyze the samples using MALDI-TOF-MS and ESI-MS.

  • MALDI-TOF-MS will show a shift in the average molecular weight distribution corresponding to the loss of one or both stearic acid chains.[5]

  • ESI-MS can be used to detect the presence of specific hydrolysis byproducts, such as the ionization fragment of the alkylglycerol portion of the molecule.[5]

Visualizing Experimental Workflows and Interactions

Diagrams created using Graphviz (DOT language) help to clarify complex processes and relationships.

Stability_Assessment_Workflow cluster_prep Nanoparticle Preparation cluster_exp Stability Experiments cluster_analysis Analysis cluster_outcome Outcome Assessment prep Prepare this compound Nanoparticles (Micelles/LNPs) bsa_exp Incubate with Bovine Serum Albumin prep->bsa_exp nmr_exp Incubate with Serum prep->nmr_exp hydrolysis_exp Incubate in Aqueous/Acidic Buffer prep->hydrolysis_exp dls DLS / Fluorescence bsa_exp->dls nmr PFG-NMR nmr_exp->nmr ms MALDI-TOF / ESI-MS hydrolysis_exp->ms breakup Micelle Breakup Rate dls->breakup shedding PEG Shedding Kinetics nmr->shedding degradation Hydrolytic Degradation ms->degradation

General workflow for assessing this compound stability.

Serum_Interaction_Pathway cluster_stable cluster_unstable np This compound Nanoparticle serum Serum Proteins (e.g., Albumin) np->serum Interaction in Bloodstream np_circ Long Circulating Nanoparticle np->np_circ C18 Anchor (High Stability) serum->np peg_shed PEG Shedding serum->peg_shed Lipid Exchange micelle_break Micelle Breakup serum->micelle_break Binding to Monomers protein_corona Protein Corona Formation peg_shed->protein_corona clearance Rapid Clearance by RES micelle_break->clearance protein_corona->clearance

Interaction pathways of this compound nanoparticles in serum.

References

A Comparative Guide to Cytotoxicity Assays for DSPE-PEG 2000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) formulations. It is designed to assist researchers in selecting appropriate assays and understanding the cytotoxic potential of these widely used drug delivery vehicles. This document summarizes key experimental data, offers detailed protocols for common cytotoxicity assays, and visualizes relevant biological pathways.

Overview of this compound and Cytotoxicity

This compound is a phospholipid-polymer conjugate frequently used in the formulation of nanoparticles, such as liposomes and micelles, for drug delivery.[1] Its PEGylated surface provides a "stealth" characteristic, prolonging circulation time and improving drug stability.[1] However, like any exogenous material, this compound formulations can exhibit concentration-dependent cytotoxicity. The primary mechanisms of this toxicity are thought to involve disruption of the cell membrane and induction of apoptosis, or programmed cell death.[2][3] The cytotoxic effects can be influenced by the formulation's specific characteristics, including the size and stability of the nanoparticles, with free this compound generally being more cytotoxic than its nanoparticle-incorporated counterparts.

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound formulations from different studies. A lower IC50 value indicates higher cytotoxicity. It is crucial to test "blank" or "empty" nanoparticle formulations (without the active drug) to differentiate the vehicle's cytotoxicity from that of the therapeutic agent.

Table 1: Comparative Cytotoxicity (IC50) of this compound Formulations in Various Cancer Cell Lines

FormulationDrugCell LineIncubation Time (h)IC50 (µg/mL)Reference
This compound modified liposomes (DTX-PL)Docetaxel4T1Not Specified> 4.89[4]
SA-modified this compound liposomes (DTX-SAPL)Docetaxel4T1Not Specified4.89[4]
This compound liposomesDocetaxelMCF-7Not SpecifiedHigher than free DTX[4]
This compound polymeric liposomesQuercetin (B1663063)/TMZU87/TRNot SpecifiedLower than free TMZ[5]
APTEDB-PEG 2000/PEG 2000 LiposomesDoxorubicinU87MG72~0.6[6][7]
APTEDB-PEG 2000/PEG 1000 LiposomesDoxorubicinU87MG720.29[6][7]
APTEDB-PEG 2000/PEG 2000 LiposomesDoxorubicinSCC-772~0.8[6][7]
APTEDB-PEG 2000/PEG 1000 LiposomesDoxorubicinSCC-7720.42[6][7]

Table 2: Comparison of this compound with Other Formulation Excipients

Formulation ComponentComparison MetricObservationReference
This compound vs. Polysorbate 80 (Tween 80)This compound formulations are often developed to avoid the side effects associated with Polysorbate 80, such as allergic reactions.[4] Polysorbate 80 has been shown to have its own cytotoxic effects and can increase the susceptibility of cells to oxidative stress.[8][4][8]
This compound vs. DSPE-PEG 5000DSPE-PEG 5000 formulations may have a larger hydrodynamic diameter and a more neutral zeta potential. While both show high drug encapsulation efficiency, DSPE-PEG 5000 can sometimes lead to reduced cellular uptake compared to this compound.
PEGylated Liposomes vs. Non-PEGylated LiposomesPEGylation can sometimes reduce cellular uptake and cytotoxicity compared to non-PEGylated counterparts.

Experimental Protocols for Key Cytotoxicity Assays

Detailed methodologies for common in vitro cytotoxicity assays are provided below.

MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the this compound formulations (including drug-loaded and blank controls) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a positive control (100% viability) and medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Controls: Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).

  • Calculation: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[9]

Annexin V/Propidium Iodide (PI) Assay (Apoptosis)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound formulations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS, which can be an indicator of cellular stress and a trigger for apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound formulations.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates an increase in intracellular ROS levels.[10]

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed signaling pathway for this compound-induced apoptosis.

experimental_workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Viability) DataAnalysis Data Analysis & Comparison MTT->DataAnalysis LDH LDH Assay (Membrane Integrity) LDH->DataAnalysis AnnexinV Annexin V/PI Assay (Apoptosis) AnnexinV->DataAnalysis ROS ROS Assay (Oxidative Stress) ROS->DataAnalysis Formulation This compound Formulation CellCulture Cell Culture Treatment Formulation->CellCulture Incubation CellCulture->MTT CellCulture->LDH CellCulture->AnnexinV CellCulture->ROS

Caption: Workflow for assessing the cytotoxicity of this compound formulations.

apoptosis_pathway DSPE_PEG This compound Formulation Cell Cell Interaction (Membrane Stress) DSPE_PEG->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Upregulation Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

Conclusion

The cytotoxicity of this compound formulations is a critical consideration in preclinical drug development. This guide provides a framework for comparing the cytotoxic potential of these delivery systems using standardized in vitro assays. The data presented herein suggests that the cytotoxicity of this compound is formulation-dependent and can be influenced by factors such as PEG chain length and the presence of targeting ligands. For a comprehensive assessment, it is recommended to employ a panel of cytotoxicity assays that evaluate different cellular endpoints, including cell viability, membrane integrity, and the induction of apoptosis. Careful selection of controls, particularly blank formulations, is essential for accurately attributing cytotoxic effects to the delivery vehicle itself. The provided protocols and pathway diagrams serve as a resource for designing and interpreting these crucial safety and efficacy studies.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG 2000: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000) and its derivatives.

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound, a commonly used PEGylated lipid in nanoparticle drug delivery systems.

While many forms of this compound are not classified as hazardous substances under the Globally Harmonized System (GHS), it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use. Some product information sheets may advise treating the substance as potentially hazardous until more information is available.[1]

Hazard Classification and Safety Profile

This compound is generally considered to have low toxicity and immunogenicity.[2] However, it is important to be aware of the following:

  • Environmental Hazards: Some forms of this compound are classified as slightly hazardous to water. Therefore, large quantities should not be allowed to enter groundwater, watercourses, or sewage systems.

  • Incompatible Materials: this compound should not be mixed with strong oxidizing agents.

  • Hazardous Decomposition Products: When exposed to high temperatures or fire, this compound can decompose and produce carbon oxides, nitrogen oxides, and phosphorous oxides.

Quantitative Data Summary from Safety Data Sheets

Hazard ClassificationDSPE-PEG(2000)-amine (sodium salt)
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
EPA Hazardous Waste Not listed
Aquatic Toxicity Slightly hazardous for water

Note: This table is a summary based on a representative SDS. Always refer to the specific SDS for the product you are using.

Disposal Workflow

The proper disposal of this compound waste should follow a structured workflow to ensure safety and compliance.

DSPE_PEG_2000_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_path Disposal Path cluster_post_disposal Post-Disposal Steps consult_sds Consult SDS determine_classification Determine Hazard Classification (Hazardous vs. Non-Hazardous) consult_sds->determine_classification segregate_waste Segregate Waste determine_classification->segregate_waste non_hazardous_disposal Non-Hazardous Waste Disposal segregate_waste->non_hazardous_disposal If Non-Hazardous hazardous_disposal Hazardous Waste Disposal segregate_waste->hazardous_disposal If Hazardous decontaminate_equipment Decontaminate Equipment non_hazardous_disposal->decontaminate_equipment hazardous_disposal->decontaminate_equipment document_disposal Document Disposal decontaminate_equipment->document_disposal

A flowchart illustrating the decision-making process for this compound disposal.

Step-by-Step Disposal Procedures

Waste Identification and Segregation
  • Consult the SDS: Before beginning any disposal process, carefully review the Safety Data Sheet for the specific this compound product. Pay close attention to Section 13: Disposal Considerations.

  • Hazardous vs. Non-Hazardous: Based on the SDS and your institutional guidelines, determine if the this compound waste is considered hazardous or non-hazardous.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials like strong oxidizing agents.

Waste Collection and Storage
  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. It is often best to use the original container if it is in good condition.

  • Label Containers Clearly: Label the waste container with the full chemical name: "this compound" or "1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]", the concentration (if in solution), and the date.

  • Seal Containers: Keep the waste container securely sealed when not in use.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic.

Disposal of this compound Waste

For Non-Hazardous this compound Waste:

If the SDS and your local regulations confirm that the this compound waste is non-hazardous, follow your institution's guidelines for non-hazardous chemical waste. This may include:

  • Solid Waste: Small quantities of solid, non-hazardous this compound may be permissible for disposal in the regular trash. However, this should be confirmed with your EHS department. Some institutions require that all chemical waste, regardless of hazard classification, be disposed of through their chemical waste program.

  • Aqueous Solutions: Disposal of dilute, non-hazardous aqueous solutions of this compound down the sanitary sewer may be permitted in some jurisdictions, but this is often restricted. Given that some forms are slightly hazardous to aquatic life, it is best to avoid drain disposal unless explicitly approved by your EHS department.

For Hazardous this compound Waste:

If the this compound waste is classified as hazardous, or if you are uncertain, it must be disposed of through your institution's hazardous waste management program.

  • Contact EHS: Arrange for a pickup of the hazardous waste with your institution's EHS department.

  • Do Not Dispose in Regular Trash or Drain: Under no circumstances should hazardous chemical waste be disposed of in the regular trash or down the drain.

Disposal of Empty Containers
  • Decontaminate: Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695), methanol, or water, depending on the solubility of the specific product).

  • Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal if the chemical is non-hazardous and your local regulations allow it.

  • Deface Label: Completely remove or deface the label on the empty container to prevent misuse.

  • Dispose of Container: Dispose of the decontaminated and defaced container in the regular trash or recycling, as per your institution's guidelines.

Decontamination of Laboratory Equipment

Proper decontamination of laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure safety.

Decontamination Workflow

Decontamination_Workflow cluster_decon_steps Decontamination Protocol initial_cleaning Initial Cleaning (Detergent and Water) disinfection Disinfection (e.g., 70% Ethanol) initial_cleaning->disinfection final_rinse Final Rinse (Deionized Water) disinfection->final_rinse drying Drying final_rinse->drying

A simplified workflow for the decontamination of laboratory equipment.

Experimental Protocol for Equipment Decontamination:

  • Preparation: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Initial Cleaning:

    • For glassware and non-sensitive equipment, wash with a laboratory-grade detergent and warm water to remove any visible residue.

    • For more sensitive equipment, wipe down surfaces with a cloth or sponge dampened with a mild detergent solution.

  • Disinfection/Decontamination:

    • Wipe down all surfaces of the equipment with a suitable disinfectant, such as 70% ethanol or isopropanol. Ensure that the surface remains wet for the recommended contact time to ensure effective decontamination.

  • Final Rinse:

    • Thoroughly rinse the equipment with deionized water to remove any residual cleaning agents or disinfectants.

  • Drying:

    • Allow the equipment to air dry completely in a clean area or use a laboratory-grade drying oven if appropriate for the material.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling DSPE-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000). The following procedures are designed to ensure the safe handling and disposal of this material in a laboratory setting.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is best practice in a laboratory environment to always handle chemicals with a degree of caution. The recommended personal protective equipment is summarized below.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesShould be worn to protect from potential splashes.
Hand Protection Disposable nitrile glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, a particulate filter respirator may be considered.[1]

Operational Handling Protocol

Proper handling of this compound is crucial for maintaining its integrity and ensuring user safety. The following step-by-step protocol should be followed.

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Acclimatization : this compound is typically stored at -20°C.[2][3] Before opening, allow the container to warm to room temperature to prevent condensation, which can affect the product's quality.[2]

  • Weighing and Dispensing : Conduct weighing and dispensing in a well-ventilated area or a chemical fume hood to minimize inhalation of any fine particulates.

  • Dissolving : this compound is soluble in organic solvents like ethanol (B145695) and dimethylformamide.[4] When dissolving, add the solvent to the solid material slowly and mix gently.

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[4] Clean all equipment and the work area.

First Aid Measures

In the event of exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If they feel unwell, seek medical attention.[5]
Skin Contact The product is generally not irritating to the skin. However, it is good practice to wash the affected area with plenty of soap and water.[5]
Eye Contact Rinse the eyes for several minutes with running water. If irritation persists, consult a doctor.
Ingestion If swallowed, rinse the mouth with water. If symptoms persist, seek medical attention.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Small Quantities : For very small research quantities, some sources suggest that disposal with household waste may be permissible. However, this should be verified with your institution's specific waste disposal guidelines.

  • Contaminated Waste : Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be disposed of according to your institution's chemical waste procedures.

  • Spills : In the event of a spill, the material can be collected by gently sweeping it into a suitable container for proper disposal.[5] Avoid creating dust.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

DSPE_PEG_2000_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Workspace A->B C Acclimatize this compound to Room Temperature B->C D Weigh and Dispense in Ventilated Area C->D E Dissolve in Appropriate Solvent D->E F Perform Experimental Procedure E->F G Clean Workspace and Equipment F->G H Dispose of Waste According to Institutional Guidelines G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.